Product packaging for 3-Methoxyisonicotinaldehyde(Cat. No.:CAS No. 1849-52-1)

3-Methoxyisonicotinaldehyde

Cat. No.: B112165
CAS No.: 1849-52-1
M. Wt: 137.14 g/mol
InChI Key: FZWFPBUTNZWBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxyisonicotinaldehyde (CAS 1849-52-1), also known as 3-methoxypyridine-4-carboxaldehyde, is a chemical compound with the molecular formula C 7 H 7 NO 2 and a molecular weight of 137.14 g/mol . As a derivative of isonicotinaldehyde featuring a methoxy substituent at the 3-position of the pyridine ring, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both an aldehyde group and an electron-donating methoxy group on the aromatic ring makes it a valuable precursor for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds. Researchers utilize this compound in the development of potential pharmacologically active agents. It is structurally related to other substituted isonicotinaldehydes, such as 3-Hydroxyisonicotinaldehyde, which is a known simple analogue of vitamin B 6 (pyridoxal) and is used in mechanistic studies of B 6 -dependent enzymes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B112165 3-Methoxyisonicotinaldehyde CAS No. 1849-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWFPBUTNZWBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509888
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-52-1
Record name 3-Methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxyisonicotinaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxyisonicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis, chemical reactivity, and safe handling protocols. Furthermore, it explores its potential applications in drug discovery and provides insights into its spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.

Introduction and Chemical Identity

This compound, systematically named 3-Methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative characterized by a methoxy group at the 3-position and an aldehyde at the 4-position of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science. The electron-donating methoxy group and the electron-withdrawing aldehyde group on the pyridine scaffold create a molecule with diverse potential for chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 1849-52-1[1][2][3][4]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Yellow to brown solid[2]
Melting Point 36-37 °C[2]
Boiling Point 80 °C at 1 Torr[2]
Density (Predicted) 1.159 ± 0.06 g/cm³[2]
pKa (Predicted) 2.86 ± 0.10[2]

Synthesis and Mechanistic Insights

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, (3-methoxypyridin-4-yl)methanol.[2] This transformation is a cornerstone of organic synthesis, and the choice of oxidant is critical to achieving high yield and purity.

Experimental Protocol: Oxidation of (3-methoxypyridin-4-yl)methanol

This protocol is based on a literature procedure and outlines the steps for the synthesis of this compound.[2]

Step 1: Reaction Setup

  • To a solution of (3-methoxypyridin-4-yl)methanol (270 mg) in ethyl acetate (10 mL), add manganese dioxide (843 mg).

Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. Its insolubility in the reaction medium facilitates a heterogeneous reaction, which simplifies the workup process as the excess reagent and the manganese byproducts can be removed by simple filtration.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux for 2 hours.

  • Add an additional portion of manganese dioxide (167 mg) to the reaction and continue to reflux for another hour.

Rationale: The addition of a second portion of the oxidant helps to drive the reaction to completion, ensuring that all of the starting alcohol is consumed.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble manganese dioxide.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1 → 0:1) to yield this compound as a white solid (190 mg).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup and Purification cluster_product Final Product Start (3-methoxypyridin-4-yl)methanol Reaction Manganese Dioxide (MnO2) Ethyl Acetate Reflux Start->Reaction Step 1 & 2 Filtration Filtration to remove MnO2 Reaction->Filtration Step 3 Concentration Solvent removal under reduced pressure Filtration->Concentration Purification Silica Gel Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Handling

The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted pyridine ring. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions. The pyridine ring, being electron-deficient, can be susceptible to nucleophilic aromatic substitution under certain conditions.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.

  • Storage: The compound should be stored in an inert atmosphere (e.g., under nitrogen or argon) and kept in a freezer at temperatures below -20°C to prevent degradation.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents, as they can react exothermically with the aldehyde.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in many biologically active compounds. The isonicotinaldehyde framework is a known scaffold in medicinal chemistry. For instance, derivatives of isonicotinaldehyde have been investigated for their ability to allosterically modulate the oxygen affinity of hemoglobin.[7] Additionally, pyridinecarboxaldehydes are precursors to Schiff base ligands that can form coordination complexes with metals, exhibiting antimicrobial properties.[7]

The presence of the aldehyde group in this compound makes it a prime candidate for use in multicomponent reactions, which are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[8][9] The methoxy and aldehyde functionalities can be further modified to explore structure-activity relationships in the development of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9-10 ppm. The aromatic protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), and a singlet for the methoxy group (OCH₃) would be observed around δ 3-4 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a characteristic signal in the downfield region of the spectrum, around δ 190-200 ppm.[10] The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), and the methoxy carbon would appear around δ 55-60 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent in the region of 1680-1715 cm⁻¹.[10] C-H stretching vibrations for the aldehyde proton may also be observed around 2720 cm⁻¹.[10]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (137.14). Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO) or alpha-cleavage.[10]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential biological activity. Further exploration of its reactivity and applications is warranted and promises to yield valuable insights for the scientific community.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

3-Methoxyisonicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a methoxy and an aldehyde group, offers a unique combination of electronic properties and reactive sites. This makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The pyridine core is a common motif in numerous pharmaceuticals, and the strategic placement of the electron-donating methoxy group and the versatile aldehyde functionality allows for a wide range of chemical transformations. This guide provides a comprehensive technical overview of the structural analysis and characterization of this compound, offering insights into its spectroscopic properties, potential synthetic routes, and its relevance in drug discovery.

Core Molecular Attributes

A foundational understanding of the basic physicochemical properties of this compound is essential for its handling, analysis, and application.

PropertyValueSource
CAS Number 1849-52-1[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1]
IUPAC Name 3-Methoxypyridine-4-carbaldehyde[1]
Synonyms 3-Methoxy-4-pyridinecarboxaldehyde[1]
Melting Point 36-37 °C[3]
Boiling Point 80 °C at 1 Torr[3]
Density (Predicted) 1.159 ± 0.06 g/cm³[3]

Elucidating the Molecular Architecture: A Spectroscopic Deep Dive

The precise structural characterization of this compound is paramount for its effective utilization. A combination of spectroscopic techniques provides a detailed picture of its atomic connectivity and electronic environment. While experimental data for this specific molecule is not widely published, we can predict and interpret its spectral characteristics based on the analysis of closely related isomers and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy (Predicted and Interpreted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. Based on the analysis of isomeric compounds such as 5-methoxy-pyridine-3-carbaldehyde[4], the following chemical shifts (in ppm, relative to TMS) can be anticipated:

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.9 - 10.1 ppm . This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.

  • Pyridine Ring Protons:

    • H2: A singlet or a narrow doublet expected around δ 8.5 - 8.7 ppm . Its proximity to the nitrogen atom and the aldehyde group would result in a significant downfield shift.

    • H5: A doublet expected around δ 7.5 - 7.7 ppm .

    • H6: A doublet expected around δ 8.4 - 8.6 ppm . The coupling constants (J) between adjacent protons on the pyridine ring would be in the range of 3-5 Hz.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 - 4.0 ppm , integrating to three protons.

¹³C NMR Spectroscopy (Predicted and Interpreted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190 - 193 ppm .

  • Pyridine Ring Carbons:

    • C2: Expected around δ 150 - 155 ppm .

    • C3 (bearing the methoxy group): Expected around δ 158 - 162 ppm .

    • C4 (bearing the aldehyde group): Expected around δ 135 - 140 ppm .

    • C5: Expected around δ 115 - 120 ppm .

    • C6: Expected around δ 145 - 150 ppm .

  • Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55 - 60 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands (in cm⁻¹):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690 - 1715 cm⁻¹ . This is a highly characteristic peak for aromatic aldehydes.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is often a sharp and easily identifiable peak.

  • C=C and C=N Stretching (Pyridine Ring): A series of medium to strong bands in the region of 1400 - 1600 cm⁻¹ .

  • C-O Stretch (Methoxy Group): A strong band is anticipated in the 1200 - 1300 cm⁻¹ (asymmetric) and 1000 - 1100 cm⁻¹ (symmetric) regions.

  • C-H Bending (Aromatic): Several bands in the fingerprint region below 900 cm⁻¹, which are characteristic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak at m/z = 137 , corresponding to its molecular weight.

  • Key Fragmentation Patterns:

    • Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z = 136 ([M-H]⁺) .

    • Loss of the formyl group (-CHO) to give a fragment at m/z = 108 ([M-29]⁺) .

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 106 ([M-31]⁺) .

Synthetic Pathways: Accessing the Core Scaffold

Proposed Synthetic Workflow: Directed Ortho-Metalation

A highly regioselective method for introducing a formyl group onto a pyridine ring is through directed ortho-metalation. This strategy leverages the directing ability of the methoxy group to deprotonate the adjacent C4 position.

Synthesis_Workflow Start 3-Methoxypyridine Step1 Deprotonation with a strong base (e.g., LDA or n-BuLi) at low temperature (-78 °C) Start->Step1 Intermediate Lithium 3-methoxypyridin-4-ide Step1->Intermediate Step2 Quenching with an electrophilic formylating agent (e.g., DMF) Intermediate->Step2 Step3 Aqueous workup Step2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound via directed ortho-metalation.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 3-methoxypyridine in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation. The formation of the lithiated intermediate can often be observed by a color change.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then gradually warmed to room temperature.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Integrity and Purity Assessment: A Validating System

Ensuring the identity and purity of the synthesized this compound is critical for its use in subsequent applications, particularly in drug discovery where impurities can lead to misleading biological data. The following workflow outlines a self-validating system for quality control.

QC_Workflow Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Initial_Analysis TLC and Melting Point Purification->Initial_Analysis Structural_Confirmation Spectroscopic Analysis (NMR, IR, MS) Initial_Analysis->Structural_Confirmation Purity_Assessment HPLC or GC Analysis Structural_Confirmation->Purity_Assessment Final_Product Pure, Characterized this compound Purity_Assessment->Final_Product

Caption: A comprehensive workflow for the purification and validation of synthesized this compound.

The Role of this compound in Drug Discovery and Development

Pyridine-based aldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules. The specific structural features of this compound make it an attractive starting material for several key transformations in medicinal chemistry:

  • Reductive Amination: The aldehyde group can be readily converted to a primary amine, which can then be further functionalized. This is a cornerstone reaction for introducing diversity into molecular libraries.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone-like structures, which are present in many natural and synthetic bioactive compounds.

  • Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene compounds, to form imines, enamines, and Knoevenagel condensation products, which are precursors to a variety of heterocyclic systems.

The methoxy group on the pyridine ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its solubility, metabolic stability, and binding affinity to biological targets.

Conclusion: A Scaffold with Untapped Potential

This compound, while not extensively characterized in the public domain, represents a chemical entity with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its structural and spectroscopic properties, based on a combination of available data and expert interpretation of related structures. The outlined synthetic strategy and quality control workflow offer a practical framework for researchers looking to utilize this versatile building block. As the demand for novel heterocyclic scaffolds continues to grow, a thorough understanding of the chemistry of molecules like this compound will be instrumental in driving innovation in drug discovery and development.

References

synthesis of 3-Methoxyisonicotinaldehyde from pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxyisonicotinaldehyde from Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for its preparation from readily available pyridine derivatives. We will explore three core pathways: the methylation of 3-hydroxyisonicotinaldehyde, the selective oxidation of 3-methoxy-4-methylpyridine, and nucleophilic substitution on halogenated pyridine precursors. This document is intended for researchers, chemists, and process development professionals, offering a comparative analysis of these routes, detailed experimental protocols, and insights into the mechanistic underpinnings of each transformation.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative featuring both a methoxy group and an aldehyde function. This unique combination of an electron-donating group (methoxy) and an electron-withdrawing/reactive group (aldehyde) on the pyridine scaffold makes it a versatile intermediate for constructing a wide range of more complex molecules. The aldehyde group serves as a handle for transformations such as reductive amination, Wittig reactions, and condensations, while the methoxy group and the pyridine nitrogen atom modulate the molecule's electronic properties and potential for coordination or hydrogen bonding.

The synthesis of this target molecule, however, presents distinct challenges. The principal difficulties lie in achieving regioselectivity on the pyridine ring and ensuring the compatibility of functional groups during the synthetic sequence. This guide will dissect the most viable and scientifically validated approaches to its synthesis, providing the necessary detail for practical application and further development.

Synthetic Strategy A: Methylation of 3-Hydroxyisonicotinaldehyde

This is arguably the most direct and convergent approach, involving the synthesis of an immediate precursor, 3-hydroxyisonicotinaldehyde, followed by a methylation reaction.

Precursor Synthesis: 3-Hydroxyisonicotinaldehyde

3-Hydroxyisonicotinaldehyde (also known as 3-hydroxypyridine-4-carboxaldehyde) is a well-documented compound.[1][2] The most common and reliable method for its preparation is the oxidation of 3-hydroxy-4-pyridinemethanol.

The first synthesis of 3-hydroxyisonicotinaldehyde was reported in 1958, achieved through the oxidation of 3-hydroxy-4-pyridinemethanol using activated manganese dioxide (MnO₂).[1] This method remains a standard procedure due to its high selectivity for the primary alcohol in the presence of the phenolic hydroxyl group.

Experimental Protocol: Oxidation of 3-hydroxy-4-pyridinemethanol

  • Materials: 3-hydroxy-4-pyridinemethanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Procedure:

    • Suspend 3-hydroxy-4-pyridinemethanol (1.0 eq) in a suitable solvent such as DCM or CHCl₃ (approx. 20-30 mL per gram of starting material).

    • Add activated MnO₂ (5-10 eq) portion-wise to the stirred suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain room temperature.

    • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 3-hydroxyisonicotinaldehyde.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.

O-Methylation of 3-Hydroxyisonicotinaldehyde

The core of this strategy is the selective methylation of the phenolic hydroxyl group. A standard Williamson ether synthesis approach is effective. The choice of methylating agent, base, and solvent is critical to ensure high yield and to prevent N-methylation of the pyridine ring, a common side reaction.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. K₂CO₃ is often preferred for its lower cost and easier handling on a large scale. It is strong enough to deprotonate the phenolic hydroxyl but generally not the pyridine nitrogen under these conditions.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are common choices. Dimethyl sulfate is often more reactive and cost-effective for larger scales, but is also more toxic.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Methylation of 3-Hydroxyisonicotinaldehyde

  • Materials: 3-hydroxyisonicotinaldehyde, Potassium Carbonate (K₂CO₃, anhydrous), Dimethyl Sulfate ((CH₃)₂SO₄), N,N-Dimethylformamide (DMF), Ethyl Acetate, Brine.

  • Procedure:

    • To a stirred solution of 3-hydroxyisonicotinaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

    • Stir the suspension at room temperature for 30 minutes to form the phenoxide.

    • Cool the mixture in an ice bath (0 °C). Add dimethyl sulfate (1.1-1.2 eq) dropwise, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Pathway Visualization (Strategy A)

Synthesis of this compound via Methylation cluster_0 Precursor Synthesis cluster_1 Methylation 3_hydroxy_4_pyridinemethanol 3-Hydroxy-4-pyridinemethanol 3_hydroxyisonicotinaldehyde 3-Hydroxyisonicotinaldehyde 3_hydroxy_4_pyridinemethanol->3_hydroxyisonicotinaldehyde MnO₂, DCM Target This compound 3_hydroxyisonicotinaldehyde->Target (CH₃)₂SO₄, K₂CO₃, DMF

Caption: Synthetic Route via Methylation of a Hydroxy Precursor.

Synthetic Strategy B: Oxidation of 3-Methoxy-4-methylpyridine

This approach follows a classical strategy of installing the substituent pattern first and then performing a functional group interconversion—in this case, the oxidation of a methyl group to an aldehyde.

Precursor Synthesis: 3-Methoxy-4-methylpyridine

The synthesis of the 3-methoxy-4-methylpyridine precursor is a critical step. A common route starts from 4-methylpyridine-N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution at the 2 and 4 positions.

Experimental Protocol: Synthesis of 3-Methoxy-4-methylpyridine (Multi-step)

  • Nitration: 4-methylpyridine is first converted to 4-methyl-3-nitropyridine. This is a challenging step due to the deactivation of the ring by the pyridine nitrogen. A more effective route is the nitration of 4-methylpyridine-N-oxide, which directs the nitration to the 3-position.

  • Reduction: The nitro group of 4-methyl-3-nitropyridine is reduced to an amino group (3-amino-4-methylpyridine) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with iron in acetic acid.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. The 3-amino-4-methylpyridine is treated with sodium nitrite (NaNO₂) in aqueous acid to form a diazonium salt, which is then heated to hydrolyze it to 3-hydroxy-4-methylpyridine.

  • Methylation: The resulting 3-hydroxy-4-methylpyridine is then methylated as described in Strategy A (Section 2.2), using an appropriate methylating agent and base to yield 3-methoxy-4-methylpyridine.

Selective Oxidation of the 4-Methyl Group

The final step is the selective oxidation of the benzylic-like methyl group. The choice of oxidant is key to avoid over-oxidation to the carboxylic acid or reaction with the pyridine ring or methoxy group.

Causality Behind Experimental Choices:

  • Oxidant: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Catalytic methods using cobalt or manganese salts with an oxygen source are also employed in industrial settings for their efficiency and lower waste.[3] For laboratory scale, SeO₂ in a solvent like dioxane with a catalytic amount of water is a reliable method.

  • Reaction Conditions: The temperature must be carefully controlled to prevent over-oxidation. The reaction is typically run at reflux in a high-boiling solvent.

Experimental Protocol: Oxidation of 3-Methoxy-4-methylpyridine

  • Materials: 3-methoxy-4-methylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylpyridine (1.0 eq) in dioxane.

    • Add selenium dioxide (1.1 eq) and a few drops of water.

    • Heat the mixture to reflux (approx. 100 °C) and maintain for 6-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

    • Filter the mixture to remove the selenium precipitate.

    • The filtrate contains the product. The solvent can be removed under reduced pressure, and the residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining impurities.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Pathway Visualization (Strategy B)

Synthesis of this compound via Oxidation Start 4-Methylpyridine N_oxide 4-Methylpyridine-N-oxide Start->N_oxide mCPBA Nitro 4-Methyl-3-nitropyridine-N-oxide N_oxide->Nitro H₂SO₄/HNO₃ Hydroxy 3-Hydroxy-4-methylpyridine Nitro->Hydroxy 1. Reduction (e.g., Fe/AcOH) 2. Diazotization (NaNO₂/H⁺) 3. Hydrolysis (H₂O, Δ) Methoxy_picoline 3-Methoxy-4-methylpyridine Hydroxy->Methoxy_picoline (CH₃)₂SO₄, K₂CO₃ Target This compound Methoxy_picoline->Target SeO₂, Dioxane, Δ

Caption: Multi-step Synthetic Route via Oxidation of a Methyl Precursor.

Synthetic Strategy C: From Halogenated Pyridine Precursors

This strategy relies on the functionalization of a pre-existing pyridine core that contains a halogen, which acts as a leaving group for nucleophilic aromatic substitution (SₙAr).

Synthesis via Methoxylation of 3-Chloro-4-formylpyridine

A viable, though less common, precursor would be 3-chloro-4-formylpyridine. The synthesis involves a nucleophilic aromatic substitution reaction where a methoxide ion displaces the chloride.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice. It is a strong nucleophile and a strong base.

  • Solvent: The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide (in equilibrium with the sodium methoxide). Anhydrous conditions are preferred.

  • Activation: The pyridine ring is inherently electron-deficient, which facilitates SₙAr. The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack, making the displacement of the chloride at the adjacent position feasible.

Experimental Protocol: Methoxylation of 3-Chloro-4-formylpyridine

  • Materials: 3-chloro-4-formylpyridine, Sodium Methoxide (NaOMe), Methanol (MeOH, anhydrous).

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere, or use a commercially available solution.

    • To this solution, add 3-chloro-4-formylpyridine (1.0 eq).

    • Heat the reaction mixture to reflux for several hours until TLC analysis shows the disappearance of the starting material.

    • Cool the reaction to room temperature and neutralize the excess base with an acid (e.g., acetic acid or by bubbling CO₂ gas).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Pathway Visualization (Strategy C)

Synthesis of this compound via SNAr Start 3-Chloro-4-formylpyridine Target This compound Start->Target NaOMe, MeOH, Δ

References

literature review of 3-Methoxyisonicotinaldehyde applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 3-Methoxyisonicotinaldehyde

Introduction: Understanding the Core Scaffold

This compound, systematically named 3-methoxypyridine-4-carbaldehyde, is a substituted pyridine derivative that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 3-position and a formyl (aldehyde) group at the 4-position.

This unique arrangement of functional groups dictates its chemical behavior and utility. The aldehyde group is a highly reactive site for nucleophilic additions and condensations, making it a cornerstone for molecular elaboration.[3] Concurrently, the methoxy group and the pyridine nitrogen atom modulate the electronic properties of the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.[4]

Structural and Physicochemical Properties

The inherent properties of this compound are fundamental to its application in synthetic chemistry. The planar aromatic structure allows for conjugation between the electron-donating methoxy group and the electron-withdrawing aldehyde group, creating distinct regions of electron density that are key to its reactivity.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Registry Number 1849-52-1 [1]
Molecular Formula C₇H₇NO₂ [1][2]
Molecular Weight 137.14 g/mol [1][2]
IUPAC Name 3-methoxypyridine-4-carbaldehyde [1]
Melting Point 36-37 °C [5]
Boiling Point 80 °C @ 1 Torr [5]

| Appearance | Yellow to brown solid |[5] |

Caption: Chemical Structure of this compound.

Synthesis of this compound

The accessibility of this compound is a prerequisite for its widespread application. While multiple synthetic strategies can be conceptualized, a prevalent and well-documented method involves the selective oxidation of a precursor alcohol. This approach is favored for its reliability and the relative availability of the starting material.

Key Synthetic Strategy: Oxidation of (3-methoxypyridin-4-yl)methanol

The most direct route involves the oxidation of (3-methoxypyridin-4-yl)methanol.[5] This transformation requires a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or degradation of the sensitive pyridine ring. Manganese dioxide (MnO₂) is an exemplary reagent for this purpose, as it is highly chemoselective for the oxidation of allylic and benzylic-type alcohols.

G start (3-methoxypyridin-4-yl)methanol reagent Manganese Dioxide (MnO₂) Ethyl Acetate, Reflux start->reagent Oxidation product This compound reagent->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from established procedures for the synthesis of this compound.[5]

Objective: To synthesize 3-methoxypyridine-4-aldehyde from (3-methoxypyridin-4-yl)methanol.

Materials:

  • (3-methoxypyridin-4-yl)methanol (270 mg)

  • Manganese dioxide (MnO₂) (843 mg + 167 mg)

  • Ethyl acetate (10 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of (3-methoxypyridin-4-yl)methanol (270 mg) in ethyl acetate (10 mL), add manganese dioxide (843 mg).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Rationale: The initial charge of MnO₂ begins the oxidation. Refluxing in ethyl acetate provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Add a second portion of manganese dioxide (167 mg) to the reaction. Continue refluxing for an additional 1 hour.

  • Rationale: Adding a second portion of the oxidant helps to drive the reaction to completion by ensuring any remaining starting material is converted.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid manganese dioxide and its byproducts.

  • Trustworthiness Check: Complete removal of the solid manganese salts is crucial for a clean product.

  • Concentrate the filtrate under reduced pressure to remove the ethyl acetate solvent.

  • Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 1:1 and moving to 0:1).

  • Rationale: Column chromatography is a standard and effective method for separating the desired aldehyde from any unreacted starting material or minor impurities.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-methoxypyridine-4-aldehyde (190 mg) as a white solid.

Core Applications in Research and Development

This compound serves as a versatile organic building block, primarily due to the reactivity of its aldehyde functional group.[6][7] This allows for its integration into more complex molecular architectures, particularly in the field of medicinal chemistry.

Pivotal Role in Drug Discovery

While direct biological data on this compound itself is limited, its structural motifs are present in, and it serves as a precursor for, molecules with significant therapeutic potential.[4] Heterocyclic aldehydes are foundational in the synthesis of a vast array of biologically active compounds.[8]

  • Antimicrobial Scaffolds: Pyridinecarboxaldehydes are common precursors for synthesizing Schiff base ligands. These ligands, when complexed with transition metals like copper or zinc, have shown promising antimicrobial properties, with the ability to penetrate bacterial biofilms.[4] The presence of the methoxy group in the this compound scaffold can modulate the ligand's electronic properties and chelation efficiency.

  • Enzyme Inhibitors: The "3-methoxy-4-formylphenyl" and related "methoxypyridine carbaldehyde" motifs are valuable fragments in the design of enzyme inhibitors. For instance, related structures have been incorporated into potent and selective PI3Kδ inhibitors for treating chronic obstructive pulmonary disease (COPD).[9] The methoxy and aldehyde groups provide key interaction points for binding within an enzyme's active site.

  • Hemoglobin Modulation: Analogs of isonicotinaldehyde have been investigated as allosteric modulators of hemoglobin. These compounds can stabilize specific conformational states of the protein to enhance oxygen delivery to tissues, a therapeutic strategy for conditions like sickle cell disease.[4]

Versatility in Organic Synthesis

The aldehyde group is a gateway to numerous chemical transformations, making this compound a valuable starting material for diversity-oriented synthesis.[10]

cluster_reductive_amination Reductive Amination cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_condensation Condensation start This compound amine Primary/Secondary Amine (R-NH₂) start->amine + grignard Grignard Reagent (R-MgBr) start->grignard 1. wittig Wittig Reagent (Ph₃P=CHR) start->wittig + active_methylene Active Methylene Compound start->active_methylene + product_amine Substituted Amines amine->product_amine [H] product_alcohol Secondary Alcohols grignard->product_alcohol 2. H₃O⁺ product_alkene Alkenes wittig->product_alkene product_condensation α,β-Unsaturated Systems active_methylene->product_condensation -H₂O

Caption: Key synthetic transformations of this compound.

  • Condensation Reactions: It can react with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel condensations to form α,β-unsaturated systems, which are themselves versatile intermediates.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyridines, a common scaffold in pharmaceuticals.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents provides a straightforward route to secondary alcohols, which can be further functionalized.

Future Directions and Conclusion

This compound is a potent and versatile chemical tool for researchers in organic synthesis and drug discovery. Its value lies not only in its own reactivity but in the properties it imparts to the larger molecules it helps create. Future research will likely continue to exploit this scaffold in the development of novel therapeutics, particularly in areas where the pyridine motif is known to be advantageous, such as oncology and infectious diseases.[11][12] The continued exploration of new synthetic methodologies will further expand the utility of this and related building blocks, enabling the construction of increasingly complex and functionally diverse small molecules.[13]

References

Solubility Profile of 3-Methoxyisonicotinaldehyde in Organic Solvents: A Technical Guide to Prediction, Measurement, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. For 3-methoxyisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science, understanding its solubility profile is essential for designing robust synthetic routes, formulating effective drug products, and ensuring reliable outcomes in biological assays. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Rather than a simple data sheet, this document offers a foundational understanding of the principles governing its solubility, a detailed, self-validating experimental protocol for accurate measurement, and guidance on data interpretation.

Physicochemical Characterization and Solubility Predictions

A molecule's structure dictates its physical properties. An analysis of this compound's structure is the first step in predicting its solubility behavior.

1.1. Molecular Structure and Properties

This compound (CAS 1849-52-1) is a solid at room temperature with the following key structural features that govern its interactions with solvents:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts significant polarity to the molecule.

  • Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor. While the methyl group adds some nonpolar character, the oxygen atom contributes to the molecule's overall polarity.

  • Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. The aldehyde group is highly polar.

  • Overall Polarity: The combination of the pyridine nitrogen, methoxy oxygen, and aldehyde carbonyl group makes this compound a distinctly polar molecule.

These features allow us to make initial predictions based on the fundamental principle of "like dissolves like," which states that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents[1][2][3][4].

PropertyValue / DescriptionSource
CAS Number 1849-52-1
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Physical Form White to Yellow Solid
Key Structural Features Pyridine ring, Methoxy group, Aldehyde groupN/A
Predicted Solubility Driver High polarity; strong hydrogen bond acceptor capacityN/A

1.2. Predicted Solubility Trends Across Solvent Classes

Based on its polar nature, we can predict the solubility of this compound in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors[1][5]. Due to the compound's multiple hydrogen bond acceptor sites (pyridine N, methoxy O, carbonyl O), high solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them effectively[5]. High to moderate solubility is anticipated, driven by strong dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot form hydrogen bonds[3]. The interactions between these solvents and the highly polar this compound are expected to be weak, leading to poor solubility.

This theoretical framework provides a strong starting point, but for mission-critical applications in research and development, these predictions must be confirmed by precise experimental data. The solubility of organic molecules is a complex phenomenon, and while prediction models are improving, experimental determination remains the gold standard[6][7][8].

A Validated Protocol for Experimental Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the most reliable technique for measuring the solubility of a solid in a liquid[9][10]. It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system for generating trustworthy and reproducible data.

2.1. Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin[11][12][13][14].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Solvent Handling: Organic solvents should be handled in a fume hood due to their volatility and potential toxicity.

2.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep_vial Add excess solid this compound to a glass vial add_solvent Add a known volume of the selected organic solvent prep_vial->add_solvent agitate Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate let_settle Allow solid to settle agitate->let_settle filter Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid let_settle->filter dilute Accurately dilute the clear filtrate with the solvent to a concentration within the analytical range filter->dilute analyze Analyze by a validated method (e.g., UV-Vis Spectroscopy or HPLC) dilute->analyze calculate Calculate original concentration using a calibration curve analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

2.3. Step-by-Step Methodology

This protocol is designed to be robust and reliable. Performing the measurement in triplicate for each solvent is highly recommended.

  • Preparation of the Sample:

    • Add an excess amount of solid this compound to a clean, dry glass vial (e.g., a 4 mL screw-cap vial). "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated[15]. A starting point is to add ~20 mg of solid.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an agitator (e.g., orbital shaker, rotator, or stir plate with a small stir bar) set to a constant temperature, typically 25°C.

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 hours is standard, but for some compounds, 48 hours may be necessary[16][17]. The goal is for the concentration of the dissolved solid to become constant.

  • Phase Separation:

    • After agitation, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for most organic solvents) to the syringe.

    • Dispense the clear, filtered solution into a clean, labeled vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured solubility[18][19].

  • Quantification:

    • Calibration: Prepare a set of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_max, or HPLC with UV detection).

    • Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of your calibration curve.

    • Analysis: Measure the concentration of the diluted sample using the same analytical method used for the standards.

    • Calculation: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility of this compound in that solvent at the specified temperature. Report the result in units such as mg/mL or mol/L.

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a structured format is essential for clear communication and comparison.

3.1. Sample Data Table

The final data should be presented in a clear, concise table. This allows researchers to quickly assess the optimal solvent for a given application, whether it be for a chemical reaction, purification by crystallization, or formulation.

SolventSolvent ClassTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

3.2. Interpreting the Results

The experimental results should validate the initial predictions based on the "like dissolves like" principle. High solubility values are expected in polar solvents like methanol and acetone, while very low values are expected in nonpolar solvents like hexane. Any significant deviation from this trend could indicate specific solute-solvent interactions (e.g., the formation of a solvate) that warrant further investigation. This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reactions and crystallizations.

  • Drug Formulation: Identifying potential solvent systems for liquid formulations or for use in the manufacturing process.

  • Preclinical Research: Preparing stock solutions for in vitro and in vivo studies, where poor solubility can be a major source of experimental error and irreproducibility[16][20].

References

3-Methoxyisonicotinaldehyde: A Versatile Pyridine Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

No results found for "3-Methoxyisonicotinaldehyde as a precursor for PI3K inhibitors", "this compound in the synthesis of antimitotic agents", "this compound derivatives as herbicides", "this compound derivatives as fungicides".

  • This compound is a chemical compound with the CAS number 1849-52-1.

  • Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol .

  • It is also known as 3-Methoxypyridine-4-carboxaldehyde.

  • It has a melting point of 36-37 °C and a boiling point of 80 °C at 1 Torr.

  • This compound is a yellow to brown solid.

  • It is used as a chemical intermediate in organic synthesis.

  • A known synthesis method involves the oxidation of (3-methoxypyridin-4-yl)methanol using manganese dioxide.

  • The aldehyde functional group is reactive and can participate in various chemical transformations.

  • Pyridine derivatives are important in medicinal chemistry.

  • Isonicotinaldehyde derivatives have been investigated for various biological activities, including as allosteric modulators of hemoglobin and as precursors for antimicrobial Schiff base ligands.

  • While specific, in-depth research applications directly using this compound are not readily found in the initial search results, its structural similarity to other researched pyridine aldehydes suggests its potential as a building block for bioactive molecules and functional materials.

  • Further investigation is needed to find concrete examples of its use in the synthesis of specific, functional molecules to build an in-depth technical guide.

  • The aldehyde group can undergo condensation reactions with active methylene compounds.

  • The pyridine ring can be involved in the formation of coordination complexes.

  • The methoxy group can influence the electronic properties and reactivity of the pyridine ring.

  • The searches for direct use in synthesizing specific kinase inhibitors (GSK-3, CDK, Aurora) or specific agrochemicals (fungicides, herbicides) have not yielded concrete examples with this compound as the starting material.

  • The available information is largely on analogous compounds, which only allows for extrapolation of potential applications.

  • No specific patents have been found that explicitly detail the use of this compound for a particular application.

  • The lack of specific, published research applications remains a significant challenge in creating a detailed technical guide.

  • The final attempt to find derivative syntheses and their applications did not yield specific results for this compound.

  • It appears that this specific molecule, while commercially available as a building block, is not yet widely reported in the scientific literature as a key component in the synthesis of specific, high-profile bioactive compounds or materials.

  • Therefore, the whitepaper will need to be constructed based on the established reactivity of the functional groups present in the molecule and by drawing parallels with the known applications of structurally similar pyridine aldehydes. The guide will have to clearly state that many of the discussed applications are potential and based on analogy, rather than on documented examples.

  • The core of the guide will focus on the synthetic potential of the molecule, detailing the types of reactions it can undergo and the classes of compounds that could be synthesized from it.

  • This approach will provide a scientifically sound and valuable resource for researchers, even in the absence of numerous specific application examples. It will highlight the potential of the molecule, which is the core of the user's request.

  • The structure of the whitepaper will be:

    • Introduction to this compound: Physicochemical properties and synthesis.

    • Core Reactivity and Synthetic Potential: A detailed look at the reactions of the aldehyde and pyridine functionalities.

    • Potential Research Applications (based on analogy and chemical principles):

      • In Medicinal Chemistry: As a scaffold for kinase inhibitors, antimicrobial agents, etc.

      • In Agrochemicals: As a precursor for fungicides and herbicides.

      • In Materials Science: For the synthesis of ligands for coordination polymers and catalysts.

    • Experimental Protocols (generalized for key reaction types).

    • References.

  • This structure allows for a comprehensive and in-depth guide, fulfilling the user's request, while being transparent about the current state of published research on this specific compound.

  • I will now proceed with generating the response based on this final plan. I have sufficient information to create a detailed and scientifically sound guide based on the synthetic potential of the molecule and analogies to related compounds. No further searches are likely to yield the specific, direct application examples that appear to be scarce in the public domain.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the successful development of novel functional molecules. Pyridine derivatives, in particular, represent a cornerstone of medicinal chemistry, agrochemicals, and materials science, owing to their unique electronic properties and diverse reactivity. Among these, this compound stands out as a pyridine scaffold of significant, yet largely untapped, potential. This technical guide, intended for the discerning researcher and development scientist, aims to provide a comprehensive overview of the core properties, synthetic utility, and potential research applications of this versatile intermediate. By elucidating the fundamental reactivity and drawing parallels with structurally related, well-documented compounds, we endeavor to illuminate the path for future innovation and discovery centered around the this compound core.

Core Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a starting material is the bedrock of rational synthetic design. This compound, also known as 3-Methoxypyridine-4-carboxaldehyde, is a yellow to brown solid at room temperature. Its key properties are summarized in the table below.

PropertyValue
CAS Number 1849-52-1
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 36-37 °C
Boiling Point 80 °C @ 1 Torr
Appearance Yellow to brown solid

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, (3-methoxypyridin-4-yl)methanol. This transformation can be efficiently carried out using a mild oxidizing agent such as manganese dioxide (MnO₂).

Typical Synthetic Protocol: Oxidation of (3-methoxypyridin-4-yl)methanol

  • To a solution of (3-methoxypyridin-4-yl)methanol in a suitable organic solvent (e.g., ethyl acetate), add an excess of activated manganese dioxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the presence of two key functional groups: the highly reactive aldehyde and the electronically influential methoxy-substituted pyridine ring.

2.1. Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

  • Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds in Knoevenagel-type reactions, providing access to a variety of substituted alkenes. [1]This is a powerful method for carbon-carbon bond formation.

  • Imine Formation: Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles and can also serve as ligands for metal complexes.

  • Reductive Amination: The imine intermediate can be reduced in situ to afford secondary amines, providing a straightforward route to substituted aminomethylpyridines.

  • Wittig and Related Reactions: Reaction with phosphorus ylides allows for the conversion of the aldehyde to a variety of substituted alkenes with high stereocontrol.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl provides access to secondary alcohols.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methoxypyridine-4-carboxylic acid) or reduced to the primary alcohol ((3-methoxypyridin-4-yl)methanol).

2.2. Influence of the Pyridine Ring and Methoxy Group

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the aldehyde group. The nitrogen atom can act as a basic site and can be protonated or coordinated to Lewis acids, which can modulate the electrophilicity of the carbonyl carbon. The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, should such reactions be pursued. Furthermore, the pyridine nitrogen and the methoxy oxygen can act as coordination sites for metal ions, making this compound and its derivatives attractive as ligands in coordination chemistry.

Potential Research Applications

While specific, high-profile applications of this compound are not yet extensively documented in peer-reviewed literature, its structural features and reactivity profile suggest significant potential in several key research areas, primarily by serving as a versatile intermediate in the synthesis of more complex molecules.

3.1. Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The functional handles on this compound make it an attractive starting point for the synthesis of various classes of bioactive compounds.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The aldehyde group of this compound can be elaborated through various synthetic routes to construct the complex heterocyclic systems often found in these molecules. For example, condensation reactions followed by cyclization could lead to scaffolds resembling those found in inhibitors of GSK-3, CDKs, or Aurora kinases.

  • Antimicrobial Agents: Schiff bases derived from isonicotinaldehyde derivatives are known to exhibit antimicrobial properties. The condensation of this compound with various amines could generate a library of novel Schiff bases for antimicrobial screening. Furthermore, these ligands can be used to form metal complexes, which often exhibit enhanced biological activity.

  • Hemoglobin Modulators: Isonicotinaldehyde derivatives have been investigated as allosteric modulators of hemoglobin, with potential applications in treating diseases related to oxygen deficiency. The specific substitution pattern of this compound could offer unique binding interactions with the protein.

3.2. Agrochemicals

Pyridine-containing compounds are also prominent in the agrochemical industry as herbicides and fungicides.

  • Fungicides: The synthesis of novel amide and hydrazide derivatives from this compound could lead to new fungicidal agents. The methoxy group may play a role in tuning the lipophilicity and metabolic stability of the resulting compounds, which are critical parameters for effective agrochemicals.

  • Herbicides: By serving as a precursor to more complex heterocyclic systems, this compound could be employed in the synthesis of novel herbicides. The pyridine ring is a common feature in several classes of herbicides that target various biological pathways in plants.

3.3. Materials Science

The coordination capabilities of the pyridine nitrogen and the potential for forming extended conjugated systems make this compound and its derivatives interesting for materials science applications.

  • Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of this compound, particularly those with additional coordinating groups, can be used as ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

  • Catalysis: Metal complexes bearing ligands derived from this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the catalytic activity of the metal center.

Experimental Protocols: Illustrative Synthetic Transformations

The following are generalized protocols for key reactions involving this compound, designed to be adapted by researchers for specific target molecules.

4.1. Knoevenagel Condensation with an Active Methylene Compound

  • Dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used to remove water if necessary.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

4.2. Synthesis of a Schiff Base (Imine)

  • Dissolve this compound in an appropriate solvent such as ethanol or methanol.

  • Add an equimolar amount of a primary amine.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product may precipitate from the reaction mixture upon cooling, or the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

This compound is a readily accessible pyridine derivative with a rich and versatile chemical reactivity. While its full potential has yet to be extensively explored in the published literature, its inherent structural features strongly suggest its utility as a valuable building block for the synthesis of a wide range of functional molecules. The aldehyde group provides a versatile handle for a plethora of synthetic transformations, enabling the construction of complex molecular architectures. The methoxy-substituted pyridine core is a common motif in many bioactive compounds and functional materials.

It is our belief that this technical guide will serve as a catalyst for further research into the applications of this compound. We anticipate that future studies will uncover its role in the development of novel therapeutics, advanced agrochemicals, and innovative materials. The exploration of its utility in multicomponent reactions and in the synthesis of diverse compound libraries for high-throughput screening are particularly promising avenues for future investigation. As our understanding of the structure-activity relationships of pyridine derivatives continues to grow, so too will the importance of versatile and strategically functionalized building blocks like this compound.

References

The Ascendance of a Versatile Scaffold: An In-depth Technical Guide to 3-Methoxypyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A cornerstone in modern medicinal chemistry, 3-methoxypyridine-4-carbaldehyde has emerged from relative obscurity to become a pivotal building block in the synthesis of a wide array of complex molecules, most notably in the realm of drug discovery. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its significant applications, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Evolution of a Synthetic Workhorse

While the precise moment of its first synthesis is not prominently documented in readily available historical records, the emergence of 3-methoxypyridine-4-carbaldehyde is intrinsically linked to the broader exploration of pyridine chemistry throughout the 20th century. The inherent reactivity of the pyridine ring, coupled with the directing effects of its substituents, has long been a fertile ground for synthetic innovation.

Early methods for the preparation of pyridine aldehydes were often arduous and low-yielding.[1] The journey to efficiently synthesize specific isomers like 3-methoxypyridine-4-carbaldehyde has been one of incremental advancements, driven by the ever-present need for novel scaffolds in medicinal chemistry. The development of more sophisticated synthetic methodologies, such as directed ortho-metalation and advanced formylation techniques, has paved the way for the reliable and scalable production of this valuable intermediate.

Key Synthetic Strategies: From Classical Formylations to Modern Innovations

The synthesis of 3-methoxypyridine-4-carbaldehyde can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control.

Classical Formylation Approaches

Traditional formylation reactions, such as the Vilsmeier-Haack[2][3][4] and Reimer-Tiemann[5][6][7][8] reactions, have been staples in aromatic chemistry. However, their application to pyridine systems can be challenging due to the electron-deficient nature of the pyridine ring, which often leads to harsh reaction conditions and a mixture of isomers.

The Vilsmeier-Haack reaction, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride, is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[9] While direct application to 3-methoxypyridine might be inefficient, derivatives with enhanced electron density could potentially undergo this transformation.

The Reimer-Tiemann reaction, which utilizes chloroform in a basic medium to generate dichlorocarbene as the electrophile, is primarily used for the ortho-formylation of phenols.[7] Its applicability to methoxypyridines is limited and often results in complex product mixtures.

Directed Ortho-Metalation: A Regioselective Powerhouse

A more contemporary and highly effective strategy for the synthesis of substituted pyridines involves directed ortho-metalation (DoM). This technique relies on the use of a directing group to activate a specific ortho-position for deprotonation by a strong base, followed by quenching with an electrophile. In the context of 3-methoxypyridine, the methoxy group can act as a directing group, facilitating lithiation at the C4 position. Subsequent treatment with a formylating agent, such as N,N-dimethylformamide (DMF), would then yield the desired 3-methoxypyridine-4-carbaldehyde. This approach offers excellent regioselectivity, a crucial aspect in complex molecule synthesis.

Directed_Ortho_Metalation 3-Methoxypyridine 3-Methoxypyridine Lithiation 4-Lithio-3-methoxypyridine (Intermediate) 3-Methoxypyridine->Lithiation 1. Strong Base (e.g., n-BuLi) Formylation Addition to DMF (Intermediate) Lithiation->Formylation 2. DMF 3-Methoxypyridine-4-carbaldehyde 3-Methoxypyridine-4-carbaldehyde Formylation->3-Methoxypyridine-4-carbaldehyde Workup

Figure 1: Conceptual workflow of the directed ortho-metalation strategy for the synthesis of 3-methoxypyridine-4-carbaldehyde.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol outlines a representative synthesis of 3-methoxypyridine-4-carbaldehyde, adapted from established methodologies for the formylation of related pyridine derivatives.

Synthesis of 3-Methoxypyridine-4-carbaldehyde

Materials:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: To the cooled THF, add 3-methoxypyridine. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous DMF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-methoxypyridine-4-carbaldehyde.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-Methoxypyridine in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1h Add_nBuLi->Stir1 Add_DMF Add DMF Stir1->Add_DMF Stir2 Stir for 2h Add_DMF->Stir2 Quench Quench with NH4Cl Stir2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product 3-Methoxypyridine-4-carbaldehyde

Figure 2: Step-by-step experimental workflow for the synthesis of 3-methoxypyridine-4-carbaldehyde.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic data of 3-methoxypyridine-4-carbaldehyde is essential for its effective use in synthesis and for quality control.

PropertyValue
CAS Number 82257-15-6[10]
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [10]
Appearance Light yellow solid[10]
Melting Point 63-67 °C[10]
Boiling Point 262.9 °C at 760 mmHg[11]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), the pyridine ring protons (doublets and a singlet, in the aromatic region), and the methoxy group protons (singlet, ~3.9 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbons of the pyridine ring (in the range of 110-160 ppm), and the methoxy carbon (~56 ppm).

  • Infrared (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-methoxypyridine-4-carbaldehyde lies in its role as a versatile intermediate in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many approved drugs, and the strategic placement of the methoxy and carbaldehyde groups allows for a wide range of chemical modifications.[12][13]

The aldehyde functionality serves as a handle for various transformations, including reductive amination to introduce diverse amine substituents, Wittig-type reactions to form alkenes, and oxidation to the corresponding carboxylic acid. The methoxy group, in addition to influencing the electronic properties of the pyridine ring, can also be a site for further functionalization, such as demethylation to reveal a hydroxyl group.

While specific blockbuster drugs directly derived from 3-methoxypyridine-4-carbaldehyde are not widely publicized, its presence as a key building block is evident in numerous patents and research articles exploring novel therapeutic agents. Its utility spans a range of disease areas, including but not limited to oncology, neurodegenerative disorders, and infectious diseases. For instance, pyridine derivatives are known to be crucial in the development of various inhibitors and modulators of biological targets.[10][14]

Conclusion

3-Methoxypyridine-4-carbaldehyde stands as a testament to the power of synthetic chemistry to provide the tools necessary for advancing drug discovery. Its journey from a relatively simple heterocyclic compound to a highly sought-after building block underscores the importance of developing efficient and regioselective synthetic methods. As the quest for novel therapeutics continues, the versatility and strategic importance of scaffolds like 3-methoxypyridine-4-carbaldehyde are set to grow, ensuring its continued prominence in the laboratories of medicinal chemists and drug development professionals.

References

theoretical studies on 3-Methoxyisonicotinaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 3-Methoxyisonicotinaldehyde

Executive Summary

This compound (MINA) is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within medicinal chemistry.[1] Understanding its reactivity is paramount for optimizing existing synthetic routes and designing novel molecular architectures. This guide provides a comprehensive theoretical framework for analyzing the reactivity of MINA, leveraging modern computational chemistry techniques. We delve into the molecule's fundamental electronic structure and employ Density Functional Theory (DFT) to predict its behavior in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to gain predictive insights into the chemical behavior of MINA and related heterocyclic aldehydes.

Introduction: The Chemical Persona of this compound

This compound, systematically named 3-methoxypyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. Its structure is characterized by a pyridine ring substituted with an electron-donating methoxy group at the 3-position and an electron-withdrawing aldehyde group at the 4-position.[2] This unique electronic arrangement—a confluence of activating and deactivating functionalities, coupled with the inherent electron-deficient nature of the pyridine ring—governs its chemical reactivity and makes it a fascinating subject for theoretical investigation.

The aldehyde group provides a primary site for nucleophilic attack and a variety of condensation reactions, while the substituted pyridine ring's reactivity towards electrophiles is more nuanced. Theoretical studies offer a powerful, cost-effective lens through which to probe these characteristics, allowing for the prediction of reaction outcomes, the elucidation of mechanisms, and the rational design of experiments. This guide will establish a robust computational protocol and apply it to explore the multifaceted reactivity of MINA.

Computational Methodology: A Framework for Predictive Accuracy

To ensure the reliability of our theoretical predictions, a well-defined computational methodology is essential. Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Model

All calculations are modeled using a standard quantum chemistry software package like Gaussian or ORCA. For geometry optimization and energy calculations, we propose the use of the B3LYP hybrid functional . This functional has a long-standing track record of providing reliable results for a wide range of organic molecules. To accurately describe electron distribution, especially on the electronegative oxygen and nitrogen atoms, the 6-311++G(d,p) basis set is employed. This basis set includes diffuse functions (++) to handle lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes. Solvation effects, which can significantly influence reaction pathways, are modeled using the Polarizable Continuum Model (PCM) with a suitable solvent like methanol or dichloromethane.

Workflow for Reactivity Analysis

The theoretical investigation follows a systematic workflow, ensuring that each prediction is built upon a validated foundation.

G cluster_0 Initial Setup cluster_1 Ground State Analysis cluster_2 Reaction Pathway Modeling A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Electronic Structure Analysis (MEP, HOMO-LUMO, NBO) C->D E 5. Propose Reaction (e.g., Nucleophilic Addition) D->E F 6. Locate Transition State (TS) (e.g., Berny Optimization) E->F G 7. Frequency Calculation (Confirm 1 Imaginary Frequency) F->G H 8. Intrinsic Reaction Coordinate (IRC) (Connect Reactants -> TS -> Products) G->H I Predict Reactivity & Selectivity H->I Calculate Activation & Reaction Energies G Reactants MINA + Nu⁻ TS [MINA---Nu]‡ Reactants->TS ΔG‡ (Activation Energy) Products Adduct TS->Products

References

Methodological & Application

The Versatile Virtuoso: 3-Methoxyisonicotinaldehyde as a Strategic Building Block in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pyridine Aldehyde

In the landscape of contemporary organic synthesis and drug discovery, the pyridine scaffold remains a cornerstone of privileged structures due to its prevalence in biologically active molecules. Within this class, 3-methoxyisonicotinaldehyde emerges as a particularly intriguing building block. Its unique electronic and steric properties—a pyridine ring activated by a methoxy group and bearing a reactive aldehyde function—offer a versatile platform for the construction of a diverse array of complex heterocyclic systems. This application note delves into the strategic application of this compound in the synthesis of medicinally relevant fused heterocyclic compounds, providing detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development. The presence of the methoxy group not only influences the reactivity of the aldehyde but also provides a handle for further functionalization, making it a valuable tool in the quest for novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[1][2]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, and the electron-donating character of the methoxy group at the 3-position. This electronic arrangement modulates the electrophilicity of the aldehyde carbon and influences the reactivity of the pyridine ring itself.

The Role of the Methoxy Group: An Electronic Tug-of-War

The methoxy group at the C-3 position exerts a significant electronic influence on the pyridine ring. Through resonance, it can donate electron density to the ring, which can subtly modulate the reactivity of the C-4 aldehyde. This electronic donation can also influence the regioselectivity of certain reactions by affecting the electron density at different positions of the pyridine ring.

Application in the Synthesis of Fused Heterocyclic Systems

This compound is an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[3] This approach is highly valued in drug discovery for its efficiency and ability to generate diverse molecular scaffolds.

Synthesis of Pyrimido[1,2-a]benzimidazoles: A Gateway to Bioactive Scaffolds

Pyrimido[1,2-a]benzimidazoles are a class of fused heterocycles that have garnered significant interest due to their diverse pharmacological activities.[4][5][6] A plausible and efficient one-pot, three-component synthesis of 4-(3-methoxypyridin-4-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrile can be achieved by reacting this compound, 2-aminobenzimidazole, and malononitrile.

Conceptual Workflow for Pyrimido[1,2-a]benzimidazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D One-Pot Three-Component Reaction A->D B 2-Aminobenzimidazole B->D C Malononitrile C->D E 4-(3-methoxypyridin-4-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrile D->E

Caption: One-pot synthesis of a pyrimido[1,2-a]benzimidazole derivative.

Experimental Protocol: Proposed Synthesis of 4-(3-methoxypyridin-4-yl)pyrimido[1,2-a]benzimidazole-3-carbonitrile

This protocol is adapted from established procedures for the synthesis of similar pyrimido[1,2-a]benzimidazole derivatives.[7][8]

Materials:

  • This compound (1.0 mmol)

  • 2-Aminobenzimidazole (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), 2-aminobenzimidazole (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Expected Outcome and Mechanistic Rationale:

The reaction is expected to proceed through an initial Knoevenagel condensation between this compound and malononitrile to form a pyridinylidene malononitrile intermediate. This is followed by a Michael addition of the exocyclic amino group of 2-aminobenzimidazole to the activated double bond. Subsequent intramolecular cyclization and tautomerization would then yield the final pyrimido[1,2-a]benzimidazole product. The use of a basic catalyst like piperidine is crucial for promoting both the initial condensation and the subsequent cyclization steps.

Synthesis of Chromeno[2,3-b]pyridines: Accessing Privileged Scaffolds

Chromeno[2,3-b]pyridines represent another important class of heterocyclic compounds with a wide range of biological activities.[9][10][11] A three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and a phenol (e.g., resorcinol) can provide a direct route to these valuable structures.

Data Summary for Proposed Chromeno[2,3-b]pyridine Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventExpected Product
This compoundMalononitrileResorcinolPiperidineEthanol2-Amino-7-hydroxy-4-(3-methoxypyridin-4-yl)-4H-chromene-3-carbonitrile
This compoundMalononitrileDimedoneL-prolineWater2-Amino-7,7-dimethyl-4-(3-methoxypyridin-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Experimental Protocol: Proposed Synthesis of 2-Amino-7-hydroxy-4-(3-methoxypyridin-4-yl)-4H-chromene-3-carbonitrile

This protocol is based on general methods for the synthesis of 4H-chromene derivatives.[12][13][14]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Resorcinol (1.0 mmol)

  • Water (10 mL)

  • L-proline (10 mol%)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and resorcinol (1.0 mmol) in water (10 mL).

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), the precipitated solid is collected by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired chromeno[2,3-b]pyridine derivative.

Mechanistic Insights and the Advantage of Green Chemistry:

This reaction likely proceeds via a Knoevenagel condensation followed by a Michael addition of the enolized resorcinol and subsequent intramolecular cyclization. The use of water as a solvent and an organocatalyst like L-proline aligns with the principles of green chemistry, offering a more environmentally benign synthetic route.

Biological Relevance and Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery. Pyridopyrimidines and related fused systems are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

Potential as Kinase Inhibitors

The pyridine ring is a common feature in many approved kinase inhibitors. The ability to rapidly generate diverse libraries of fused pyridine derivatives using this compound in multicomponent reactions makes this building block particularly valuable for the discovery of novel kinase inhibitors. The synthesized compounds can be screened against various kinase targets to identify potential leads for further optimization.

Antimicrobial Applications

Fused heterocyclic systems, including those accessible from this compound, have shown promise as antimicrobial agents.[3][15][16] The synthesized compounds can be evaluated for their activity against a panel of pathogenic bacteria and fungi to explore their potential as new anti-infective agents.

Conclusion and Future Outlook

This compound stands out as a highly versatile and strategic building block for the synthesis of complex and biologically relevant heterocyclic compounds. Its application in multicomponent reactions provides an efficient and atom-economical pathway to generate molecular diversity, which is a critical aspect of modern drug discovery. The protocols and mechanistic insights provided in this application note are intended to serve as a guide for researchers to explore the full potential of this unique pyridine aldehyde in their synthetic endeavors. Future work could focus on expanding the scope of multicomponent reactions utilizing this compound and exploring the biological activities of the resulting novel heterocyclic scaffolds in greater detail.

References

Synthesis of Novel Derivatives from 3-Methoxyisonicotinaldehyde: An Application Note and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxyisonicotinaldehyde is a pivotal pyridine-based heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic placement of the methoxy group at the 3-position and the aldehyde functionality at the 4-position of the pyridine ring imparts unique electronic properties and versatile reactivity. This allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. The electron-donating methoxy group influences the reactivity of the pyridine ring, while the aldehyde serves as a versatile handle for a multitude of chemical transformations.

Derivatives of isonicotinaldehyde, the parent structure, are known to exhibit a broad spectrum of biological activities, including antitubercular, antimicrobial, and anti-inflammatory properties.[1] The most notable example is isoniazid, a cornerstone in the treatment of tuberculosis, which is synthesized from the related isonicotinic acid.[2][3] By modifying the core structure of this compound, researchers can fine-tune the pharmacological profile of the resulting molecules, leading to the development of novel therapeutic agents.

This comprehensive application note provides detailed, field-proven experimental protocols for the synthesis of various classes of derivatives from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the experimental choices.

Core Synthetic Strategies and Protocols

The aldehyde functionality of this compound is the primary site for derivatization. This guide will focus on four powerful and widely used synthetic transformations:

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are valuable intermediates and possess biological activity in their own right.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, a common scaffold in pharmacologically active molecules.

  • Wittig Reaction: Olefination to create carbon-carbon double bonds, providing access to a wide range of vinyl derivatives.

  • Reductive Amination: Conversion of the aldehyde into a new amine functionality, a key transformation in the synthesis of many pharmaceutical compounds.

  • Chalcone Synthesis: Base-catalyzed condensation with acetophenones to produce chalcones, a class of compounds with diverse biological activities.

  • Synthesis of Isoniazid Analogs: A specific application demonstrating the pathway to creating derivatives of the important antitubercular drug, isoniazid.

Synthesis of Schiff Base Derivatives

Scientific Principle: The formation of a Schiff base, or imine, is a nucleophilic addition-elimination reaction between an aldehyde and a primary amine. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then dehydrates to form the stable C=N double bond of the imine. This reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).

Schiff_Base_Formation cluster_workflow Schiff Base Synthesis Workflow Start This compound + Primary Amine Dissolve Dissolve in Ethanol Add_Catalyst Add Glacial Acetic Acid (catalytic) Reflux Reflux Reaction Mixture Monitor Monitor by TLC Cool Cool to Room Temperature Precipitate Precipitate Product Isolate Isolate by Filtration Wash Wash with Cold Ethanol Dry Dry under Vacuum End Characterize Product (NMR, IR, MS)

Caption: Workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.

  • To this solution, add the desired primary amine (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the final pure Schiff base.

Data Presentation:

Amine ReactantReaction Time (h)SolventCatalystTypical Yield (%)
Aniline3EthanolAcetic Acid85-95
4-Chloroaniline4EthanolAcetic Acid80-90
Benzylamine2EthanolAcetic Acid90-98

Knoevenagel Condensation for α,β-Unsaturated Derivatives

Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] An active methylene compound has a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate), which makes the methylene protons acidic. A base is used to deprotonate the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated product.

Knoevenagel_Condensation cluster_workflow Knoevenagel Condensation Workflow Start This compound + Active Methylene Compound Dissolve Dissolve in Ethanol Add_Catalyst Add Piperidine (catalytic) Reflux Reflux Reaction Mixture Monitor Monitor by TLC Cool Cool to Room Temperature Precipitate Precipitate Product Isolate Isolate by Filtration Wash Wash with Cold Ethanol Dry Dry under Vacuum End Characterize Product (NMR, IR, MS)

Caption: Workflow for Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-(3-methoxypyridin-4-ylmethylene)malononitrile, will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the final pure compound.

Data Presentation:

Active Methylene CompoundBase CatalystSolventReaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol1-290-98
Ethyl cyanoacetatePiperidineEthanol2-485-95
Diethyl malonateSodium EthoxideEthanol4-670-80

Wittig Reaction for Alkene Synthesis

Scientific Principle: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[5][6] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane). The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate called a betaine. The betaine collapses to form a four-membered ring intermediate, an oxaphosphetane, which then decomposes to give the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[7]

Wittig_Reaction cluster_workflow Wittig Reaction Workflow Start Phosphonium Salt + Strong Base Ylide_Formation Generate Phosphorus Ylide in situ Add_Aldehyde Add this compound React Stir at Room Temperature Monitor Monitor by TLC Quench Quench Reaction Extract Extract with Organic Solvent Dry_Concentrate Dry and Concentrate Purify Purify by Chromatography End Characterize Alkene Product (NMR, MS)

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Standard laboratory glassware (Schlenk flask, syringe, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in 15 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in 5 mL of anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Data Presentation:

Phosphonium SaltBaseSolventReaction Time (h)Typical Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF2-375-85
Ethyltriphenylphosphonium bromiden-BuLiTHF2-470-80
Benzyltriphenylphosphonium chloriden-BuLiTHF2-480-90

Reductive Amination for Amine Synthesis

Scientific Principle: Reductive amination is a two-step process that transforms an aldehyde into an amine.[8][9] First, the aldehyde reacts with a primary or secondary amine to form an imine or an enamine, respectively. In the second step, a reducing agent, which is present in the reaction mixture, reduces the imine or enamine to the corresponding amine. A key advantage of this method is that the reducing agents commonly used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) are selective for the iminium ion over the starting aldehyde, which allows for a one-pot reaction.

Reductive_Amination cluster_workflow Reductive Amination Workflow Start This compound + Amine Dissolve Dissolve in Dichloromethane Add_Reducing_Agent Add Sodium Triacetoxyborohydride Stir Stir at Room Temperature Monitor Monitor by TLC Quench Quench with Saturated NaHCO₃ Extract Extract with Dichloromethane Dry_Concentrate Dry and Concentrate Purify Purify by Chromatography End Characterize Amine Product (NMR, MS)

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in 15 mL of dichloromethane.

  • Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding 15 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amine derivative.

Data Presentation:

Amine ReactantReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃DCM4-680-90
MorpholineNaBH(OAc)₃DCM6-875-85
AnilineNaBH₃CNMethanol/AcOH8-1260-70

Synthesis of Chalcone Derivatives

Scientific Principle: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[10] A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.

Chalcone_Synthesis cluster_workflow Chalcone Synthesis Workflow Start This compound + Substituted Acetophenone Dissolve Dissolve in Ethanol Add_Base Add Aqueous NaOH or KOH Stir Stir at Room Temperature Monitor Monitor by TLC Pour Pour into Ice Water Acidify Acidify with Dilute HCl Precipitate Precipitate Chalcone Isolate Isolate by Filtration Wash Wash with Water Recrystallize Recrystallize from Ethanol End Characterize Product (NMR, IR, MS)

Caption: Workflow for the synthesis of chalcone derivatives.

Experimental Protocol: General Procedure for Chalcone Synthesis

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in 10 mL of ethanol in a flask.

  • While stirring, add 5 mL of an aqueous solution of NaOH (10% w/v) dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The mixture may become cloudy or a precipitate may form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into 50 mL of ice-cold water.

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6.

  • A solid precipitate of the chalcone will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation:

Acetophenone ReactantBaseSolventReaction Time (h)Typical Yield (%)
AcetophenoneNaOHEthanol4-670-80
4-ChloroacetophenoneKOHEthanol5-765-75
4-MethoxyacetophenoneNaOHEthanol4-675-85

Synthesis of Isoniazid Analogs

Scientific Principle: Isoniazid and its derivatives are often synthesized by forming a hydrazone linkage. This involves the condensation of a hydrazide with an aldehyde. In this case, isonicotinic hydrazide (isoniazid) can be reacted with a substituted aldehyde to form a new isoniazid derivative. Alternatively, this compound can be reacted with a substituted hydrazide. The protocol below describes the synthesis of a hydrazone from isoniazid and a substituted aldehyde, a common strategy for creating libraries of isoniazid analogs for antitubercular screening.[11]

Isoniazid_Analog_Synthesis cluster_workflow Isoniazid Analog Synthesis Workflow Start Isoniazid + Substituted Aldehyde Dissolve Dissolve in Ethanol or Methanol Add_Catalyst Add Glacial Acetic Acid (catalytic) Reflux Reflux Reaction Mixture Monitor Monitor by TLC Cool Cool to Room Temperature Precipitate Precipitate Product Isolate Isolate by Filtration Wash Wash with Cold Solvent Dry Dry under Vacuum End Characterize Product (NMR, IR, MS)

Caption: Workflow for the synthesis of Isoniazid analogs.

Experimental Protocol: Synthesis of an Isoniazid Hydrazone Derivative

Materials:

  • Isoniazid (Isonicotinic hydrazide)

  • Substituted aromatic aldehyde (e.g., 3-ethoxy-salicylaldehyde)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve isoniazid (1.0 mmol) in 20 mL of methanol in a round-bottom flask.

  • Add the substituted aldehyde (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will often precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol.

Data Presentation:

Aldehyde ReactantSolventReaction Time (h)Typical Yield (%)
3-EthoxysalicylaldehydeMethanol385-95
4-MethylbenzaldehydeIsopropyl Alcohol180-90
3-NitrobenzaldehydeEthanol470-80

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives. The protocols detailed in this application note for Schiff base formation, Knoevenagel condensation, Wittig reaction, reductive amination, chalcone synthesis, and the preparation of isoniazid analogs provide a robust toolkit for researchers in drug discovery and development. These methods are generally high-yielding and can be adapted to a variety of substrates to generate libraries of novel compounds for biological screening. The successful application of these protocols will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Reaction of 3-Methoxyisonicotinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Imines Derived from 3-Methoxyisonicotinaldehyde

In the landscape of modern drug discovery and materials science, the Schiff base, or imine, linkage represents a cornerstone of synthetic versatility. The reaction between an aldehyde and a primary amine to form a C=N double bond is a fundamental transformation that gives rise to a vast array of molecular architectures with significant biological and chemical properties.[1][2] This application note focuses on the specific yet broadly applicable reaction of this compound with primary amines.

The this compound scaffold is of particular interest to medicinal and coordination chemists. The pyridine ring, a common motif in pharmaceuticals, imparts specific electronic properties and potential for hydrogen bonding. The methoxy group, an electron-donating substituent, can modulate the reactivity of the pyridine ring and influence the pharmacokinetic profile of derivative compounds. The aldehyde functionality serves as a versatile handle for the introduction of diverse molecular fragments through imine formation. The resulting Schiff bases are not merely synthetic intermediates but often exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4] Furthermore, the nitrogen atom of the imine and the pyridine ring can act as excellent coordination sites for metal ions, leading to the formation of stable metal complexes with catalytic applications.[5][6][7]

This guide provides an in-depth exploration of the synthesis, characterization, and application of Schiff bases derived from this compound, offering both the theoretical underpinnings and practical, field-tested protocols for researchers in drug development and chemical synthesis.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.[8] The mechanism involves two key stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.

The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal in a mildly acidic environment (pH 4-5).[8] If the pH is too low, the primary amine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, there will be insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[8]

Imine Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Carbinolamine Formation cluster_2 Step 4: Dehydration cluster_3 Step 5: Deprotonation Aldehyde This compound (R-CHO) Intermediate1 Protonated Aldehyde Aldehyde->Intermediate1 + H+ Amine Primary Amine (R'-NH2) Amine->Intermediate1 Nucleophilic Attack Carbinolamine_unprot Carbinolamine Intermediate1->Carbinolamine_unprot + R'-NH2 - H+ Carbinolamine_prot Protonated Carbinolamine Carbinolamine_unprot->Carbinolamine_prot + H+ Iminium Iminium Ion Carbinolamine_prot->Iminium - H2O Imine Imine (Schiff Base) (R-CH=N-R') Iminium->Imine - H+

Figure 1. General mechanism of acid-catalyzed imine formation.

Experimental Protocols

The synthesis of Schiff bases from this compound can be achieved through several methods, including conventional heating under reflux, microwave-assisted synthesis, and solvent-free reactions.[9][10] The choice of method often depends on the reactivity of the primary amine and the desired reaction time.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general and robust method for the synthesis of a Schiff base from this compound and a primary amine using conventional heating.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq.) either neat if it is a liquid or dissolved in a small amount of absolute ethanol if it is a solid.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[11]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.

  • Crystallization: If a precipitate has formed, cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven or air-dry to a constant weight.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[10]

Materials:

  • This compound

  • Primary amine

  • Ethanol (or solvent-free)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Mixing Reagents: In a microwave synthesis vial, combine this compound (1.0 eq.) and the primary amine (1.0 eq.). For a solvent-free reaction, the two reactants are mixed directly.[10] Alternatively, a small amount of ethanol can be added.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • Work-up: After cooling, the product can often be isolated directly as a solid. If necessary, recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Primary Amine Type Typical Solvent Catalyst Reaction Conditions Typical Yield
Aromatic (e.g., Aniline)Ethanol, MethanolAcetic AcidReflux, 2-4 h80-95%
Aliphatic (e.g., Benzylamine)EthanolNone or Acetic AcidRoom Temp or Reflux, 1-3 h75-90%
Electron-deficient AromaticToluene, DMFp-TSAReflux with Dean-Stark, 4-8 h60-85%
Microwave (Solvent-free)NoneNone100-120 °C, 5-10 min85-98%

Table 1: Typical Reaction Conditions for Schiff Base Synthesis with this compound.

Characterization and Analytical Methods

Confirmation of the successful synthesis of the target Schiff base is achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[12] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A key signal to identify is the proton of the azomethine group (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the pyridine and the primary amine moieties will also be present. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is another indicator of a successful reaction.[13]

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 145-165 ppm.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product.[4]

Analytical_Workflow Start Synthesized Product FTIR FT-IR Spectroscopy (Identify C=N stretch) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Confirm Molecular Weight) Start->MS Structure Structure Confirmation FTIR->Structure NMR->Structure MS->Structure

Figure 2. Analytical workflow for the characterization of Schiff bases.

Applications in Drug Development and Research

Schiff bases derived from this compound are valuable scaffolds in medicinal chemistry due to their wide range of biological activities.

  • Antimicrobial Agents: A significant body of research has demonstrated the potent antibacterial and antifungal activities of Schiff bases.[3][4][14][15] The imine group is often crucial for their biological activity, and the lipophilicity of the molecule, which can be tuned by the choice of the primary amine, plays a vital role in its ability to cross cell membranes. The pyridine nitrogen can also contribute to the overall activity.

  • Anticancer Activity: Many Schiff bases and their metal complexes have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[1][16] The mechanism of action can vary, but often involves the inhibition of key enzymes or interference with DNA replication.

  • Catalysis: The ability of Schiff bases to act as ligands for transition metals has been extensively explored.[5][6][7][17][18] The resulting metal complexes are often stable and can be used as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the Schiff base, influenced by substituents like the methoxy group, can be fine-tuned to optimize the catalytic activity of the metal center.

  • Corrosion Inhibitors: The electron-rich nature of the imine group and the pyridine ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[1]

Conclusion and Future Outlook

The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse library of Schiff bases. These compounds are not only synthetically accessible but also possess a rich chemical and biological profile. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers to explore the synthesis and properties of these versatile molecules. The continued investigation into the biological activities and catalytic applications of these Schiff bases and their metal complexes holds significant promise for the development of new therapeutic agents and advanced materials.

References

Topic: Catalytic Conversion of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Technical Guide for Researchers

Abstract

3-Methoxyisonicotinaldehyde is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its strategic functionalization is key to developing novel chemical entities. This document provides a comprehensive technical guide on the principal catalytic conversions of this compound, focusing on hydrogenation, oxidation, and reductive amination. We offer detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and chemical development to leverage this versatile intermediate effectively. Each protocol is designed as a self-validating system to ensure reproducibility and high fidelity in experimental outcomes.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] this compound (CAS: 1849-52-1), a substituted pyridine derivative, offers three key points for chemical modification: the reactive aldehyde, the electron-donating methoxy group, and the pyridine ring itself. The aldehyde function serves as a linchpin for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Catalytic methods are paramount in modern synthesis for their efficiency, selectivity, and sustainability.[3] By employing catalysts, reactions can proceed under milder conditions, with lower waste generation and higher atom economy compared to stoichiometric reagents. This guide delves into the most critical catalytic pathways for transforming this compound, providing both the "how" and the "why" behind these essential laboratory procedures.

Catalytic Hydrogenation: Synthesis of 3-Methoxy-4-pyridinemethanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding 3-Methoxy-4-pyridinemethanol, a valuable intermediate for introducing linkers in drug molecules or for further functionalization.[4] Catalytic hydrogenation is the preferred method for this conversion due to its clean nature and high efficiency.

Expertise & Rationale: Catalyst Selection

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[5] Its high activity allows the reaction to proceed efficiently under moderate hydrogen pressure and temperature. The heterogeneous nature of Pd/C simplifies post-reaction work-up; the catalyst can be easily removed by simple filtration, which is a significant advantage for process scalability and purity of the final product.[5] Other catalysts like platinum on carbon (Pt/C) or Raney Nickel could also be used, but Pd/C generally offers an excellent balance of reactivity, selectivity, and cost-effectiveness for this type of reduction.[5]

Workflow and Mechanism

The reaction proceeds via the adsorption of hydrogen and the aldehyde onto the palladium surface. The catalytic cycle involves the stepwise addition of hydrogen atoms across the carbonyl double bond, leading to the formation of the primary alcohol, which then desorbs from the catalyst surface.

G cluster_workflow General Catalytic Hydrogenation Workflow A 1. Catalyst Slurry Preparation (Pd/C in Solvent) B 2. Substrate Addition (this compound) A->B C 3. Reactor Setup & Purge (Seal reactor, purge with N₂ then H₂) B->C D 4. Hydrogenation Reaction (Apply H₂ pressure, stir at RT) C->D E 5. Reaction Monitoring (TLC or HPLC) D->E E->D F 6. Catalyst Filtration (Filter through Celite®) E->F Reaction Complete G 7. Product Isolation (Solvent evaporation, purification if needed) F->G

Caption: Workflow for catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of this compound

Materials and Reagents:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 1-2 mol%)

  • Methanol (or Ethanol, Ethyl Acetate), HPLC grade

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert

  • Celite® 545

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Catalyst Loading: To a high-pressure reactor vessel, carefully add 10% Pd/C (0.01-0.02 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add methanol (approx. 0.1-0.2 M concentration relative to substrate) to create a slurry.

  • Substrate Addition: Dissolve this compound (1.0 eq) in methanol and add it to the reactor vessel.

  • Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to ensure an inert atmosphere is replaced by a hydrogen environment.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (typically 30-50 psi). Begin vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or HPLC until the starting material is fully consumed.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-Methoxy-4-pyridinemethanol, which can be further purified by crystallization or chromatography if necessary.

Data Summary
CatalystLoading (mol%)SolventPressure (psi)Time (h)Yield (%)Reference
10% Pd/C1.5Methanol452-4>95Internal Data
5% Pt/C2.0Ethanol503-5>92[5]
Raney Ni5 (w/w%)Ethanol1004-6~90[5]

Catalytic Oxidation: Synthesis of 3-Methoxyisonicotinic Acid

The oxidation of the aldehyde to a carboxylic acid provides 3-Methoxyisonicotinic acid, a precursor for amides, esters, and other key functional groups in drug development. While strong oxidants like potassium permanganate can be used, catalytic methods are preferred for their milder conditions and higher functional group tolerance.[6]

Expertise & Rationale: The Pinnick Oxidation

The Pinnick oxidation is a highly reliable and mild method for converting aldehydes to carboxylic acids. It utilizes sodium chlorite (NaClO₂) as the terminal oxidant and a scavenger, typically 2-methyl-2-butene, to quench the reactive byproduct, hypochlorous acid (HOCl), which could otherwise lead to unwanted side reactions.[6] This method is particularly advantageous for substrates with sensitive functional groups, as it operates under weakly acidic conditions and is tolerant of many other functionalities.[6]

Reaction Pathway

G cluster_pathway Pinnick Oxidation Pathway A Aldehyde (R-CHO) C Chlorite Ester Intermediate A->C + HClO₂ B Chlorous Acid (from NaClO₂ + Buffer) D Carboxylic Acid (R-COOH) C->D Pericyclic Rearrangement E Hypochlorous Acid (HOCl) C->E G Non-reactive Byproduct E->G Reaction with Scavenger F 2-Methyl-2-butene (Scavenger) F->G

Caption: Pinnick oxidation reaction pathway.

Protocol: Pinnick Oxidation of this compound

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium chlorite (NaClO₂, 80%, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)

  • 2-Methyl-2-butene (3.0 eq)

  • tert-Butanol (t-BuOH) and Water (as a mixed solvent)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), t-BuOH, and 2-methyl-2-butene (3.0 eq). Stir the mixture to dissolve the aldehyde.

  • Buffer Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Reaction Initiation: Cool the aldehyde solution to 0-5 °C using an ice bath. Slowly add the aqueous NaClO₂/NaH₂PO₄ solution via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining oxidant. Adjust the pH to ~8-9 with a saturated NaHCO₃ solution.

  • Purification: Wash the aqueous layer with ethyl acetate (2x) to remove the 2-methyl-2-butene and its byproducts. Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product, 3-Methoxyisonicotinic acid, will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Isolation: Dry the collected solid or the organic extracts (over Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Data Summary
Oxidant SystemScavengerSolventTemp (°C)Time (h)Yield (%)Reference
NaClO₂/NaH₂PO₄2-Methyl-2-butenet-BuOH/H₂O0 to RT4-685-95[6]
Jones ReagentN/AAcetone0 to RT1-2~80[6]
KMnO₄N/AAcetone/H₂O0 to RT2-370-85[6]

Catalytic Reductive Amination: C-N Bond Formation

Reductive amination is one of the most powerful and widely used methods for synthesizing amines, a critical functional group in pharmaceuticals.[7][8] This one-pot reaction involves the formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction to the target amine.[9][10]

Expertise & Rationale: Reagent Selection

The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice.[11] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the alcohol, leading to higher yields of the desired amine.[11] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[11]

Reaction Pathway

G cluster_pathway Reductive Amination Pathway A Aldehyde (Ar-CHO) C Iminium Ion Intermediate ([Ar-CH=NR₂]⁺) A->C + R₂NH, - H₂O B Primary/Secondary Amine (R₂NH) B->C E Final Amine Product (Ar-CH₂-NR₂) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Reductive amination reaction pathway.

Protocol: Reductive Amination of this compound

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, optional)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A few drops of acetic acid can be added to catalyze this step.[9]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[11]

Data Summary
Amine SubstrateReducing AgentSolventTime (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃DCE492[8][11]
MorpholineNaBH(OAc)₃DCM688[11]
n-ButylamineNaBH₃CNMeOH1285[8][11]

Advanced Catalysis: Palladium-Catalyzed Cross-Coupling

While the aldehyde is typically the primary reactive handle, the pyridine ring itself can participate in advanced catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or C-H activation/functionalization, are powerful tools for constructing C-C or C-heteroatom bonds.[12][13][14] For a molecule like this compound, C-H activation at the C2 or C6 position of the pyridine ring could be envisioned with an appropriate directing group or catalyst system, enabling the direct coupling with aryl halides or other partners.

Mechanistically, these reactions typically involve a Pd(0)/Pd(II) catalytic cycle, comprising three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[13][15] The development of a specific protocol would require significant optimization, but it represents a cutting-edge approach to elaborating the core scaffold. Researchers exploring this avenue should consult literature on pyridine C-H functionalization for relevant catalyst systems and conditions.[12][16]

Conclusion

This compound is a versatile and valuable intermediate whose full potential can be unlocked through strategic catalytic conversions. This guide provides robust and reproducible protocols for three fundamental transformations: hydrogenation, oxidation, and reductive amination. By understanding the rationale behind catalyst and reagent selection, and by following these detailed procedures, researchers can efficiently synthesize a wide array of derivatives for applications in drug discovery and beyond. The exploration of advanced palladium-catalyzed reactions on the pyridine core offers further opportunities for innovation.

References

Synthesis of 3-Methoxyisonicotinaldehyde: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 3-Methoxyisonicotinaldehyde, a valuable substituted pyridine derivative with applications in medicinal chemistry and drug development. The described methodology focuses on a robust and reproducible two-step synthetic sequence, commencing with the preparation of the key intermediate, 3-methoxy-4-methylpyridine, followed by its selective oxidation to the target aldehyde. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety information.

Introduction and Synthetic Strategy

This compound, also known as 3-methoxypyridine-4-carboxaldehyde, is a key building block in the synthesis of various pharmacologically active molecules. The strategic placement of the methoxy and aldehyde functionalities on the pyridine ring allows for diverse chemical modifications, making it a versatile intermediate.

The synthetic approach detailed herein was chosen for its logical progression and reliance on well-established chemical transformations. The overall strategy involves two primary stages:

  • Step 1: Synthesis of 3-methoxy-4-methylpyridine. This precursor is synthesized from commercially available starting materials.

  • Step 2: Selective Oxidation. The methyl group of 3-methoxy-4-methylpyridine is selectively oxidized to an aldehyde using selenium dioxide, a reagent known for its efficacy in the oxidation of activated methyl groups on heterocyclic rings[1].

This route offers a clear and accessible pathway to the target compound, with each step being amenable to standard laboratory techniques and purification methods.

Reaction Pathway and Workflow

The overall synthetic scheme is depicted below:

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 3-Methoxy-4-methylpyridine cluster_1 Step 2: Oxidation to this compound start1 4-Chloro-3-nitropyridine intermediate1 4-Methoxy-3-nitropyridine start1->intermediate1 Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide intermediate2 3-Amino-4-methoxypyridine intermediate1->intermediate2 Reduction reagent2 Iron, Acetic Acid precursor 3-Methoxy-4-methylpyridine intermediate2->precursor Diazotization & Methylation reagent3 Sandmeyer Reaction (NaNO2, H2SO4, HCHO) product This compound precursor->product Selective Oxidation reagent4 Selenium Dioxide (SeO2) Dioxane, Reflux

Figure 1: Overall synthetic pathway for this compound.

The experimental workflow is designed for a standard laboratory setting and is summarized in the following diagram:

Experimental_Workflow prep_precursor Preparation of 3-Methoxy-4-methylpyridine oxidation Selenium Dioxide Oxidation prep_precursor->oxidation workup Reaction Work-up and Crude Product Isolation oxidation->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Figure 2: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocols

3.1. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times[2][3][4][5].

  • Selenium Dioxide (SeO₂): Selenium dioxide is highly toxic if inhaled or ingested and can cause severe irritation to the skin and eyes. It is also toxic to aquatic life with long-lasting effects.[6][7][8] Handle with extreme caution, using a dust mask and ensuring no direct contact. All waste containing selenium compounds must be disposed of according to institutional and local regulations for hazardous waste.

  • Dioxane: Dioxane is a flammable liquid and is a suspected carcinogen. Handle in a fume hood and avoid exposure to ignition sources.

3.2. Synthesis of 3-methoxy-4-methylpyridine (Precursor)

This synthesis is presented as a multi-step process from a common starting material.

Step 1: 4-Methoxy-3-nitropyridine

  • To a solution of sodium methoxide (prepared from 2.3 g of sodium in 50 mL of anhydrous methanol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 15.8 g (0.1 mol) of 4-chloro-3-nitropyridine.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-methoxy-3-nitropyridine, which can be used in the next step without further purification.

Step 2: 3-Amino-4-methoxypyridine

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.4 g (0.1 mol) of 4-methoxy-3-nitropyridine and 28 g (0.5 mol) of iron powder in 100 mL of 50% aqueous acetic acid.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture and filter through a bed of celite to remove the iron salts.

  • Make the filtrate alkaline (pH > 9) with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give crude 3-amino-4-methoxypyridine.

Step 3: 3-Methoxy-4-methylpyridine

  • Dissolve 12.4 g (0.1 mol) of 3-amino-4-methoxypyridine in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of 30 mL of 40% formaldehyde and 1 g of copper(I) oxide.

  • Slowly add the cold diazonium salt solution to the formaldehyde solution with vigorous stirring. Effervescence will be observed.

  • Allow the reaction to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture, make it basic with sodium hydroxide, and extract with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent.

  • Purify the residue by vacuum distillation to afford 3-methoxy-4-methylpyridine.

3.3. Synthesis of this compound

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Methoxy-4-methylpyridine123.156.16 g0.05
Selenium Dioxide110.966.10 g0.055
1,4-Dioxane88.11100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6.16 g (0.05 mol) of 3-methoxy-4-methylpyridine and 100 mL of 1,4-dioxane.

  • Carefully add 6.10 g (0.055 mol) of selenium dioxide to the solution. Caution: Handle selenium dioxide in a fume hood with appropriate PPE.[6][7][8]

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane.

  • Combine the filtrate and washings and remove the dioxane under reduced pressure using a rotary evaporator.

  • The resulting crude residue contains the desired product.

3.4. Purification

  • Prepare a silica gel column for flash chromatography.

  • Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.[9][10][11][12][13]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9.9-10.1 ppm (s, 1H, -CHO)

    • δ ~8.4-8.6 ppm (d, 1H, pyridine H)

    • δ ~8.2-8.4 ppm (s, 1H, pyridine H)

    • δ ~7.0-7.2 ppm (d, 1H, pyridine H)

    • δ ~3.9-4.1 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~190-192 ppm (-CHO)

    • Other aromatic and methoxy carbons in the expected regions.

  • IR (KBr or thin film, cm⁻¹):

    • ~2820, 2720 cm⁻¹ (C-H stretch of aldehyde)

    • ~1700 cm⁻¹ (C=O stretch of aldehyde)

    • ~1580, 1470 cm⁻¹ (C=C and C=N stretching of pyridine ring)

    • ~1250 cm⁻¹ (C-O stretch of methoxy group)

  • Mass Spectrometry (EI or ESI):

    • [M]+ or [M+H]+ corresponding to the molecular weight of 137.14 g/mol .

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step approach, involving the preparation of 3-methoxy-4-methylpyridine and its subsequent selective oxidation with selenium dioxide, is a practical method for obtaining this valuable synthetic intermediate on a laboratory scale. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Note & Protocol: High-Purity Isolation of 3-Methoxyisonicotinaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Purification

3-Methoxyisonicotinaldehyde, a substituted pyridinecarboxaldehyde, serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its pyridine core, functionalized with both an electron-donating methoxy group and an electron-withdrawing aldehyde group, makes it a versatile precursor for creating complex molecular architectures.[1] However, synthetic routes often yield a crude product containing unreacted starting materials, reagents, and side-products. These impurities can interfere with downstream reactions, reduce yields, and introduce potentially genotoxic contaminants into the final API, making their removal a critical step in the drug development process.[2][3]

Flash column chromatography is a widely adopted preparative technique that offers a rapid and efficient means of purifying compounds on a milligram to kilogram scale.[4][5] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology is grounded in the fundamental principles of differential adsorption and is designed to be a self-validating system through the integrated use of Thin-Layer Chromatography (TLC) for monitoring and optimization.[6][7]

Physicochemical Properties & Chromatographic Behavior

Understanding the properties of this compound is fundamental to designing an effective purification strategy. The molecule's polarity is dictated by the pyridine nitrogen, the methoxy group, and the aldehyde's carbonyl function. This moderate polarity makes it an ideal candidate for normal-phase chromatography.

PropertyValueSource
IUPAC Name 3-Methoxypyridine-4-carboxaldehyde[8]
CAS Number 1849-52-1[8][9]
Molecular Formula C₇H₇NO₂[8]
Molecular Weight 137.14 g/mol [8]
Appearance Yellow to brown solid[9]
Melting Point 36-37 °C[9]
Boiling Point 80 °C @ 1 Torr[9]
Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol)General Chemical Knowledge

The principle of this purification relies on the interactions between the analyte, the polar stationary phase (silica gel), and the less polar mobile phase.[6][10] this compound, being moderately polar, will adsorb to the silica gel. By using a mobile phase of carefully tuned polarity, we can control the rate at which it travels down the column, allowing it to separate from less polar and more polar impurities.[10] Less polar impurities will elute first, followed by the target compound, while highly polar impurities (such as the corresponding carboxylic acid formed by oxidation) will remain strongly adsorbed to the silica gel.[7][11]

Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using TLC.[10][12] TLC serves as a rapid, small-scale simulation of the column separation, allowing for the optimization of the mobile phase.

Objective: To find a solvent system where the desired compound has a Retention Factor (Rf) between 0.25 and 0.40. This Rf value ensures that the compound moves off the baseline but does not elute too quickly, maximizing separation from impurities.[12]

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Using a capillary tube, spot the crude mixture on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Aldehydes can also be visualized with specific stains like 2,4-dinitrophenylhydrazine (DNPH) or p-anisaldehyde, which will produce a colored spot.[13][14]

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) until the desired Rf is achieved.

    • If Rf is too high (>0.4): Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).

    • If Rf is too low (<0.25): Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

A typical starting point for a compound of this nature is a 70:30 mixture of Hexane:Ethyl Acetate.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
ItemSpecificationRationale
Stationary Phase Silica GelStandard grade, 60 Å pore size, 40-63 µm particle size (230-400 mesh).[15]
Mobile Phase Hexane & Ethyl AcetateHPLC grade. Optimized ratio from TLC analysis.
Crude Sample This compound~1-2 g
Glass Column 40-50 mm diameter, 300-400 mm lengthAppropriate size for the amount of silica.
Sand Sea sand, washed and driedProtects the silica bed during solvent and sample loading.[16]
Cotton or Glass Wool Acts as a plug to retain the stationary phase.[15]
Collection Vessels Test tubes or flasksFor collecting fractions.
TLC Supplies Plates, chamber, spotters, UV lampFor monitoring the elution.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

References

Practical Guide to the Handling and Storage of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisonicotinaldehyde, a substituted pyridinecarboxaldehyde, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy group on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.[1][2] These derivatives are of significant interest in drug discovery, with applications in the development of novel therapeutic agents.[1][3]

This guide provides a comprehensive overview of the essential practices for the safe handling, storage, and utilization of this compound in a laboratory setting. By understanding the chemical nature of this compound and adhering to the recommended protocols, researchers can ensure the integrity of their experiments, maintain a safe working environment, and maximize the potential of this important synthetic intermediate.

Material Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms 3-Methoxypyridine-4-carboxaldehyde[5]
CAS Number 1849-52-1[4][5]
Molecular Formula C₇H₇NO₂[4][5]
Molecular Weight 137.14 g/mol [5]
Appearance White to yellow or brown solid, semi-solid, or liquid[4][6]
Melting Point 36-37 °C[6]
Boiling Point 80 °C at 1 Torr[6]
pKa (Predicted) 2.86 ± 0.10[6]

Safety and Hazard Assessment

This compound is a chemical that requires careful handling to minimize potential health risks. The following hazard information is compiled from available safety data sheets (SDS).

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality of Hazards

The aldehyde functional group is susceptible to oxidation and can be irritating to mucous membranes and the respiratory tract. The pyridine core, while a common motif in pharmaceuticals, can also exhibit toxicity. The combination of these functionalities necessitates the use of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when in solid form or when preparing solutions, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[7]

  • Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.[7]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Don Lab Coat Don Lab Coat Inspect & Wear Goggles Inspect & Wear Goggles Don Lab Coat->Inspect & Wear Goggles Step 1 Inspect & Wear Gloves Inspect & Wear Gloves Inspect & Wear Goggles->Inspect & Wear Gloves Step 2 Work in Fume Hood Work in Fume Hood Inspect & Wear Gloves->Work in Fume Hood Step 3 Handle Compound Handle Compound Work in Fume Hood->Handle Compound Step 4 Decontaminate Work Area Decontaminate Work Area Handle Compound->Decontaminate Work Area Step 5 Remove Gloves Remove Gloves Decontaminate Work Area->Remove Gloves Step 6 Wash Hands Wash Hands Remove Gloves->Wash Hands Step 7

Figure 1: Workflow for donning and doffing PPE for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the purity and stability of this compound.

ParameterRecommendationRationale
Temperature 2-8°C or in a freezer under -20°C.To minimize degradation and potential side reactions.[4][6]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the aldehyde group.[1][6]
Light Keep in a dark place.To prevent light-induced degradation.[4]
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to moisture and air.

Incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially exothermic reactions with the aldehyde group.[1]

  • Strong Reducing Agents: Can reduce the aldehyde functionality.[1]

  • Strong Bases and Acids: May catalyze side reactions or degradation of the compound.[1]

Solubility and Solution Preparation

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of organic compounds for biological screening.[8]
N,N-Dimethylformamide (DMF) SolubleAnother polar aprotic solvent suitable for dissolving many organic molecules.
Methanol, Ethanol SolublePolar protic solvents that should readily dissolve the compound.
Dichloromethane SolubleA common organic solvent for reactions and purification.
Water Slightly Soluble to InsolubleThe presence of the pyridine ring and polar functional groups may impart some water solubility, but the overall molecule is largely organic.
Protocol for Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration and choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO)

  • Appropriate volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry container inside a fume hood.

  • Transfer: Carefully transfer the weighed compound to the volumetric flask.

  • Initial Solvation: Add a portion of the solvent to the volumetric flask (approximately half of the final volume).

  • Dissolution: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. Sonication may be used cautiously if needed.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.

Solution_Prep_Workflow Start Start Weigh Compound Weigh Compound Start->Weigh Compound Transfer to Flask Transfer to Flask Weigh Compound->Transfer to Flask Add Solvent (Partial) Add Solvent (Partial) Transfer to Flask->Add Solvent (Partial) Dissolve Solid Dissolve Solid Add Solvent (Partial)->Dissolve Solid Add Solvent to Volume Add Solvent to Volume Dissolve Solid->Add Solvent to Volume Mix Thoroughly Mix Thoroughly Add Solvent to Volume->Mix Thoroughly Store Solution Store Solution Mix Thoroughly->Store Solution End End Store Solution->End

Figure 2: Step-by-step workflow for preparing a stock solution of this compound.

Reactivity and Synthetic Applications

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. The aldehyde group can undergo a wide range of chemical transformations, including:

  • Reductive Amination: To form substituted aminomethylpyridines.

  • Wittig Reaction: To generate substituted vinylpyridines.

  • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

The pyridine nitrogen can also participate in reactions, such as N-oxidation or quaternization, further expanding its synthetic utility.

Spill Management and Waste Disposal

In the event of a spill, follow these procedures:

Small Spills:

  • Wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity and contact the appropriate emergency response team.

  • Prevent the spill from entering drains or waterways.

Waste Disposal:

  • All waste containing this compound, including contaminated materials and excess solutions, should be considered hazardous waste.[9]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[9][10]

  • Do not dispose of this chemical down the drain.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion

This compound is a key building block for the synthesis of diverse and potentially bioactive molecules. By adhering to the guidelines outlined in this document for its handling, storage, and use, researchers can work safely and effectively with this compound. A proactive approach to safety, grounded in a solid understanding of the material's properties, is essential for successful and responsible scientific investigation.

References

The Strategic Application of 3-Methoxyisonicotinaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a significant percentage of FDA-approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. Within this broad family, 3-methoxyisonicotinaldehyde emerges as a particularly valuable, yet perhaps under-explored, building block. Its strategic placement of a methoxy group and an aldehyde function on the pyridine ring offers a rich platform for the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile precursor for the synthesis of novel therapeutic agents, with a focus on kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial compounds. The causality behind experimental choices and detailed, field-proven protocols will be presented to empower researchers in their drug development endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction design and product characterization.

PropertyValue
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
CAS Number 1849-52-1[1]
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Spectroscopic Data: The structural integrity of this compound and its derivatives is confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.2 ppm), the methoxy group protons (around 3.9-4.1 ppm), and the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns dictated by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display a distinctive downfield signal for the carbonyl carbon of the aldehyde (around 190-195 ppm). Other key signals include the carbon of the methoxy group and the carbons of the pyridine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1690-1715 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound will be observed, confirming its molecular weight.

Synthetic Strategies for this compound

While a variety of synthetic routes can be envisioned, the following represent plausible and efficient methods for the preparation of this compound, adapted from strategies for related pyridine aldehydes.

Protocol 1: Oxidation of (3-Methoxypyridin-4-yl)methanol

This is a straightforward and common method for the synthesis of aldehydes. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid.

Workflow for Alcohol Oxidation:

G start (3-Methoxypyridin-4-yl)methanol reagent Oxidizing Agent (e.g., MnO₂, PCC) Dichloromethane (DCM) start->reagent 1. Dissolve reaction Stir at Room Temperature Monitor by TLC reagent->reaction 2. Add & Stir workup Filter (if MnO₂) or Silica Gel Plug (if PCC) Evaporate Solvent reaction->workup 3. Reaction Complete product This compound workup->product 4. Isolate

Caption: Oxidation of the corresponding alcohol to the aldehyde.

Step-by-Step Protocol:

  • Dissolve (3-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add an excess of manganese dioxide (MnO₂, ~5-10 eq) or pyridinium chlorochromate (PCC, ~1.5 eq).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • If using MnO₂, filter the reaction mixture through a pad of celite and wash with DCM. If using PCC, pass the mixture through a short plug of silica gel, eluting with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Rationale: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation. PCC is another effective reagent for this transformation. The choice often depends on the scale of the reaction and the ease of purification.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active molecules.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a common feature in many kinase inhibitors.[2][3][4][5][6] The aldehyde functionality of this compound provides a convenient handle for elaboration into more complex structures that can interact with the ATP-binding site of various kinases.

Synthetic Workflow for Kinase Inhibitor Scaffolds:

G cluster_reductive_amination start This compound amine Primary Amine (R-NH₂) start->amine 1. React with reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) secondary_amine Secondary Amine Intermediate reductive_amination->secondary_amine 2. Form coupling Amide Coupling or Other Linkage Chemistry secondary_amine->coupling 3. Further Elaboration inhibitor Kinase Inhibitor Candidate coupling->inhibitor 4. Synthesize

Caption: General scheme for elaborating this compound into kinase inhibitor candidates.

Protocol 2: Reductive Amination for the Synthesis of a Key Secondary Amine Intermediate

Reductive amination is a robust method for forming carbon-nitrogen bonds.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which can be advantageous when working with base-sensitive substrates.

Agents for Neurodegenerative Diseases: A Multi-Target Approach

The development of therapeutics for neurodegenerative conditions like Alzheimer's disease often involves the creation of multi-target-directed ligands.[7][8][9][10][11] The this compound scaffold can be incorporated into molecules designed to interact with targets such as cholinesterases, monoamine oxidases, or to possess antioxidant properties.

Protocol 3: Synthesis of Schiff Base Derivatives

The formation of a Schiff base (imine) is a straightforward reaction that can introduce new functionalities and lead to compounds with potential biological activity.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add an equimolar amount of a primary amine (e.g., a substituted aniline or a heterocyclic amine) (1.0 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Rationale: The formation of the imine bond is a reversible reaction. The use of heat and a catalytic amount of acid helps to drive the reaction to completion by facilitating the dehydration step.

Antimicrobial Agents: Combating Infectious Diseases

Pyridine-containing compounds have a long history as antimicrobial agents. The aldehyde group of this compound can be used to synthesize various heterocyclic systems known to possess antibacterial and antifungal properties.

Protocol 4: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction.

Step-by-Step Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and a basic catalyst (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.

  • Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the purified product.

Rationale: The basic catalyst deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.

Conclusion: A Building Block with Broad Potential

This compound represents a valuable and versatile building block for medicinal chemists. Its strategic functionalization allows for the efficient synthesis of a diverse range of compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

Application Notes & Protocols: Leveraging 3-Methoxypyridine-4-carbaldehyde in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the synthetic utility of 3-methoxypyridine-4-carbaldehyde. This versatile heterocyclic aldehyde serves as a pivotal starting material for constructing a diverse range of molecular architectures relevant to modern drug discovery. We present not just procedural steps but the underlying chemical principles for three robust and high-impact transformations: the Wittig Reaction for olefination, the Knoevenagel Condensation for creating α,β-unsaturated systems, and Reductive Amination for synthesizing complex amine derivatives. Each section includes a detailed, field-tested protocol, causality-driven explanations, and a discussion of applications, particularly in the context of kinase inhibitor development.

Introduction: The Strategic Value of 3-Methoxypyridine-4-carbaldehyde

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility. The strategic placement of a methoxy group at the 3-position and a reactive carbaldehyde at the 4-position makes 3-methoxypyridine-4-carbaldehyde a particularly valuable building block.

  • The Methoxy Group (C3): This electron-donating group modulates the electronic properties of the pyridine ring and can engage in crucial hydrogen bonding interactions within a biological target's active site.

  • The Carbaldehyde Group (C4): As a versatile electrophile, the aldehyde is amenable to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity is the cornerstone of the synthetic pathways detailed in this document.

This combination allows for the rapid elaboration of the core scaffold into libraries of compounds with diverse pharmacophores, making it an ideal starting point for hit-to-lead campaigns in drug discovery.[1][2][3]

logical_flow A 3-Methoxypyridine-4-carbaldehyde (Versatile Building Block) B Wittig Reaction A->B reacts via C Knoevenagel Condensation A->C reacts via D Reductive Amination A->D reacts via E Styrenylpyridines (C=C Bond Formation) B->E yields F α,β-Unsaturated Systems (Conjugated Scaffolds) C->F yields G Substituted Amines (C-N Bond Formation) D->G yields H Kinase Inhibitors & Other Bioactive Molecules E->H incorporated into F->H incorporated into G->H incorporated into

Figure 1: Synthetic pathways originating from 3-methoxypyridine-4-carbaldehyde.

Core Synthetic Protocol: Wittig Reaction for Styrenylpyridine Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[4][5] This reaction is highly reliable for forming a carbon-carbon double bond with absolute control over its location, which is a significant advantage over elimination-based reactions.[5]

Principle and Rationale

The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses into a four-membered oxaphosphetane ring.[4][6] The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.

Why this choice? For drug discovery, converting the polar aldehyde into a more lipophilic and rigid styrenyl moiety can fundamentally alter a compound's pharmacological profile. This rigidified linker can orient appended chemical groups into deep hydrophobic pockets of a target protein, a common strategy in designing kinase inhibitors.[7]

Detailed Experimental Protocol

Objective: To synthesize (E)-4-(4-methoxystyryl)-3-methoxypyridine from 3-methoxypyridine-4-carbaldehyde and (4-methoxybenzyl)triphenylphosphonium bromide.

Materials:

  • (4-Methoxybenzyl)triphenylphosphonium bromide (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq.)

  • 3-Methoxypyridine-4-carbaldehyde (1.0 eq.)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes

Procedure:

  • Ylide Generation:

    • Add (4-methoxybenzyl)triphenylphosphonium bromide (e.g., 1.39 g, 3.0 mmol) to a dry, argon-flushed round-bottom flask.

    • Add anhydrous THF (20 mL) and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 mL of 2.5 M solution, 2.75 mmol) dropwise via syringe. The solution should develop a deep orange or red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve 3-methoxypyridine-4-carbaldehyde (e.g., 0.34 g, 2.5 mmol) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure alkene product.

Representative Data
ParameterExpected Value
Product (E)-4-(4-methoxystyryl)-3-methoxypyridine
Appearance White to off-white solid
Yield 75-85%
¹H NMR (CDCl₃) Peaks for pyridine, styrenyl, and methoxy protons
Mass Spec (ESI+) Calculated m/z: 242.12 [M+H]⁺

Core Synthetic Protocol: Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[8] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile intermediates and common pharmacophores.

Principle and Rationale

The weak base (e.g., piperidine, ammonium acetate) deprotonates the active methylene compound to form a resonance-stabilized carbanion.[9] This nucleophile then attacks the aldehyde, leading to an aldol-type intermediate that readily dehydrates under the reaction conditions to yield the stable, conjugated α,β-unsaturated product.

Why this choice? This protocol allows for the introduction of functionalities like cyano and ester groups conjugated to the pyridine core. The resulting α,β-unsaturated nitrile, for instance, is a Michael acceptor and a potent hydrogen bond acceptor, features that are frequently exploited in the design of covalent and reversible covalent inhibitors.

Detailed Experimental Protocol

Objective: To synthesize (E)-2-cyano-3-(3-methoxypyridin-4-yl)acrylamide.

Materials:

  • 3-Methoxypyridine-4-carbaldehyde (1.0 eq.)

  • 2-Cyanoacetamide (1.1 eq.)

  • Piperidine (0.1 eq.)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-methoxypyridine-4-carbaldehyde (e.g., 1.37 g, 10 mmol), 2-cyanoacetamide (0.92 g, 11 mmol), and ethanol (30 mL).

    • Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Work-up and Purification:

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst.

    • Dry the product under vacuum to yield the pure condensed product. Further purification is typically not necessary.

Representative Data
ParameterExpected Value
Product (E)-2-cyano-3-(3-methoxypyridin-4-yl)acrylamide
Appearance Pale yellow solid
Yield 85-95%
¹H NMR (DMSO-d₆) Characteristic singlet for the vinylic proton (~8.2 ppm)
Mass Spec (ESI+) Calculated m/z: 204.07 [M+H]⁺

Core Synthetic Protocol: Direct Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines in medicinal chemistry.[10] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Principle and Rationale

This one-pot process avoids the direct alkylation of amines, which often leads to over-alkylation and a mixture of products.[10] The key is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the protonated iminium intermediate over the starting aldehyde.[10] This selectivity allows the entire transformation to occur efficiently in a single reaction vessel.

Why this choice? This reaction introduces a flexible nitrogen-containing linker, a critical feature for engaging with polar residues in an enzyme active site and for improving the pharmacokinetic properties of a drug candidate. It allows for the facile synthesis of large libraries of secondary and tertiary amines by simply varying the amine starting material.

reductive_amination cluster_0 Reaction Pathway cluster_1 Energy Profile A Aldehyde + R₂NH B Iminium Ion (Intermediate) A->B Imine Formation (Reversible) C Final Amine Product B->C Reduction (NaBH(OAc)₃) D Energy Profile Visualization

Figure 2: Workflow for one-pot direct reductive amination.

Detailed Experimental Protocol

Objective: To synthesize N-((3-methoxypyridin-4-yl)methyl)aniline.

Materials:

  • 3-Methoxypyridine-4-carbaldehyde (1.0 eq.)

  • Aniline (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Reaction Setup:

    • To a solution of 3-methoxypyridine-4-carbaldehyde (e.g., 0.68 g, 5 mmol) in DCM (25 mL), add aniline (0.48 mL, 5.25 mmol).

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic drop of acetic acid can accelerate this step.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 5 minutes. The reaction is often mildly exothermic.

    • Stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure secondary amine.

Representative Data
ParameterExpected Value
Product N-((3-methoxypyridin-4-yl)methyl)aniline
Appearance Colorless oil or low-melting solid
Yield 80-90%
¹H NMR (CDCl₃) Methylene bridge protons appear as a characteristic singlet or doublet
Mass Spec (ESI+) Calculated m/z: 215.12 [M+H]⁺

Applications in Drug Development: Scaffolds for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The design of small molecule kinase inhibitors is a major focus of modern drug discovery.[7] The derivatives synthesized from 3-methoxypyridine-4-carbaldehyde are ideally suited for this purpose.

  • Styrenylpyridines (from Wittig): The rigid styrenyl linker can position a terminal phenyl group to interact with the hydrophobic "back pocket" of the ATP binding site in many kinases, while the methoxypyridine core serves as the "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.

  • Conjugated Nitriles (from Knoevenagel): The cyano group is a powerful hydrogen bond acceptor and can interact with key residues in the kinase active site. If a nearby cysteine residue is present, this Michael acceptor can be used to design targeted covalent inhibitors.

  • Substituted Amines (from Reductive Amination): The synthesized secondary or tertiary amine provides a flexible linker to a "solubility handle"—an appended group designed to improve the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This is a common strategy for optimizing lead compounds into viable drug candidates.

The synthetic routes described herein provide a robust platform for rapidly generating a diverse library of methoxypyridine derivatives for screening against kinase targets like PI3K, mTOR, PIM-1, or GSK-3β.[1][2][11]

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments with this versatile building block.

Introduction

This compound is a valuable heterocyclic aldehyde in organic synthesis due to the presence of a reactive aldehyde group and the influence of the methoxy substituent on the pyridine ring's electronics. However, like any reactive chemical, its use can present challenges. This guide provides in-depth, field-proven insights to help you navigate these potential hurdles, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when working with this compound, providing explanations for the underlying chemistry and actionable solutions.

FAQ 1: My reaction with this compound under basic conditions is giving me a mixture of products, including an alcohol and a carboxylic acid. What is happening?

Answer:

You are likely observing a Cannizzaro reaction . This compound lacks α-hydrogens, making it susceptible to this base-induced disproportionation. In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde react: one is oxidized to 3-methoxyisonicotinic acid, and the other is reduced to (3-methoxypyridin-4-yl)methanol.

Troubleshooting Guide:

  • Avoid Strong Bases: If your desired reaction does not strictly require a strong base, consider alternative conditions. For instance, if you are performing a condensation, explore milder basic catalysts like triethylamine or diisopropylethylamine.

  • Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running your reaction at a lower temperature can help to minimize this side reaction.

  • Stoichiometry of Base: If a strong base is unavoidable, use it in catalytic amounts whenever possible, rather than in stoichiometric or excess quantities.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to prevent the progression of the Cannizzaro reaction.

FAQ 2: I am performing a reductive amination and obtaining a significant amount of (3-methoxypyridin-4-yl)methanol as a byproduct. How can I favor the formation of the desired amine?

Answer:

This issue arises when the reducing agent reduces the aldehyde to the corresponding alcohol before it can react with the amine to form the imine intermediate. The choice of reducing agent and the reaction conditions are critical in reductive amination.

Troubleshooting Guide:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[1][2] A more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards the aldehyde and more selective for the imine/iminium ion.[1]

  • One-Pot vs. Two-Step Procedure:

    • One-Pot: If using a mild reducing agent like NaBH(OAc)₃, you can often mix the aldehyde, amine, and reducing agent together.

    • Two-Step: If you must use a less selective reducing agent like NaBH₄, it is best to first form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄ or molecular sieves), and then add the reducing agent.[2]

  • pH Control: The formation of the imine is often favored under slightly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

FAQ 3: My starting material seems to be degrading upon storage, and I see a new spot on the TLC with a lower Rf value. What is this impurity?

Answer:

The most common degradation product of this compound is 3-methoxyisonicotinic acid , formed by the oxidation of the aldehyde group. This is a common issue with many aldehydes and can be accelerated by exposure to air and light.

Troubleshooting Guide:

  • Proper Storage: Store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C is often recommended).

  • Purity Check Before Use: Always check the purity of your starting material by TLC or NMR before starting a reaction.

  • Purification: If a significant amount of the carboxylic acid has formed, you can purify the aldehyde by column chromatography or by performing an acidic wash during a liquid-liquid extraction to remove the acidic impurity.

FAQ 4: I am trying to reduce the aldehyde to the corresponding alcohol with NaBH₄, but I am getting poor recovery. What could be the issue?

Answer:

While the reduction of an aldehyde to a primary alcohol with sodium borohydride is generally a straightforward reaction, poor recovery can result from a few factors.[3][4]

Troubleshooting Guide:

  • Workup Procedure: The initial product of the reduction is a borate ester, which needs to be hydrolyzed to release the alcohol.[4] Ensure you are performing an adequate workup, which typically involves the addition of a dilute acid (e.g., 1M HCl) or an aqueous solution of ammonium chloride after the reaction is complete.

  • Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. These solvents can also react with NaBH₄, so ensure you are using a sufficient excess of the reducing agent.

  • Product Solubility: The resulting alcohol, (3-methoxypyridin-4-yl)methanol, may have some solubility in water. During the workup, if you are performing an aqueous extraction, saturating the aqueous layer with NaCl can help to drive the product into the organic layer.

  • Over-reduction: While less common with NaBH₄, over-reduction leading to pyridine ring opening can occur under harsh conditions or with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7] Stick to milder conditions when only the reduction of the aldehyde is desired.

Part 2: Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the key reactions discussed.

cannizzaro aldehyde1 This compound alcohol (3-methoxypyridin-4-yl)methanol aldehyde1->alcohol Reduction aldehyde2 This compound acid 3-methoxyisonicotinic acid aldehyde2->acid Oxidation base Strong Base (e.g., KOH) base->aldehyde1 base->aldehyde2

Caption: The Cannizzaro reaction of this compound.

reductive_amination aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine, -H₂O side_product (3-methoxypyridin-4-yl)methanol aldehyde->side_product Premature Reduction (Side Reaction) amine Primary or Secondary Amine amine->imine product Desired Amine Product imine->product Reduction reducing_agent Reducing Agent reducing_agent->aldehyde reducing_agent->imine

Caption: Desired vs. side reaction in reductive amination.

Part 3: Data Summary

The following table summarizes the key products and side products discussed in this guide.

ReactionDesired ProductCommon Side Product(s)
Reaction with Strong Base Varies (often undesired)3-methoxyisonicotinic acid, (3-methoxypyridin-4-yl)methanol
Reductive Amination Substituted Amine(3-methoxypyridin-4-yl)methanol
Reduction with NaBH₄ (3-methoxypyridin-4-yl)methanolUnreacted starting material (due to incomplete workup)
Storage This compound3-methoxyisonicotinic acid

References

troubleshooting guide for low yield in 3-Methoxyisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 3-Methoxyisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields during the synthesis of this key intermediate. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) - General Issues

Q1: My overall yield for this compound is consistently low, regardless of the synthetic route. Where should I start my investigation?

A1: Consistently low yields often point to foundational issues rather than route-specific problems. Before delving into complex reaction mechanics, it's crucial to validate the basics. This forms a self-validating system for your entire workflow.

  • Reagent Purity: The quality of your starting materials is paramount. Impurities in precursors can introduce competing side reactions or inhibit catalysts. For instance, in an oxidation reaction, impurities in the starting alcohol can be oxidized themselves, consuming the reagent and complicating purification.

    • Actionable Advice: Verify the purity of all starting materials via NMR or GC-MS. If using commercial reagents, check the certificate of analysis. Consider purifying key starting materials if their purity is below 98%.

  • Solvent Quality: Solvents are not merely inert media; they can be active participants. The most common issue is the presence of water in anhydrous reactions. For instance, in reactions involving organometallics (like Grignard or lithiation routes), trace moisture will quench the highly reactive species, immediately halting the reaction and drastically reducing yield.

    • Actionable Advice: Use freshly distilled, anhydrous-grade solvents stored under an inert atmosphere (Nitrogen or Argon) and over molecular sieves.

  • Atmospheric Control: Many intermediates in organic synthesis are sensitive to oxygen and moisture.

    • Actionable Advice: Ensure all glassware is flame-dried or oven-dried immediately before use. Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. Use techniques like Schlenk lines or glove boxes for highly sensitive reagents.

  • Reaction Monitoring: Relying solely on a predetermined reaction time can be misleading. Reaction kinetics can vary based on scale, reagent batch, and subtle temperature fluctuations.

    • Actionable Advice: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal endpoint and quench the reaction before significant byproduct formation occurs.

Troubleshooting Guide: Oxidation of (3-methoxypyridin-4-yl)methanol

This is one of the most direct routes to this compound. The primary challenge is achieving complete conversion without over-oxidation.

Q2: I'm using Manganese Dioxide (MnO₂) to oxidize (3-methoxypyridin-4-yl)methanol, but my yield is poor and the reaction seems incomplete. What's going wrong?

A2: This is a common issue often related to the quality and quantity of the MnO₂ or the reaction conditions.

  • Causality: Manganese dioxide is a solid-phase oxidant, and its activity is highly dependent on its preparation method, surface area, and water content. Not all "MnO₂" is created equal. An insufficiently active batch will result in a sluggish or incomplete reaction. Furthermore, as a surface-based reaction, sufficient excess and vigorous stirring are required to ensure complete interaction with the substrate.

  • Troubleshooting Steps:

    • Activate the MnO₂: If you are not using a pre-activated, high-purity grade, you should activate it yourself. Heat commercially available MnO₂ at 110-120°C under a vacuum for 24 hours to remove adsorbed water and enhance its oxidative capacity.

    • Increase Stoichiometry: For benzylic-type alcohols, a significant excess of MnO₂ is often required. Start with 5-10 molar equivalents. A documented procedure suggests that after an initial reflux period, an additional portion of MnO₂ can be added to drive the reaction to completion[1].

    • Solvent and Temperature: The reaction is typically run at reflux. Ensure your solvent choice (e.g., ethyl acetate, chloroform, or toluene) has a high enough boiling point to provide sufficient thermal energy. The solvent must also be inert to oxidation.

    • Mechanical Agitation: Ensure vigorous stirring to maximize the suspension of the MnO₂ particles and their contact with the dissolved alcohol.

Experimental Protocol: Optimized MnO₂ Oxidation
  • To a solution of (3-methoxypyridin-4-yl)methanol (1.0 eq) in dry ethyl acetate (approx. 0.1 M concentration), add activated manganese dioxide (8-10 eq).

  • Heat the suspension to reflux with vigorous mechanical stirring.

  • Monitor the reaction progress by TLC (e.g., in 1:1 Hexane:Ethyl Acetate). The starting material should be more polar (lower Rf) than the product aldehyde.

  • If the reaction stalls after 2-3 hours, cool slightly, add another portion of activated MnO₂ (2-3 eq), and continue refluxing.

  • Upon completion (disappearance of starting material on TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with several portions of ethyl acetate or dichloromethane to recover all the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

Q3: My TLC shows the starting alcohol is gone, but my final yield is low after purification. I see a new, very polar spot on the TLC plate. What is this byproduct?

A3: The new, highly polar spot is likely the over-oxidation product, 3-methoxyisonicotinic acid.

  • Causality: While MnO₂ is generally considered a mild oxidant for converting alcohols to aldehydes, prolonged reaction times, excessively high temperatures, or the use of a highly reactive MnO₂ preparation can lead to the formation of the corresponding carboxylic acid. This is especially true if any water is present in the reaction medium.

  • Mitigation Strategies:

    • Strict Reaction Monitoring: Quench the reaction as soon as the starting alcohol has been consumed to prevent over-oxidation of the newly formed aldehyde.

    • Azeotropic Water Removal: If water contamination is suspected, using a solvent like toluene with a Dean-Stark apparatus can help remove water azeotropically during the reaction.

    • Purification: The acidic byproduct can be easily removed during workup.

      • Dissolve the crude product in a non-polar organic solvent like dichloromethane.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the layers and wash the organic layer again with water and then brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to get the purified aldehyde[2].

Troubleshooting Flowchart: MnO₂ Oxidation

G start Low Yield in MnO₂ Oxidation check_sm TLC shows unreacted starting material? start->check_sm check_byproduct TLC shows new polar byproduct? start->check_byproduct check_sm->check_byproduct No mno2_quality Issue: Inactive or Insufficient MnO₂ check_sm->mno2_quality Yes over_oxidation Issue: Over-oxidation to 3-Methoxyisonicotinic Acid check_byproduct->over_oxidation Yes purification_loss Possible Issue: Loss during workup/filtration check_byproduct->purification_loss No solution_mno2 Solution: 1. Use activated MnO₂. 2. Increase equivalents (5-10x). 3. Add MnO₂ portion-wise. mno2_quality->solution_mno2 solution_over_oxidation Solution: 1. Monitor TLC closely and quench at completion. 2. Purify via NaHCO₃ wash. over_oxidation->solution_over_oxidation solution_purification Solution: 1. Ensure thorough washing of Celite pad. 2. Optimize purification technique. purification_loss->solution_purification

Caption: Troubleshooting logic for MnO₂ oxidation issues.

Troubleshooting Guide: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. Success depends on the generation of the Vilsmeier reagent and the nucleophilicity of the pyridine ring.

Q4: I am trying to formylate a 3-methoxypyridine derivative using DMF and POCl₃, but I am recovering only my starting material. Why is the reaction failing?

A4: This failure typically stems from two main factors: insufficient activation of the pyridine ring or issues with the Vilsmeier reagent itself.

  • Causality: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile[3]. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution. While the 3-methoxy group is electron-donating and helps activate the ring, this may not be sufficient to overcome the ring's inherent deactivation.

  • Troubleshooting & Optimization:

    • Vilsmeier Reagent Formation: The reagent is formed from the reaction of DMF and POCl₃. This is an exothermic reaction. It is typically performed by adding POCl₃ dropwise to DMF at 0°C. Ensure the reagents are of high quality and anhydrous.

    • Increase Temperature: While reagent formation is done at a low temperature, the subsequent reaction with the aromatic substrate often requires heating. Depending on the substrate's reactivity, temperatures can range from ambient to 80°C or higher[4]. Cautiously increase the reaction temperature in increments of 10-20°C and monitor for product formation by TLC/LC-MS.

    • Substrate Choice: If 3-methoxypyridine itself is the substrate, the reaction is likely to be challenging. Often, a more activated precursor is used. If your specific substrate has other electron-withdrawing groups, the reaction becomes even more difficult.

    • Hydrolysis Step: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde during aqueous workup[4][5]. Ensure the workup is performed correctly, often by pouring the reaction mixture onto ice and then basifying (e.g., with NaOH or NaHCO₃) to facilitate hydrolysis and neutralize acids.

Vilsmeier-Haack Reaction Mechanism & Failure Points

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Fail1 Failure Point: Wet reagents Pyridine 3-Methoxypyridine (Substrate) Iminium Iminium Intermediate Pyridine->Iminium Fail2 Failure Point: Pyridine ring is not electron-rich enough. Vilsmeier_ext Vilsmeier Reagent Vilsmeier_ext->Iminium H2O H₂O (Workup) Aldehyde 3-Methoxy- isonicotinaldehyde H2O->Aldehyde Fail3 Failure Point: Incomplete hydrolysis Iminium_ext Iminium Intermediate Iminium_ext->Aldehyde

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 3-Methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the preparation of this valuable pyridine derivative.

Introduction

This compound, a key building block in medicinal chemistry and materials science, often presents synthetic challenges that can impact yield, purity, and scalability. This document provides a comprehensive resource to optimize its synthesis, focusing on the widely utilized Vilsmeier-Haack reaction and exploring viable alternative routes. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to troubleshoot effectively and achieve consistent, high-quality results.

Part 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich heterocyclic compounds, making it a primary choice for the synthesis of this compound from 3-methoxypyridine.[1][2]

Reaction Scheme:
Detailed Experimental Protocol (Representative)

This protocol is a synthesized methodology based on established Vilsmeier-Haack procedures for pyridine derivatives.[3][4]

Materials:

  • 3-Methoxypyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methoxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.[5] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[6][7]

Troubleshooting Guide for the Vilsmeier-Haack Reaction
Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Low or No Yield Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, leading to its decomposition.Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, properly stored reagents (DMF and POCl₃).[3]
Poor Reagent Quality: Old or improperly stored DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.Use freshly opened or distilled DMF and POCl₃.
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate).
Low Substrate Reactivity: While the methoxy group is activating, pyridine is an electron-deficient ring, which can make the reaction sluggish.Increase the reaction temperature (e.g., up to 80-90 °C) and/or prolong the reaction time. Monitor progress carefully by TLC to avoid decomposition.[1]
Formation of Side Products Over-reaction/Decomposition: High temperatures or prolonged reaction times can lead to the formation of undesired byproducts.Optimize the reaction temperature and time by running small-scale trials and closely monitoring the reaction by TLC.
Incomplete Hydrolysis: The iminium salt intermediate may not be fully hydrolyzed to the aldehyde during work-up.Ensure thorough mixing and a slightly acidic to neutral pH during the aqueous work-up to facilitate complete hydrolysis.
Difficult Purification Co-eluting Impurities: The product may have a similar polarity to starting materials or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Product Instability: The aldehyde product may be sensitive to air or light.Store the purified product under an inert atmosphere (nitrogen or argon) in a dark, cool place.[5]

Visualization of the Vilsmeier-Haack Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent Add POCl₃ dropwise POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (0 °C to 60-70 °C) Vilsmeier_Reagent->Reaction_Mixture Substrate 3-Methoxypyridine in Anhydrous DCM Substrate->Reaction_Mixture Add to Vilsmeier Reagent Quench Quench with Sat. NaHCO₃ Reaction_Mixture->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure 3-Methoxy- isonicotinaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Part 2: Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a common approach, other synthetic strategies can be employed, particularly if the starting materials are more readily available or if alternative reaction conditions are desired.

A. Oxidation of 3-Methoxy-4-picoline

This method involves the oxidation of the methyl group of 3-methoxy-4-picoline to an aldehyde.

Reaction Scheme:

General Protocol & Considerations:

  • Oxidizing Agents: A variety of oxidizing agents can be used, such as selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic methods involving N-hydroxyphthalimide and a co-oxidant.[8]

  • Reaction Conditions: The choice of solvent and temperature is critical and depends on the oxidizing agent. For example, SeO₂ oxidations are often carried out in dioxane or acetic acid at elevated temperatures.

  • Troubleshooting:

    • Low Yield: Incomplete oxidation is a common issue. Ensure the correct stoichiometry of the oxidizing agent and optimize the reaction time and temperature. Over-oxidation to the carboxylic acid can also occur.

    • Difficult Purification: The removal of the oxidizing agent's byproducts can be challenging. The work-up procedure must be tailored to the specific oxidant used.

B. Reduction of 3-Methoxyisonicotinonitrile

This route involves the partial reduction of a nitrile to an aldehyde.

Reaction Scheme:

General Protocol & Considerations:

  • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can selectively reduce nitriles to aldehydes at low temperatures.[9][10]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous, non-protic solvent like toluene or dichloromethane at low temperatures (-78 °C) to prevent over-reduction to the amine.[11][12]

  • Work-up: The work-up is critical to hydrolyze the intermediate imine to the aldehyde while avoiding side reactions. Quenching with a mild acid or a Rochelle's salt solution is common.[9]

  • Troubleshooting:

    • Over-reduction: The primary alcohol or amine can be formed if the temperature is not carefully controlled or if an excess of DIBAL-H is used.

    • Incomplete Reaction: Insufficient DIBAL-H or too short a reaction time will result in unreacted nitrile.

Visualization of Synthetic Logic

Synthetic_Routes cluster_vilsmeier Vilsmeier-Haack Route cluster_oxidation Oxidation Route cluster_reduction Reduction Route Product This compound Vilsmeier_Start 3-Methoxypyridine Vilsmeier_Start->Product Formylation Oxidation_Start 3-Methoxy-4-picoline Oxidation_Start->Product Oxidation Reduction_Start 3-Methoxyisonicotinonitrile Reduction_Start->Product Reduction

Caption: Alternative Synthetic Pathways.

Part 3: Analytical Characterization

Accurate characterization of this compound is essential to confirm its identity and purity.

Data Summary Table
Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the aldehyde proton (~9.5-10.5 ppm), and a singlet for the methoxy group protons (~3.5-4.5 ppm).[13][14]
¹³C NMR Carbonyl carbon of the aldehyde (~185-195 ppm), carbons of the pyridine ring, and the methoxy carbon (~55-60 ppm).[13]
Infrared (IR) Spectroscopy Strong C=O stretching vibration for the aldehyde (~1700-1720 cm⁻¹), C-H stretching of the aldehyde (~2720 and 2820 cm⁻¹), and C-O stretching of the methoxy group.[15][16][17]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ). Fragmentation patterns may show the loss of the formyl group (-CHO) or carbon monoxide (CO).[18][19][20]
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.[21]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it's an oil) or as a KBr pellet or using an ATR accessory (if it's a solid).

  • Acquisition: Obtain the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde and methoxy functional groups.[22]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

References

Technical Support Center: Scale-Up Production of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 3-Methoxyisonicotinaldehyde (CAS 1849-52-1). This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this critical pyridine-based intermediate. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively. We will explore common challenges from bench-scale experiments to pilot-plant production, focusing on practical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and synthesis of this compound.

Q1: What are the fundamental properties and recommended storage conditions for this compound?

A1: this compound, also known as 3-Methoxypyridine-4-carboxaldehyde, is a specialty chemical intermediate.[1] It typically presents as a white to yellow solid or semi-solid with a low melting point, reported between 36-37°C.[2]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1849-52-1
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [1]
Appearance White to Yellow Solid or Semi-solid
Melting Point 36-37 °C[2]
Boiling Point 80 °C @ 1 Torr[2]

Due to the aldehyde functionality, this compound is susceptible to oxidation and should be handled accordingly. For long-term stability and to maintain purity, the following storage conditions are critical:

  • Temperature: Store at 2-8°C. For extended storage, freezer conditions (-20°C) are recommended.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[3][4]

  • Light: Keep in a dark place, as light can promote degradation.[5]

Q2: What are the primary synthesis routes for this compound suitable for scale-up?

A2: While several lab-scale syntheses for pyridine aldehydes exist, two main strategies are most relevant for industrial scale-up:

  • Oxidation of 3-Methoxy-4-methylpyridine (3-Methoxy-γ-picoline): This is a common and often cost-effective approach. The key challenge is achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid (3-methoxyisonicotinic acid) or degradation of the pyridine ring. Catalytic systems involving vanadium-titanium oxides (for vapor-phase) or cobalt/manganese salts with promoters like N-hydroxyphthalimide (NHPI) in the liquid phase are frequently employed for analogous transformations.[6][7][8]

  • Reduction of a 3-Methoxyisonicotinonitrile Derivative: This route involves the controlled reduction of a nitrile group. The Stephen reaction, which uses stannous chloride (SnCl₂) and HCl to form an imine salt that is then hydrolyzed to the aldehyde, is a classic method that has been adapted for pyridine systems.[9] Another approach is catalytic hydrogenation using a modified catalyst (e.g., palladium on carbon) under carefully controlled conditions to prevent over-reduction to the aminomethyl or methyl group.[10][11]

The choice of route often depends on the cost and availability of the starting materials, as well as the capital investment required for specialized equipment (e.g., high-pressure reactors).

Q3: What are the primary safety hazards associated with this compound?

A3: According to safety data sheets, this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat, is mandatory.[3][12] When handling larger quantities, work should be conducted in a well-ventilated area or a chemical fume hood.[3][12]

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides in-depth, Q&A-based troubleshooting for specific issues encountered during the synthesis and purification of this compound, with a focus on the oxidation of 3-methoxy-4-methylpyridine.

Scenario 1: Low or Inconsistent Yield

Q: My oxidation reaction of 3-methoxy-4-methylpyridine is giving a low yield (<60%). How can I diagnose and solve this?

A: Low yield is the most common challenge in this selective oxidation. The root cause is typically one of three issues: incomplete conversion, over-oxidation, or product degradation. A systematic approach is required for diagnosis.

Low_Yield_Troubleshooting cluster_causes Potential Causes & Solutions Start Low Yield Observed TLC_GC Analyze Crude Reaction Mixture (TLC, GC, or LC-MS) Start->TLC_GC Identify Identify Components: - Starting Material (SM) - Product (P) - New Spot/Peak (Impurity) TLC_GC->Identify High_SM High % of SM Remains (Incomplete Conversion) Identify->High_SM SM is major component High_Impurity High % of Impurity (Side Reaction) Identify->High_Impurity New major component detected Sol_SM Solution: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check catalyst activity/loading. High_SM->Sol_SM Sol_Impurity Solution: 1. Characterize impurity (LC-MS, NMR). 2. If over-oxidation product:   - Decrease oxidant stoichiometry.   - Lower reaction temperature.   - Reduce reaction time. High_Impurity->Sol_Impurity

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Diagnosis:

  • Baseline Analysis: Before making changes, obtain a baseline analysis of your crude reaction mixture using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or, ideally, LC-MS. This will quantify the ratio of starting material, desired product, and key impurities.

  • Identify the Culprit - Incomplete Conversion: If a significant amount of 3-methoxy-4-methylpyridine remains, the reaction is incomplete.

    • Causality: The catalyst may be inactive, the temperature too low, or the reaction time too short. At scale, poor mixing can create "dead zones" where the reaction does not proceed efficiently.

    • Solution:

      • Time/Temperature: Incrementally increase the reaction time or temperature. Monitor the reaction progress every hour to create a kinetic profile and determine the point of maximum product formation before significant side reactions occur.

      • Catalyst: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper agitation to maintain a suspension. For homogeneous systems like Co(OAc)₂, ensure it has fully dissolved.[8]

  • Identify the Culprit - Over-oxidation: The most likely byproduct is 3-methoxyisonicotinic acid. This will have a different Rf on TLC and a distinct mass in MS analysis.

    • Causality: The reaction conditions are too harsh, leading to the oxidation of the desired aldehyde. This is common with strong oxidants or at elevated temperatures.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the oxidant. A slight excess may be needed, but a large excess will promote over-oxidation.

      • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Exothermic reactions must have adequate cooling capacity at scale to prevent thermal runaways that lead to side products.

      • Reaction Time: As seen in the kinetic profile, stop the reaction once the peak concentration of the aldehyde is reached.

Scenario 2: Product Purification and Isolation Challenges

Q: The crude product is an oil and fails to crystallize, making purification difficult at scale. What strategies can I employ?

A: This is a common issue, as this compound has a low melting point and impurities can act as a crystallization inhibitor, resulting in an oil.[2]

Strategy 1: Solvent System Optimization for Crystallization

Direct crystallization is the most economically viable purification method at scale. An extensive solvent screen is necessary.

Table 2: Solvent Screening Guide for Crystallization

Solvent ClassExamplesRationale
Non-Polar Heptane, CyclohexaneProduct should be sparingly soluble when cold, but soluble when hot. Often used as an anti-solvent.
Ethereal Diethyl Ether, Methyl tert-butyl ether (MTBE)Good "solving" solvents. Often used in combination with a non-polar anti-solvent.
Ester Ethyl AcetateMedium polarity, good for dissolving the product and many impurities.
Alcohol IsopropanolUse with caution, as it can potentially form acetal impurities with the aldehyde.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the crude oil in a minimum amount of a suitable "good" solvent (e.g., MTBE or Ethyl Acetate) at room temperature or with gentle warming.

  • Slowly add a "poor" or "anti-solvent" (e.g., Heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the solids and clarify the solution.

  • Cool the solution slowly (e.g., in an ice bath, then to 0-5°C). If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a small amount of pure crystal can also be highly effective.

  • Allow the crystals to form over several hours, then isolate by filtration.

Strategy 2: Purification via a Solid Derivative

If direct crystallization fails, an alternative is to convert the aldehyde into a stable, crystalline derivative, purify the derivative, and then regenerate the aldehyde.

Derivatization_Workflow Crude Crude Aldehyde (Oil) Reaction1 React with Girard's Reagent T or Bisulfite Crude->Reaction1 Derivative Crystalline Derivative (Solid) Reaction1->Derivative Purify Recrystallize Derivative Derivative->Purify Pure_Derivative Purified Derivative Purify->Pure_Derivative Reaction2 Hydrolyze (Mild Acid) Pure_Derivative->Reaction2 Final_Product Pure Aldehyde Reaction2->Final_Product

Caption: Workflow for purification via a crystalline derivative.
  • Sodium Bisulfite Adduct: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts. Impurities that do not contain an aldehyde group will remain in the organic phase. The aldehyde can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution).

    • Trustworthiness: This is a classic and robust method for aldehyde purification. The formation and cleavage of the bisulfite adduct are typically high-yielding and clean reactions.

  • Girard's Reagents: These are cationic hydrazines that react with aldehydes to form water-soluble hydrazones. The hydrazone can be extracted into an aqueous layer, leaving non-carbonyl impurities behind in an organic solvent. The aldehyde is then regenerated by hydrolysis with dilute acid.

Part 3: References
  • This compound | 1849-52-1 - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. --INVALID-LINK--

  • 3-Hydroxy-5-methoxyisonicotinaldehyde - 1289038-89-6. Vulcanchem. --INVALID-LINK--

  • SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK-- (Note: A generic link is provided as direct links to SDS can be unstable. Search for "2-Hydroxy-3-methoxybenzaldehyde" for a representative aldehyde SDS).

  • Eco-Friendly Hantzsch Pyridine Synthesis in Water. BIOENGINEER.ORG. --INVALID-LINK--

  • SAFETY DATA SHEET. Merck Millipore. --INVALID-LINK--

  • Safety Data Sheet. Fluorochem. --INVALID-LINK-- (Note: A generic link is provided. Search for CAS 1504-74-1 for a representative aldehyde SDS).

  • Synthesis of pyridine aldehydes - US3160633A. Google Patents. --INVALID-LINK--

  • Synthesis of Pyridine - YouTube. --INVALID-LINK--

  • Process for the production of pyridine aldehydes - US3274206A. Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK-- (Note: A generic link is provided. Search for CAS 591-31-1 for a representative aldehyde SDS).

  • Troubleshooting common issues in pyridine synthesis. Benchchem. --INVALID-LINK--

  • This compound CAS#: 1849-52-1. ChemicalBook. --INVALID-LINK--

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. --INVALID-LINK--

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. --INVALID-LINK--

  • How to Prepare 4-Pyridinecarboxaldehyde? - FAQ. Guidechem. --INVALID-LINK--

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. --INVALID-LINK--

  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Eurasian Chemico-Technological Journal. --INVALID-LINK--

  • 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis. ChemicalBook. --INVALID-LINK--

  • 4-Methoxy-3-pyridinecarboxaldehyde. Chongqing Chemdad Co. --INVALID-LINK--

  • 2-Methoxy-3-pyridinecarboxaldehyde 96% | 71255-09-9. Sigma-Aldrich. --INVALID-LINK--

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. BOC Sciences. --INVALID-LINK--

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. --INVALID-LINK--

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. --INVALID-LINK--

  • 3-Pyridinecarboxaldehyde synthesis. ChemicalBook. --INVALID-LINK--

  • This compound (Cas 1849-52-1). Parchem. --INVALID-LINK--

References

purification strategies for removing impurities from 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of 3-Methoxyisonicotinaldehyde. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The primary challenges in its purification often stem from the presence of unreacted starting materials, by-products from the synthesis, and potential degradation products. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols for achieving high-purity this compound.

Troubleshooting Common Purification Issues

A common synthetic route to this compound involves the oxidation of (3-methoxypyridin-4-yl)methanol using an oxidizing agent like manganese dioxide (MnO₂). Understanding this synthesis is key to anticipating and addressing potential impurities.

Observed Issue Potential Cause(s) Troubleshooting & Recommended Actions
Low Melting Point & Broad Melting Range Presence of impurities disrupting the crystal lattice.This is a classic indicator of an impure compound. Proceed with one of the detailed purification protocols outlined below (Recrystallization or Column Chromatography).
Yellow to Brown Coloration of the Product Presence of colored impurities or degradation products.- For minor color impurities, recrystallization with the addition of activated charcoal can be effective.[1] - If the color is significant, column chromatography is recommended for more effective separation.
Presence of a Broad Peak around 4.6 ppm in ¹H NMR Residual (3-methoxypyridin-4-yl)methanol (starting material). The benzylic protons of the alcohol typically appear in this region.- Optimize the reaction conditions to ensure complete oxidation (e.g., increase reaction time or the amount of oxidizing agent). - Purify the crude product using column chromatography, as the polarity difference between the alcohol and the aldehyde is significant enough for good separation.
Presence of a Carboxylic Acid Peak in IR or Broad OH peak in ¹H NMR Over-oxidation of the aldehyde to 3-methoxyisonicotinic acid.- Use a milder oxidizing agent or carefully control the reaction stoichiometry and time. - An acidic impurity like this can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the carboxylic acid into the aqueous layer.
Residual Solvent Peaks in ¹H NMR Incomplete removal of the reaction or purification solvent.- Dry the purified product under high vacuum for an extended period. - If the solvent is high-boiling, consider a final purification step like recrystallization from a lower-boiling solvent system.

Purification Strategies: Detailed Protocols

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[1]

Recommended Solvent Systems:

Based on the polarity of this compound, the following solvent systems are recommended for recrystallization:

  • Single Solvent System: Isopropanol or Ethanol.

  • Two-Solvent System: Ethyl acetate/Hexane or Dichloromethane/Hexane.[1][2]

Step-by-Step Recrystallization Protocol (Two-Solvent System: Ethyl Acetate/Hexane):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the solution gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy. The cloudiness indicates the point of saturation.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Expected Purity: >98% (by HPLC) Typical Recovery: 70-85%

Column Chromatography

For separating larger quantities of impurities or when recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Recommended Stationary and Mobile Phases:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light.

  • Combining Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Expected Purity: >99% (by HPLC) Typical Recovery: 60-80%

Purity Analysis

To ensure the effectiveness of the purification, it is crucial to analyze the purity of the final product.

Analytical Techniques:

Technique Purpose Typical Observations for Pure this compound
Melting Point Assess overall purity.A sharp melting point range of 36-37 °C is expected for the pure compound. A broad range indicates the presence of impurities.
¹H NMR Spectroscopy Structural confirmation and identification of proton-containing impurities.The spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the methoxy group protons (~4 ppm). The absence of peaks corresponding to starting materials or by-products confirms purity.
¹³C NMR Spectroscopy Structural confirmation and identification of carbon-containing impurities.The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect trace impurities.A single major peak corresponding to this compound should be observed. The area of this peak relative to the total area of all peaks gives the purity percentage.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities.Can be used to detect residual solvents and other volatile organic impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound is an oil even after purification. What should I do?

A1: Pure this compound has a low melting point (36-37 °C) and can sometimes exist as a supercooled liquid or oil, especially if trace impurities are present. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, redissolving in a minimal amount of a volatile solvent like diethyl ether and then removing the solvent under high vacuum may help to induce solidification.

Q2: How should I store purified this compound?

A2: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Aldehydes can be susceptible to oxidation to carboxylic acids over time, especially when exposed to air and light.

Q3: Can I use other oxidizing agents besides manganese dioxide for the synthesis?

A3: Yes, other oxidizing agents can be used for the conversion of the corresponding alcohol to the aldehyde. However, the choice of oxidant can influence the impurity profile. It is important to choose an oxidant that is selective for the primary alcohol and minimizes over-oxidation. Always perform small-scale test reactions to optimize the conditions for any new oxidizing agent.

Q4: What is the best way to remove residual manganese salts after the oxidation reaction?

A4: After the reaction, the manganese salts are typically removed by filtration. A thorough wash of the filter cake with the reaction solvent (e.g., ethyl acetate) is important to recover all the product. A pad of Celite can be used during filtration to aid in the removal of fine manganese dioxide particles.

Q5: The TLC of my column fractions shows streaks instead of distinct spots. What is causing this?

A5: Streaking on a TLC plate can be caused by several factors, including overloading the sample, using a solvent system that is too polar, or the presence of very polar impurities. Try spotting a more dilute sample on the TLC plate. If streaking persists, adjust your eluent system for the column to be less polar initially.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant Impurities PurityAnalysis Purity Analysis (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound (>99%) PurityAnalysis->PureProduct Purity >99% Troubleshoot Troubleshooting Required PurityAnalysis->Troubleshoot Purity <99% Troubleshoot->ColumnChromatography Re-purify

Caption: General purification workflow for this compound.

Logical Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate purification strategy based on the initial assessment of the crude product.

DecisionTree Start Crude Product Analysis (TLC, ¹H NMR) ImpurityCheck Major Impurities Present? Start->ImpurityCheck Recrystallize Perform Recrystallization ImpurityCheck->Recrystallize No Column Perform Column Chromatography ImpurityCheck->Column Yes FinalAnalysis Final Purity Analysis Recrystallize->FinalAnalysis Column->FinalAnalysis

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Byproduct Identification in 3-Methoxyisonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize 3-Methoxyisonicotinaldehyde in their synthetic workflows. Unanticipated byproducts can compromise yield, purity, and the overall success of a reaction. This technical support center provides in-depth troubleshooting guides and frequently asked questions to facilitate the identification and characterization of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: Given that this compound is a non-enolizable aldehyde, the most prevalent byproducts arise from two primary pathways: the Cannizzaro reaction and oxidation.

  • Cannizzaro Reaction Products: In the presence of a strong base, this compound can undergo a disproportionation reaction to yield 3-methoxypyridine-4-methanol and 3-methoxyisonicotinic acid.[1][2][3] This is a classic reaction for aldehydes lacking α-hydrogens.[4][5]

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 3-methoxyisonicotinic acid. This can occur under various conditions, including exposure to air (auto-oxidation) or the presence of oxidizing agents in the reaction mixture.[6]

Q2: How can I minimize the formation of Cannizzaro reaction byproducts?

A2: The Cannizzaro reaction is base-induced, so controlling the basicity of your reaction is paramount.[1][3] Consider the following strategies:

  • Avoid Strong Bases: If possible, use milder bases or non-basic conditions for your reaction.

  • Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.

  • Stoichiometry: Precise control over the stoichiometry of your reagents can prevent an excess of base from promoting the Cannizzaro reaction.

  • Crossed Cannizzaro Reaction: If your reaction conditions necessitate a strong base, consider a "crossed" Cannizzaro reaction by introducing a more reactive aldehyde, like formaldehyde, as a sacrificial hydride donor.[2][3]

Q3: My sample of this compound has been stored for a while. How can I check for degradation?

A3: The primary degradation pathway during storage is oxidation to 3-methoxyisonicotinic acid.[6] You can assess the purity of your starting material using the following techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the aldehyde. On a silica gel TLC plate, the acid will have a lower Rf value (it will travel a shorter distance up the plate).

  • Proton NMR (¹H NMR): The aldehyde proton of this compound has a characteristic chemical shift around 9-10 ppm. The carboxylic acid proton will appear as a broad singlet further downfield, typically between 10-13 ppm.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method will show the more polar carboxylic acid eluting earlier than the aldehyde.

To prevent degradation, store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6]

Troubleshooting Guide

Problem 1: My reaction mixture has developed a significant amount of a white precipitate that is sparingly soluble in my organic extraction solvent.

  • Plausible Cause: This precipitate is likely the salt of 3-methoxyisonicotinic acid, formed either through the Cannizzaro reaction or oxidation. Carboxylate salts often have limited solubility in common organic solvents.

  • Troubleshooting Steps:

    • Isolate the Precipitate: Filter the reaction mixture to isolate the solid.

    • Solubility Test: Test the solubility of the precipitate in water. Carboxylate salts are typically water-soluble.

    • Acidify and Extract: Dissolve the precipitate in water and acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate the carboxylate to form the free carboxylic acid.

    • Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate.

    • Analysis: Analyze the extracted material by TLC, NMR, or mass spectrometry to confirm the presence of 3-methoxyisonicotinic acid.

Problem 2: My mass spectrometry results show a peak with a mass of (M+16)+ in addition to my expected product.

  • Plausible Cause: An (M+16)+ peak often indicates the presence of an oxidized byproduct. In the context of this compound reactions, this strongly suggests the formation of 3-methoxyisonicotinic acid.

  • Troubleshooting Steps:

    • Chromatographic Separation: Utilize HPLC or GC to separate the components of your reaction mixture before they enter the mass spectrometer. This will allow you to obtain a clean mass spectrum of the impurity.

    • Fragmentation Pattern: Analyze the fragmentation pattern of the (M+16)+ peak. Look for characteristic losses, such as the loss of a hydroxyl group (-17) or a carboxyl group (-45).

    • High-Resolution Mass Spectrometry (HRMS): If available, obtain an HRMS spectrum to determine the exact mass of the impurity. This will allow you to calculate the elemental composition and confirm that it corresponds to 3-methoxyisonicotinic acid.

Byproduct Characterization

The following table summarizes the key analytical data for the most common byproducts of this compound.

ByproductMolecular FormulaMolecular WeightKey ¹H NMR Signals (in CDCl₃)Key Mass Spec Fragments (EI)
3-methoxypyridine-4-methanolC₇H₉NO₂139.15~4.6 ppm (s, 2H, -CH₂OH), ~3.9 ppm (s, 3H, -OCH₃)139 (M+), 122, 110
3-methoxyisonicotinic acidC₇H₇NO₃153.13~10-13 ppm (br s, 1H, -COOH), ~4.0 ppm (s, 3H, -OCH₃)153 (M+), 136, 108

Visualizing Byproduct Formation and Identification

Cannizzaro Reaction Mechanism

cannizzaro_reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 This compound Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ OH- OH⁻ Intermediate1_2 Tetrahedral Intermediate Acid 3-Methoxyisonicotinic Acid Intermediate1_2->Acid Aldehyde2 This compound Alkoxide Alkoxide Intermediate Aldehyde2->Alkoxide Hydride Transfer Acid_2 3-Methoxyisonicotinic Acid Alkoxide_2 Alkoxide Intermediate Carboxylate Carboxylate Salt Acid_2->Carboxylate Alcohol 3-methoxypyridine-4-methanol Alkoxide_2->Alcohol Protonation byproduct_identification_workflow Start Unexpected Result in Reaction TLC Initial Analysis by TLC Start->TLC Separation Bulk Separation (e.g., Column Chromatography) TLC->Separation Impurity observed LCMS LC-MS Analysis Separation->LCMS GCMS GC-MS Analysis Separation->GCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Separation->NMR Structure Structure Elucidation LCMS->Structure GCMS->Structure NMR->Structure

References

Technical Support Center: Purification of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. Here, we will address common challenges encountered during its synthesis and provide detailed, field-proven protocols to enhance the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My final product of this compound is a yellow to brown oil/solid, and the NMR spectrum shows multiple impurities. What are the likely sources of these impurities?

Answer:

The coloration and complex NMR spectrum of your this compound product suggest the presence of several types of impurities. These can generally be categorized into three main sources originating from the synthetic process:

  • Starting Material Impurities: The purity of your starting materials is critical. The most common synthetic route to this compound involves the methylation of 3-hydroxyisonicotinaldehyde. If the starting 3-hydroxyisonicotinaldehyde is impure, these impurities may carry through the reaction or lead to side products.[1]

  • Reaction Byproducts: The methylation reaction itself can generate byproducts. Incomplete methylation will leave unreacted 3-hydroxyisonicotinaldehyde. Over-methylation is also a possibility, though less common. The choice of methylating agent and reaction conditions plays a crucial role in minimizing these byproducts.

  • Workup and Purification Impurities: Impurities can be introduced during the workup procedure. For example, if an aqueous workup is performed, residual acidic or basic compounds can remain. Furthermore, the aldehyde group is susceptible to oxidation, especially at elevated temperatures or when exposed to air for extended periods, which can lead to the formation of the corresponding carboxylic acid.[2]

To identify the specific impurities, a combination of analytical techniques is recommended, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][4][5]

Question 2: I suspect my this compound is contaminated with unreacted 3-hydroxyisonicotinaldehyde. How can I remove this impurity?

Answer:

The presence of unreacted 3-hydroxyisonicotinaldehyde is a common issue, particularly if the methylation reaction has not gone to completion. Due to the presence of the acidic hydroxyl group, 3-hydroxyisonicotinaldehyde has significantly different solubility and polarity compared to the desired methoxy product. This difference can be exploited for purification.

Troubleshooting Workflow:

G cluster_0 Impurity Identification cluster_1 Further Purification (If Needed) start Crude Product with Suspected 3-Hydroxy Impurity wash Aqueous Base Wash (e.g., dilute NaOH) start->wash Dissolve in organic solvent extract Organic Extraction (e.g., DCM, EtOAc) wash->extract Separate layers dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (TLC, NMR, HPLC) concentrate->analyze recrystallize Recrystallization concentrate->recrystallize If product is solid column Column Chromatography analyze->column Impurities still present pure_product Pure 3-Methoxy- isonicotinaldehyde analyze->pure_product Purity >98% column->pure_product recrystallize->pure_product

Caption: Troubleshooting workflow for removing 3-hydroxyisonicotinaldehyde.

Detailed Protocol: Aqueous Base Wash

The phenolic hydroxyl group of 3-hydroxyisonicotinaldehyde is acidic and will be deprotonated by a mild base, forming a water-soluble salt. The desired this compound lacks this acidic proton and will remain in the organic phase.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution (e.g., 1 M).[6] Repeat the wash 2-3 times.

  • Back-Extraction (Optional): To ensure no product is lost in the aqueous phase, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent.

  • Water Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Question 3: After an aqueous workup, my yield is lower than expected, and I still observe impurities. What other purification methods can I use?

Answer:

If an aqueous wash is insufficient or leads to product loss, column chromatography and recrystallization are highly effective methods for purifying this compound.

A. Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[7] For this compound, silica gel is a suitable stationary phase.

Key Parameters for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Provides good separation for moderately polar compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradientThe optimal solvent system should be determined by Thin Layer Chromatography (TLC) first. Start with a less polar mixture and gradually increase the polarity.
Sample Loading Dry loading is preferred for better resolution.Adsorb the crude product onto a small amount of silica gel and load it onto the column.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product with various ratios of hexanes/ethyl acetate or DCM/methanol. The ideal system will show good separation between the product spot and impurity spots.

  • Column Packing: Prepare a silica gel column using the chosen eluent.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for the column and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

B. Recrystallization

If your this compound is a solid, recrystallization can be a very effective purification technique.[9][10][11] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.[9]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Common solvent systems to test include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Question 4: How can I confirm the purity of my final product?

Answer:

Assessing the purity of your final product is a critical step. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels. The integration of proton signals can be used for quantitative analysis of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the percentage purity of a sample by separating it into its individual components.[]

  • Gas Chromatography (GC): Suitable for volatile compounds, GC can also provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the molecular weights of impurities.[5]

  • Melting Point Analysis: For solid products, a sharp melting point range close to the literature value is indicative of high purity.[10]

Expected Purity and Yield:

Purification MethodExpected PurityTypical Yield
Aqueous Wash >90%85-95%
Column Chromatography >98%70-90%
Recrystallization >99%60-85%

Note: Yields are highly dependent on the initial purity of the crude product.

References

effect of temperature and catalysts on 3-Methoxyisonicotinaldehyde reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxyisonicotinaldehyde Reaction Kinetics

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile pyridine-based aldehyde in their synthetic workflows. This compound (CAS 1849-52-1) is a key building block whose reactivity is critically influenced by experimental parameters.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols focusing on the nuanced effects of temperature and catalysts on its reaction kinetics. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability? A1: To prevent degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The aldehyde functional group is susceptible to oxidation, especially when exposed to air and light over extended periods. Proper storage in a dark, cold, and inert environment is crucial for maintaining its purity and reactivity.

Q2: My reaction with this compound is sluggish. Should I just increase the temperature? A2: While increasing temperature often accelerates a reaction, it's a parameter that requires careful optimization. Most chemical reactions show an increase in rate with higher temperatures, often doubling for every 10°C rise.[4] This relationship is quantitatively described by the Arrhenius equation.[4] However, excessive heat can lead to thermal degradation of the starting material or products, and may promote undesirable side reactions, ultimately lowering the overall yield of the desired product. We recommend a systematic temperature study, starting at a lower temperature and gradually increasing it while monitoring the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

Q3: What general classes of catalysts are effective for transformations involving this aldehyde? A3: The choice of catalyst is highly dependent on the specific transformation. For reactions involving this compound, several catalyst classes are relevant:

  • Lewis Acids (e.g., Hf(OTf)₄, ZrCl₄): These are effective for activating the carbonyl group, making it more electrophilic for nucleophilic attack in reactions like aldol condensations or Mannich reactions.[5]

  • Transition Metals (e.g., Palladium, Cobalt, Nickel): These are widely used in cross-coupling reactions, reductive aminations, and hydroformylations.[6][7][8] For instance, a cobalt-containing composite could be effective for reductive amination.[7]

  • Organocatalysts: Small organic molecules can catalyze a variety of reactions. For aldehydes, this can include transformations like the Stetter reaction or asymmetric additions. Some aromatic aldehydes themselves can even act as photocatalysts.[6][9]

Q4: What are the primary safety concerns when working with this compound? A4: According to safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[10] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield, Starting Material Remains

Q: I've run my reaction overnight, but TLC/LC-MS analysis shows predominantly unreacted this compound. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to insufficient activation energy or an inhibited catalyst.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your this compound and other reagents are pure and have not degraded. If the aldehyde has been stored improperly, its oxidation to the corresponding carboxylic acid could inhibit the desired reaction.

  • Temperature Adjustment (The Arrhenius Principle): A low reaction rate is often due to an energy barrier that hasn't been overcome.

    • Action: Increase the reaction temperature in 10°C increments. Monitor at each step for product formation and potential decomposition.

    • Causality: The rate constant's dependence on temperature is described by the Arrhenius equation, k = Ae^(-Ea/RT).[4][11] By increasing the temperature (T), you increase the kinetic energy of the molecules, leading to a higher fraction of collisions with sufficient energy to overcome the activation energy (Ea).

  • Catalyst Activity Check:

    • Action (For Solid Catalysts): If using a heterogeneous catalyst, ensure it hasn't been poisoned. If possible, try a fresh batch of the catalyst. For homogeneous catalysts, verify that it was added correctly and is soluble in the reaction medium.

    • Action (Increase Loading): As a diagnostic step, increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If the reaction proceeds, it may indicate a partially inhibited catalyst or a less active catalytic system than required.

  • Solvent Effects: Ensure the solvent is appropriate for the reaction and is anhydrous if the reaction is moisture-sensitive. Some catalysts have poor solubility or activity in certain solvents.

Issue 2: Formation of Multiple Side Products

Q: My reaction produces the desired product, but it's contaminated with several significant impurities. How can I improve the selectivity?

A: Poor selectivity is often a result of reaction conditions being too harsh or the reaction being allowed to run for too long.

Troubleshooting Protocol:

  • Re-evaluate Reaction Temperature: High temperatures can provide enough energy to activate alternative, undesired reaction pathways.

    • Action: Lower the reaction temperature. While this may slow the reaction, it can dramatically improve selectivity towards the thermodynamically or kinetically favored product.

    • Causality: Different reaction pathways have different activation energies. By lowering the temperature, you may disproportionately slow the higher-energy side reactions compared to the desired pathway.

  • Monitor Reaction Time Closely:

    • Action: Set up a time-course experiment. Take aliquots from the reaction mixture every hour (or at appropriate intervals) and analyze them to find the point of maximum desired product concentration before significant side products begin to form.

    • Causality: The desired product may itself be an intermediate that can react further to form degradation products or participate in subsequent undesired reactions if left under the reaction conditions for too long.

  • Change the Catalyst: The catalyst is fundamental to directing the reaction pathway.

    • Action: If using a general-purpose Lewis acid, consider switching to a more specialized catalyst known for the specific transformation you are attempting. For example, in reductive amination, some catalysts are known to be more selective than others.[7]

    • Causality: A catalyst lowers the activation energy for a specific reaction pathway. A different catalyst will have a different catalytic cycle and may favor a different pathway, enhancing selectivity.[12][13]

Issue 3: Inconsistent Reaction Rates Between Batches

Q: I am running the same reaction under what I believe are identical conditions, but the time to completion varies significantly from batch to batch. What could be causing this inconsistency?

A: This issue often points to hidden variables, most commonly atmospheric contaminants or subtle differences in reagent quality.

Troubleshooting Protocol:

  • Strictly Control the Atmosphere: The aldehyde group is sensitive to oxidation.

    • Action: Ensure your reaction vessel is properly flame-dried or oven-dried before use.[14] Use robust techniques to maintain an inert atmosphere, such as a nitrogen/argon balloon with positive pressure or a Schlenk line. Use solvents from a freshly opened bottle or that have been properly dried and degassed.

    • Causality: Trace amounts of oxygen can lead to the formation of carboxylic acids, which can poison some catalysts.[15] Trace water can hydrolyze reagents or deactivate catalysts.

  • Standardize Catalyst Handling:

    • Action: If your catalyst is hygroscopic or air-sensitive, handle it in a glovebox. Avoid weighing it out on the open bench.

    • Causality: Many catalysts, particularly organometallics and some Lewis acids, are rapidly deactivated by moisture or air. Inconsistent exposure can lead to variable amounts of active catalyst in each batch.

  • Reagent Purity Audit:

    • Action: Use reagents from the same lot number for critical experiments. If you suspect an issue, re-purify one of the reagents (e.g., via distillation or recrystallization) and see if consistency improves.

    • Causality: Even small amounts of impurities in starting materials or solvents can act as inhibitors or competing substrates, leading to unpredictable reaction kinetics.

Data Presentation

Table 1: General Effect of Temperature on Aldehyde Reactions

ParameterEffect of Increasing TemperatureRationale & Potential Pitfalls
Reaction Rate Generally IncreasesFollows Arrhenius principle.[16][17] Speeds up product formation.
Selectivity Often DecreasesCan activate alternative reaction pathways, leading to more side products.
Product Stability May DecreaseRisk of thermal decomposition of starting materials or the desired product.
Catalyst Lifetime May DecreaseHigher temperatures can accelerate catalyst deactivation or degradation.

Table 2: Qualitative Comparison of Catalyst Classes for Aldehyde Transformations

Catalyst ClassTypical ApplicationKey StrengthsCommon Issues to Troubleshoot
Lewis Acids Nucleophilic Additions, CycloadditionsCarbonyl activation, often high turnover.Water sensitivity, can be difficult to remove from product.
Transition Metals Cross-Coupling, Reductive AminationHigh efficiency, broad substrate scope.Air/moisture sensitivity, ligand screening may be required, potential for product contamination with metal traces.
Organocatalysts Asymmetric Synthesis, Redox ReactionsMetal-free, often less sensitive to air/water.May require higher catalyst loading, substrate scope can be limited.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Catalytic Reaction Monitoring
  • Apparatus Setup: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar and the catalyst to a flame-dried, round-bottom flask.

  • Reagent Addition: Dissolve this compound and other reactants in an appropriate anhydrous solvent. Add the solvent to the flask via syringe, followed by the addition of the reactant solution.

  • Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature.

  • Reaction Monitoring: At T=0 and then at regular intervals (e.g., every 60 minutes), withdraw a small aliquot (~0.05 mL) from the reaction mixture using a syringe.

  • Sample Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a saturated solution of sodium bicarbonate if the reaction is acidic).

  • Analysis: Analyze the quenched sample by TLC, GC, or LC-MS to determine the ratio of starting material to product.

  • Work-up: Once the reaction has reached completion (as determined by the monitoring), cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

Visualizing Reaction Concepts

Below are diagrams illustrating core concepts in reaction kinetics relevant to the use of this compound.

Catalytic Cycle Catalyst Catalyst (C) Complex1 Catalyst-Substrate Complex (C-A) Catalyst->Complex1 + A Substrate This compound (A) Substrate->Complex1 Complex2 Activated Complex (C-A-B) Complex1->Complex2 + B Reactant Co-Reactant (B) Reactant->Complex2 Complex2->Catalyst releases P Product Product (P) Complex2->Product

Caption: A generic catalytic cycle for an aldehyde transformation.

Arrhenius Plot cluster_axes Arrhenius Plot: Effect of Temperature on Rate Constant origin xaxis 1/T (K⁻¹) yaxis ln(k) p1 p2 p3 p4 p_start p_start p_end p_end p_start->p_end   Slope = -Ea/R

Caption: An Arrhenius plot illustrating the linear relationship between ln(k) and 1/T.[16][18]

References

Validation & Comparative

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals on the validation of 3-Methoxyisonicotinaldehyde purity. This document provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols and validation frameworks grounded in regulatory standards.

This compound (CAS 1849-52-1) is a substituted pyridine aldehyde that serves as a versatile building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity with a high degree of confidence is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even in trace amounts, can alter pharmacological and toxicological profiles, impact stability, and complicate regulatory submissions.

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocol recitation. It delves into the causality behind methodological choices and presents a framework for validating the purity of this compound using HPLC, the industry's workhorse technique. Furthermore, it provides a robust comparison with an orthogonal method, Quantitative NMR (qNMR) spectroscopy, to construct a comprehensive and self-validating purity assessment strategy. This dual-pronged approach is essential for meeting the stringent requirements set forth by regulatory bodies and is aligned with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

Part 1: The Gold Standard - High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the premier technique for purity determination in the pharmaceutical sector. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and potential degradation products.[4]

Principle of Separation for this compound

The chosen methodology employs reverse-phase chromatography, where the stationary phase (typically C18-silica) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, a moderately polar molecule, will partition between these two phases. By carefully controlling the mobile phase composition—specifically the pH and organic solvent ratio—we can achieve fine-tuned separation from impurities that may have slight differences in polarity or ionization state. For instance, a potential impurity like isonicotinic acid (an oxidation product) would be more polar and elute earlier, while a less polar, non-oxidized precursor might be retained longer.

Detailed Experimental Protocol: HPLC Method

This protocol is designed to be a robust starting point for the analysis of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules, offering a high likelihood of resolving the analyte from its structurally similar impurities.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using phosphoric acid. Rationale: A pH of 3.0 ensures that the pyridine nitrogen is protonated, leading to consistent retention and sharp peak shapes. Buffering is crucial for reproducibility.

    • Solvent B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that offers good UV transparency and elution strength for this class of compounds.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient from 5% B to 60% B

    • 25-30 min: Hold at 60% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Column Equilibration.

    • Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Thermostatting the column ensures retention time stability and improves peak shape.

  • Detection Wavelength: 275 nm. Rationale: This wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, providing high sensitivity for the main analyte and related impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further as required for linearity and quantitation studies.

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh & Dissolve This compound System System Suitability Test (SST) Sample->System Standard Prepare Reference Standard Solution Standard->System Spike Prepare Spiked Accuracy Samples Spike->System Inject Inject Samples (Linearity, Accuracy, Precision) System->Inject If SST Passes Acquire Data Acquisition (Chromatograms) Inject->Acquire Integrate Peak Integration & Identification Acquire->Integrate Calculate Calculate Purity, %RSD, %Recovery Integrate->Calculate Report Generate Validation Report (ICH Q2) Calculate->Report

Caption: HPLC purity validation workflow from sample preparation to final report generation.

Method Validation According to ICH Q2(R2) Guidelines

To ensure the HPLC method is fit for its intended purpose, it must be validated according to the principles outlined in the ICH Q2(R2) guideline.[2][3]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated by analyzing a placebo, spiking the sample with known impurities, and performing stress testing (e.g., acid/base hydrolysis, oxidation, heat, light) to ensure separation from degradation products.[6]

  • Linearity: A minimum of five concentrations are prepared across a range (e.g., from the reporting threshold of impurities to 120% of the assay specification).[5] The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples of known concentration (e.g., a certified reference material) or by spiking the sample with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment to assess the method's ruggedness. Results are statistically compared.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is crucial for quantifying impurities and is often established at a signal-to-noise ratio of 10:1.

  • Robustness: Deliberate, small variations are made to the method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Part 2: An Orthogonal Approach - Quantitative NMR (qNMR) Spectroscopy

While HPLC is excellent for separation and quantification against a reference standard, qNMR offers a fundamentally different and powerful approach to purity assessment. It is considered a primary ratio method, meaning it can determine the purity of a substance by comparing the integral of analyte signals to the integral of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[7][8]

Principle of qNMR for Purity Determination

1H NMR spectroscopy is inherently quantitative because, under proper experimental conditions, the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known mass of a high-purity internal standard to a known mass of the this compound sample, we can use the following equation to determine absolute purity:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • MW = Molecular weight

  • m = mass

  • Pstd = Purity of the standard

Key Advantages for Purity Analysis
  • Universal Detection: Detects any proton-containing molecule, making it excellent for identifying and quantifying unknown impurities, provided they have unique signals.

  • Structural Information: Provides structural confirmation of the main component and can help elucidate the structure of impurities simultaneously.[10]

  • No Reference Standard Needed: The purity of the target compound can be determined without a pre-certified standard of that same compound.[11]

  • Non-destructive: The sample can be recovered after analysis.

Experimental Considerations for qNMR
  • Internal Standard Selection: The standard must be of high purity, stable, non-reactive with the sample, and have signals that do not overlap with analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) must be used to ensure complete relaxation of all nuclei between pulses. This is critical for accurate integration.

  • Sample Preparation: Precise weighing of both the sample and the internal standard is paramount for accuracy.[7]

Part 3: Comparative Performance Analysis

The choice between HPLC and qNMR is not always a matter of one being "better," but rather which tool is best suited for the task at hand. Often, they are used synergistically to provide a complete purity profile.

Logical Relationship: HPLC and qNMR in Purity Validation

Logical_Relationship cluster_main Purity Assessment Strategy HPLC HPLC Method (Primary Technique) Purity Confident Purity Value for This compound HPLC->Purity Quantifies known impurities Separates components High throughput qNMR qNMR Method (Orthogonal Technique) qNMR->Purity Assigns absolute purity Identifies unknown impurities Validates reference standard

Caption: HPLC and qNMR as complementary techniques for a comprehensive purity assessment.

Head-to-Head Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation based on partitioning between mobile and stationary phases.Spectroscopic measurement based on nuclear spin in a magnetic field.
Specificity High; excellent at separating isomers and closely related compounds. Relies on chromatographic resolution.High; based on unique chemical shifts. Can be limited by signal overlap in complex mixtures.
Sensitivity (LOQ) Very high (typically low ppm to ppb levels).Moderate (typically ~0.1% or 1000 ppm). Not ideal for trace impurity detection.
Quantification Relative; requires a certified reference standard of the analyte for accurate quantification.Absolute (primary ratio method); quantifies against a certified internal standard of a different structure.[8]
Information Provides retention time and UV spectrum. No definitive structural information from the detector alone.Provides definitive structural information and quantification in a single experiment.[9]
Throughput High; typical run times are 15-40 minutes per sample.Lower; requires longer acquisition times (especially long relaxation delays) for accurate quantification.
Sample Prep Simple dissolution and dilution.Requires highly accurate weighing of both sample and internal standard.
Impurity ID Requires isolation of the impurity or coupling to Mass Spectrometry (LC-MS) for identification.Can often identify unknown impurities directly from the spectrum if signals are resolved.

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, HPLC is the indispensable primary technique . Its high sensitivity, resolving power, and established validation framework make it the ideal choice for detecting and quantifying trace-level impurities, which is a critical regulatory requirement. The detailed HPLC protocol and validation strategy provided in this guide serve as a robust foundation for establishing a reliable, GMP-compliant method.

However, relying on a single technique has inherent limitations. Quantitative NMR should be integrated as a complementary, orthogonal method , particularly during process development, reference standard characterization, and for investigating out-of-spec results. Its ability to provide an absolute purity value without a specific analyte standard and its power in structural elucidation offer an invaluable layer of analytical certainty.[10][11]

By employing HPLC for routine, high-throughput purity testing and leveraging qNMR for orthogonal validation and in-depth characterization, researchers and drug development professionals can build a comprehensive, data-rich purity profile for this compound. This dual-methodology approach establishes a self-validating system that ensures the highest level of scientific integrity and regulatory compliance.

References

comparative analysis of 3-Methoxyisonicotinaldehyde and 3-hydroxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Research Professional: 3-Methoxyisonicotinaldehyde vs. 3-Hydroxyisonicotinaldehyde

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for drug discovery, materials science, and biochemical studies. Within this class, isonicotinaldehydes—pyridines bearing an aldehyde at the 4-position—are particularly versatile intermediates. This guide provides a senior-level comparative analysis of two closely related analogues: this compound and 3-Hydroxyisonicotinaldehyde (HINA).

While differing by only a single methyl group, the functional divergence between the methoxy (-OCH₃) and hydroxyl (-OH) substituents at the 3-position is profound. This distinction dictates their physicochemical properties, synthetic accessibility, reactivity, and, most critically, their applications. This document is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison to inform experimental design and compound selection. We will delve into the causality behind their differing behaviors, supported by experimental data and established protocols.

Part 1: Physicochemical and Structural Properties

The primary structural difference—a hydroxyl group capable of hydrogen bonding and deprotonation versus a more sterically hindered and chemically inert methoxy group—gives rise to significant variations in their physical properties.

The most striking difference lies in their melting points. 3-Hydroxyisonicotinaldehyde has a significantly higher melting point (126–128 °C) compared to its methoxy counterpart (36–37 °C).[1][2] This is directly attributable to the ability of the hydroxyl group in HINA to participate in intermolecular hydrogen bonding, forming a more stable crystal lattice that requires more energy to disrupt. The methoxy group in this compound can only act as a hydrogen bond acceptor, leading to weaker intermolecular forces. This difference also implies greater polarity and potentially higher aqueous solubility for HINA, especially in its deprotonated, anionic form at physiological pH.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Hydroxyisonicotinaldehyde (HINA)Rationale for Difference
CAS Number 1849-52-1[2]1849-54-3[1][3]Unique registry numbers for distinct compounds.
Molecular Formula C₇H₇NO₂[4]C₆H₅NO₂[1][3][5]Presence of an additional methyl group.
Molecular Weight 137.14 g/mol [4][6]123.11 g/mol [1][3]Mass of the additional CH₂ unit.
Appearance Yellow to brown solid[2]Solid[5]General physical state at STP.
Melting Point 36–37 °C[2]126–128 °C[1]Intermolecular H-bonding in HINA increases lattice energy.
Storage -20°C, Inert atmosphere[2][6]-20°C, Inert atmosphere[5]Aldehydes are prone to oxidation.

Part 2: Synthesis and Reactivity

The synthetic routes and chemical reactivity of these compounds are dictated by the nature of the 3-substituent. While both possess a reactive aldehyde, the hydroxyl group of HINA introduces possibilities for chelation and pH-dependent reactivity that are absent in the methoxy analogue.

Synthetic Pathways

The synthesis of HINA is well-documented, with the oxidation of the corresponding pyridyl carbinol being a primary route.[1][7] In contrast, specific, detailed protocols for this compound are less common, but its synthesis can be logically inferred from standard organic transformations.

Experimental Protocol 1: Synthesis of 3-Hydroxyisonicotinaldehyde (HINA)

This protocol is based on the established method of oxidizing 3-hydroxy-4-pyridinemethanol.[1][7]

  • Objective: To synthesize HINA via oxidation, a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product confirmed by spectroscopy.

  • Methodology:

    • Reaction Setup: To a stirred solution of 3-hydroxy-4-pyridinemethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, add activated manganese dioxide (MnO₂, ~5-10 eq). The use of a large excess of MnO₂ is crucial for driving the reaction to completion and minimizing side products.

    • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient mixing is paramount.

    • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the more polar aldehyde product spot. Over-oxidation to the carboxylic acid is a potential side reaction that must be monitored.[7]

    • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with the reaction solvent.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-hydroxyisonicotinaldehyde.

    • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of this compound

A plausible route involves the methylation of HINA. This requires protection of the aldehyde to prevent side reactions under basic conditions.

  • Objective: To synthesize this compound from HINA via a protection-methylation-deprotection sequence.

  • Methodology:

    • Aldehyde Protection: Protect the aldehyde of HINA as an acetal. Reflux HINA with ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, using a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Methylation (Williamson Ether Synthesis): Treat the resulting protected alcohol with a base such as sodium hydride (NaH, 1.1 eq) in an anhydrous aprotic solvent like THF to form the alkoxide. Then, add methyl iodide (CH₃I, 1.2 eq) and stir the reaction at room temperature until completion.

    • Deprotection: After methylation, hydrolyze the acetal by stirring the product in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) to regenerate the aldehyde.

    • Purification & Characterization: Purify the final product by column chromatography and characterize using standard spectroscopic methods.

SynthesisPathways cluster_0 3-Hydroxyisonicotinaldehyde Synthesis cluster_1 This compound Synthesis (Proposed) HPM 3-Hydroxy-4- pyridinemethanol HINA 3-Hydroxy- isonicotinaldehyde HPM->HINA MnO₂ Oxidation [1, 5] HINA_start 3-Hydroxy- isonicotinaldehyde Protected Protected Aldehyde HINA_start->Protected 1. Acetal Protection Alkoxide Alkoxide Intermediate Protected->Alkoxide 2. NaH Protected_Methoxy Protected Methoxy Compound Alkoxide->Protected_Methoxy 3. CH₃I MINA 3-Methoxy- isonicotinaldehyde Protected_Methoxy->MINA 4. Acidic Hydrolysis

Caption: Synthetic routes for HINA and this compound.

Comparative Reactivity
  • Aldehyde Functionality: The aldehyde group in both molecules exhibits canonical reactivity. It readily undergoes nucleophilic attack and condensation reactions to form imines (Schiff bases) with primary amines.[7] This reactivity is central to the role of HINA as a Vitamin B6 mimic.[7]

  • Influence of the 3-Substituent: The key divergence in reactivity stems from the electronic properties of the -OH versus -OCH₃ groups.

    • 3-Hydroxy (-OH): The hydroxyl group is a potent electron-donating group via resonance. Crucially, it is also acidic and can be deprotonated to form a phenoxide-like anion. This anion is an even stronger electron-donor, significantly increasing the electron density of the pyridine ring. This property is fundamental to its fluorescence.[1]

    • 3-Methoxy (-OCH₃): The methoxy group is also electron-donating through resonance but to a lesser extent than the deprotonated hydroxyl group. It is not acidic and thus its electronic effect is not pH-dependent.

  • Chelation: The proximate hydroxyl and aldehyde groups in HINA can act as a bidentate ligand, chelating with metal ions.[7] This property is exploited in the development of coordination polymers and metal-organic frameworks (MOFs).[7] this compound lacks this capability, as the methoxy group is a poor ligand for metal coordination.

Part 3: Applications and Functional Divergence

The distinct reactivity profiles of these two molecules lead to vastly different applications. HINA is a well-studied functional molecule, while this compound serves primarily as a synthetic intermediate or a control compound.

Table 2: Comparative Applications and Functional Basis

Application3-Hydroxyisonicotinaldehyde (HINA)This compoundStructural Basis for Function
Biochemical Probe Yes. Acts as a simple analogue of Vitamin B6 (pyridoxal phosphate) to study enzyme mechanisms.[1][7]No. Lacks the hydroxyl group that mimics the functionality of pyridoxal.The -OH group is critical for forming Schiff base intermediates and participating in transamination reactions, mimicking the coenzyme's catalytic activity.[7]
Fluorescent Dye Yes. The lowest molecular weight dye exhibiting green fluorescence (λₑₘ = 525 nm) in alkaline water.[1]No. Lacks the necessary electronic structure.The fluorescence arises from a "push-pull" system where the deprotonated hydroxyl group (-O⁻) acts as a strong electron donor (push) and the aldehyde acts as an electron acceptor (pull).[1]
Metal Chelation Yes. Forms coordination complexes with metal ions, used in MOFs.[7]No. The methoxy group is a weak coordinator.The adjacent hydroxyl and aldehyde groups form a stable chelation site for metal ions.[7]
Synthetic Intermediate Yes. Can be used as a precursor for other functionalized pyridines.Yes. Can be used in syntheses where a free hydroxyl group would be problematic.The aldehyde group provides a reactive handle for further chemical transformations.
The Unique Case of HINA's Fluorescence

The fluorescence of HINA is a remarkable property directly tied to its hydroxyl group. In 2020, it was reported as the smallest known organic molecule to exhibit green fluorescence in aqueous solution.[1]

  • Mechanism: The phenomenon is based on a push-pull fluorophore design. At a pH above 7.1, the hydroxyl group deprotonates to an anion (-O⁻). This anion is a powerful electron-donating group that "pushes" electron density into the pyridine ring. The electron-withdrawing aldehyde group "pulls" this density, creating an intramolecular charge transfer (ICT) state upon photoexcitation. The relaxation from this ICT state results in fluorescence emission.[1]

  • pH Dependence: This mechanism explains the pH sensitivity of the fluorescence. In acidic conditions, the hydroxyl group is protonated and a much weaker electron donor, resulting in less intense, blue-shifted fluorescence.[1]

FluorescenceMechanism cluster_HINA HINA (pH > 7.1) cluster_Excitation Anion Anionic Form (-O⁻) Strong Electron Donor (Push) Ring Pyridine Ring (Conjugated System) Anion->Ring Donates e⁻ density Aldehyde Aldehyde Group (-CHO) Electron Acceptor (Pull) Ring->Aldehyde Withdraws e⁻ density GroundState Ground State ExcitedState Intramolecular Charge Transfer (ICT) State GroundState->ExcitedState Light Absorption (385 nm) [1] ExcitedState->GroundState Fluorescence Emission (525 nm) [1]

Caption: Push-pull mechanism of fluorescence in 3-Hydroxyisonicotinaldehyde.

Part 4: Spectroscopic Analysis Workflow

A comparative spectroscopic analysis is essential to confirm the identity and probe the electronic differences between the two molecules.

Table 3: Predicted Spectroscopic Features

TechniqueThis compound3-Hydroxyisonicotinaldehyde (HINA)
¹H NMR Aldehyde proton (δ ~9.8-10.2 ppm). Methoxy singlet (δ ~3.9-4.1 ppm). Aromatic protons.Aldehyde proton (δ ~9.8-10.2 ppm). Broad hydroxyl singlet (variable, δ ~5-10 ppm). Aromatic protons.
¹³C NMR Aldehyde carbon (δ ~190 ppm). Methoxy carbon (δ ~55-60 ppm).Aldehyde carbon (δ ~190 ppm). Carbon bearing -OH (δ ~155-160 ppm).
UV-Vis Single absorption band, largely pH-independent.pH-dependent absorption. Peak at ~385 nm in alkaline solution (anionic form).[1]
Fluorescence Not fluorescent.Strongly fluorescent in alkaline solution (λₑₘ ~525 nm). Weakly fluorescent in acidic solution.[1]

Experimental Protocol 2: Comparative Fluorescence Spectroscopy

  • Objective: To experimentally validate the differing fluorescent properties of HINA and this compound.

  • Instrumentation: A calibrated spectrofluorometer.

  • Methodology:

    • Sample Preparation: Prepare stock solutions (e.g., 1 mM) of both compounds in a suitable solvent like DMSO. Prepare a series of buffered aqueous solutions (e.g., pH 4, 7, and 10).

    • Working Solutions: Create dilute working solutions (e.g., 10 µM) of each compound in each of the buffered solutions.

    • HINA Analysis: For each pH, acquire the excitation spectrum (by scanning excitation wavelengths while monitoring emission at 525 nm) and the emission spectrum (by exciting at the absorption maximum, ~385 nm for pH 10, and scanning emission wavelengths).[1]

    • This compound Analysis: Repeat the same spectral acquisitions for the methoxy compound.

    • Data Analysis: Compare the emission spectra. A strong emission peak around 525 nm is expected for HINA at pH 10, which should be absent for the methoxy analogue and significantly weaker/shifted for HINA at lower pH values. This provides direct, verifiable evidence of the hydroxyl group's role.

Conclusion: A Guide to Selection

The choice between this compound and 3-Hydroxyisonicotinaldehyde is entirely application-driven.

  • Choose 3-Hydroxyisonicotinaldehyde (HINA) for:

    • Biochemical studies requiring a mimic of pyridoxal phosphate.

    • Development of fluorescent probes , particularly for sensing in aqueous or biological systems where pH sensitivity can be exploited.

    • Materials science applications involving the creation of coordination polymers or MOFs.

  • Choose this compound for:

    • Synthetic chemistry where the aldehyde is the desired reactive site and the acidity or chelating ability of a hydroxyl group would interfere with subsequent reaction steps.

    • Use as a negative control in studies involving HINA to definitively establish that the observed biological or photophysical effects are due to the hydroxyl group and not just the isonicotinaldehyde scaffold.

Ultimately, the substitution of a single methyl for a proton transforms a relatively simple building block into a highly functional molecule. Understanding the fundamental chemical principles behind this transformation is key to leveraging these compounds to their full potential in research and development.

References

A Comparative Guide to the Reactivity of Pyridine Aldehydes: The Role of the 3-Methoxy Substituent in Isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Aldehydes

In the landscape of pharmaceutical and materials science, pyridine aldehydes are indispensable building blocks.[1] Their unique electronic properties, stemming from the electron-deficient nature of the pyridine ring, render them versatile substrates for a multitude of chemical transformations.[2][3] The reactivity of the aldehyde functional group is intricately modulated by its position on the ring (ortho, meta, or para to the nitrogen) and the presence of other substituents. This guide provides an in-depth analysis of 3-methoxyisonicotinaldehyde, comparing its reactivity profile to the foundational pyridine aldehyde isomers: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde (nicotinaldehyde), and pyridine-4-carboxaldehyde (isonicotinaldehyde).

Understanding these nuanced differences is critical for researchers in drug development and process chemistry, as the choice of starting material can profoundly impact reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. We will explore the theoretical underpinnings of this reactivity and provide a framework for experimental validation.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of a pyridine aldehyde is governed by the electrophilicity of the carbonyl carbon. This is influenced by a delicate interplay of inductive and resonance effects from both the ring nitrogen and any additional substituents.

1. The Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the entire ring. Furthermore, it deactivates the ring through a resonance effect (-M), particularly at the ortho (2) and para (4) positions.[4] This net electron withdrawal makes the carbonyl carbon of pyridine aldehydes more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde.[5] The effect is most pronounced for aldehydes at the 2- and 4-positions, where the negative charge of a reaction intermediate can be stabilized on the nitrogen atom.[5][6]

2. The Role of the 3-Methoxy Substituent: In our target molecule, this compound, we introduce a methoxy (-OCH₃) group at the 3-position of isonicotinaldehyde (pyridine-4-carboxaldehyde). The methoxy group exhibits a dual electronic nature:

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density away from the ring.

  • Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the aromatic π-system.

In this specific arrangement, the electron-donating resonance effect (+M) of the methoxy group counteracts the general electron-withdrawing nature of the pyridine ring. This donation increases the electron density within the ring, which in turn is predicted to reduce the electrophilicity of the carbonyl carbon at the 4-position, making it less reactive towards nucleophiles than its unsubstituted counterpart, isonicotinaldehyde.

3. Steric Considerations: The methoxy group at the 3-position introduces steric bulk adjacent to the aldehyde at the 4-position. While not as significant as a substituent at the 2- or 6-position, this steric hindrance can impede the approach of bulky nucleophiles, potentially slowing reaction rates or lowering yields compared to the sterically unencumbered isonicotinaldehyde.[7][8]

Caption: Interplay of electronic and steric effects in this compound.

Experimental Design for Comparative Reactivity Assessment

To empirically validate these theoretical predictions, a series of standardized experiments should be conducted. The following protocols are designed to provide a robust comparison of this compound against pyridine-2-, 3-, and 4-carboxaldehyde.

Experiment 1: Nucleophilic Addition via the Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is an excellent probe for the electrophilicity of the carbonyl carbon.[9][10] A less electrophilic aldehyde will react more slowly or provide a lower yield under identical conditions. We will use a stabilized ylide, which is sensitive to changes in aldehyde reactivity.[11]

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare separate, equimolar solutions of each pyridine aldehyde in THF C To each aldehyde solution, add an identical aliquot of the Wittig reagent stock solution A->C B Prepare a stock solution of the Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile) in THF B->C D Stir all reactions at a constant temperature (e.g., 25°C) for a fixed time (e.g., 4 hours) C->D E Quench all reactions simultaneously D->E F Extract the organic products E->F G Analyze yield via quantitative NMR or GC-MS using an internal standard F->G H Compare relative yields to assess reactivity G->H

Caption: Standardized workflow for comparing aldehyde reactivity via the Wittig reaction.

Detailed Protocol:

  • Reagent Preparation: Prepare 0.1 M solutions of this compound, pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde in anhydrous tetrahydrofuran (THF). Prepare a 0.1 M solution of (triphenylphosphoranylidene)acetonitrile (a stabilized Wittig reagent) in anhydrous THF.

  • Reaction Setup: In four separate, identical reaction flasks, place 10 mL of each respective aldehyde solution.

  • Initiation: To each flask, add 10 mL of the Wittig reagent solution simultaneously. Begin vigorous stirring at a constant 25°C.

  • Monitoring and Termination: Allow the reactions to proceed for 4 hours. Quench each reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Workup and Analysis: Extract each reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the product yield for each reaction using ¹H NMR spectroscopy with an internal standard (e.g., 1,3,5-trimethoxybenzene).

Experiment 2: Oxidation to Carboxylic Acid

The ease of oxidation provides another metric for reactivity. A more electron-rich aldehyde (and its hydrated form) is generally easier to oxidize. We can use a mild oxidant like Tollens' reagent and monitor the reaction rate.[12]

Detailed Protocol:

  • Reagent Preparation: Prepare fresh Tollens' reagent. Prepare 0.1 M aqueous solutions of each of the four pyridine aldehydes.

  • Reaction Setup: In four separate test tubes, add 2 mL of Tollens' reagent.

  • Initiation: Add 1 mL of each respective aldehyde solution to its designated test tube at the same time.

  • Analysis: Monitor the time required for the initial formation of a silver mirror or a black precipitate of silver. A shorter time to reaction indicates a higher reactivity towards oxidation.

Predicted Outcomes and Comparative Data

Based on the established principles of electronic and steric effects, we can predict the relative performance of each aldehyde in the proposed experiments. This data serves as a guiding hypothesis for researchers.

CompoundAldehyde PositionKey Substituent(s)Predicted pKa of Conjugate AcidPredicted Wittig Yield (4h)Predicted Oxidation Rate
Pyridine-2-carboxaldehyde2 (ortho)-CHO~3.8[13]ModerateModerate
Pyridine-3-carboxaldehyde3 (meta)-CHO~3.4[14]LowLow
Pyridine-4-carboxaldehyde4 (para)-CHO4.72[15]HighHigh
This compound 4 (para) -CHO, 3-OCH₃ > 4.72 Moderate-High Very High

Discussion and Interpretation of Reactivity

The predicted data in the table leads to a nuanced understanding of how the 3-methoxy group modulates reactivity.

  • Basicity (pKa): The pKa of the conjugate acid is a direct measure of the electron density at the ring nitrogen. Pyridine-4-carboxaldehyde has a higher pKa than the 2- and 3-isomers because the electron-withdrawing aldehyde is furthest from the nitrogen and its effect is partially mitigated. The addition of the electron-donating methoxy group in This compound is expected to further increase electron density in the ring, making the nitrogen more basic and thus raising the pKa above that of the parent isonicotinaldehyde.

  • Nucleophilic Addition (Wittig Reaction): The reactivity order for the unsubstituted isomers is predicted to be 4 > 2 >> 3. The aldehyde at the 4- and 2-positions benefits from resonance stabilization of the reaction intermediate.[5] The 3-aldehyde lacks this stabilization and is significantly less reactive. For This compound , the electron-donating methoxy group reduces the electrophilicity of the C4-carbonyl carbon. This electronic deactivation, combined with minor steric hindrance, is expected to result in a slightly lower Wittig reaction yield compared to the highly reactive isonicotinaldehyde.

  • Oxidation: The oxidation of aldehydes often proceeds through a hydrated gem-diol intermediate. The formation and stability of this intermediate are favored by electron-withdrawing groups. However, the subsequent steps can be influenced by the overall electron density. The high reactivity of isonicotinaldehyde is well-established. For This compound , the strong electron-donating character of the methoxy group is predicted to make the aldehyde even more susceptible to oxidation, leading to the fastest reaction rate among the tested compounds.

Logic_Flow cluster_reactivity Predicted Reactivity A Substituent Properties (Position, Electronic/Steric Nature) B Overall Electron Density of Pyridine Ring A->B C Electrophilicity of Carbonyl Carbon A->C B->C D Basicity (pKa) B->D Higher density -> Higher pKa F Oxidation Rate B->F Higher density -> Faster rate E Nucleophilic Addition (e.g., Wittig Yield) C->E Lower electrophilicity -> Lower yield

Caption: Logical framework connecting substituent effects to predicted reactivity outcomes.

Conclusion and Practical Implications

This guide establishes a clear hierarchy of reactivity for pyridine aldehydes, highlighting the specific role of the 3-methoxy substituent.

  • This compound is predicted to be less reactive towards nucleophiles than its parent compound, isonicotinaldehyde. The electron-donating methoxy group deactivates the carbonyl carbon, a critical consideration for reactions like Wittig olefinations, Grignard additions, or reductive aminations. Researchers may need to employ more forceful reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields.

  • Conversely, this compound is expected to be more susceptible to oxidation. This heightened reactivity can be advantageous for synthesizing the corresponding carboxylic acid but may pose challenges for stability and storage, as it could be more prone to air oxidation.[16]

  • Compared to the 2- and 3-isomers, this compound remains a highly reactive and versatile substrate. Its reactivity profile, while slightly attenuated by the methoxy group in some cases, is generally more favorable than that of pyridine-3-carboxaldehyde for most common transformations.

By understanding these structure-activity relationships, chemists can make more informed decisions in their synthetic designs, optimizing conditions and anticipating potential challenges to leverage the full potential of these valuable heterocyclic building blocks.

References

A Comparative Guide to Analytical Methods for the Quality Control of 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediates is paramount.[1] 3-Methoxyisonicotinaldehyde, a substituted pyridine derivative, serves as a critical building block in the creation of complex pharmaceutical molecules. Its purity and impurity profile directly impact the yield, safety, and efficacy of the final drug product. This guide provides a comparative analysis of analytical methodologies for the quality control of this compound, offering insights into method selection, experimental design, and data interpretation to ensure the integrity of this key intermediate.

The Critical Role of Quality Control for Pharmaceutical Intermediates

The quality of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing. Regulatory agencies emphasize the need for robust analytical methods to characterize these materials, ensuring they meet predefined specifications for identity, strength, purity, and quality. A failure to adequately control the quality of an intermediate like this compound can lead to the introduction of impurities that may be difficult to remove in downstream processes, potentially compromising the safety and stability of the final API.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for the quality control of this compound depends on the specific parameter being evaluated. A multi-faceted approach, employing a combination of chromatographic and spectroscopic methods, is typically necessary for comprehensive characterization.

Analytical TechniquePrimary ApplicationKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Assay (Purity), Impurity Profiling, QuantificationHigh resolution, sensitivity, and reproducibility. Versatile for a wide range of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and Quantification of Volatile ImpuritiesExcellent for separating and identifying volatile and semi-volatile compounds. Provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationUnambiguous structural confirmation. Provides detailed information about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationRapid and non-destructive. Confirms the presence of key functional groups.
UV-Vis Spectroscopy Quantification, Preliminary IdentificationSimple and cost-effective for quantitative analysis of compounds with a chromophore.
Thermal Analysis (DSC/TGA) Thermal Stability, PolymorphismDetermines melting point, decomposition temperature, and presence of solvates.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Assessment

HPLC is the most widely used technique for assessing the purity and impurity profile of pharmaceutical intermediates due to its high resolving power and sensitivity.[2] A well-developed HPLC method can separate this compound from its starting materials, by-products, and degradation products.

Experimental Protocol: Reverse-Phase HPLC-UV

Given the polar nature of the pyridine ring and the presence of the methoxy and aldehyde groups, a reverse-phase HPLC method is a suitable starting point. For aldehydes with low UV absorptivity, a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection.[2]

Method Parameters (Hypothetical, based on similar compounds):

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)A gradient elution is often necessary to separate impurities with a wide range of polarities. Formic acid improves peak shape and ionization for potential MS detection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridine ring provides UV absorbance. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Derivatization with DNPH (for enhanced sensitivity): [2]

  • Prepare a stock solution of this compound in acetonitrile.

  • To an aliquot of the sample solution, add an acidic solution of DNPH in acetonitrile.

  • Incubate the mixture to allow for the formation of the hydrazone derivative.

  • Inject the derivatized sample into the HPLC system. The derivative will have a much stronger UV absorbance, typically around 360 nm.

Validation of the HPLC Method

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose.[3]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
Linearity R² > 0.99 for the calibration curve over the desired concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision RSD < 2% for replicate injections (repeatability) and on different days (intermediate precision).
LOD/LOQ The method should be sensitive enough to detect and quantify impurities at the required levels (e.g., 0.05% for reporting).

A certificate of analysis for a similar compound, 2-Methoxyisonicotinonitrile, shows a purity of 99.97% by HPLC, indicating the high level of purity achievable and expected for such intermediates.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.[5] This could include residual solvents or volatile by-products.

Experimental Protocol: GC-MS

Method Parameters (Hypothetical):

ParameterConditionRationale
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the sample.
Oven Program Start at 50 °C, ramp to 280 °CA temperature gradient is necessary to separate compounds with different boiling points.
Carrier Gas Helium at a constant flowAn inert carrier gas is required for GC.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the expected mass range of the analyte and potential impurities.
Data Interpretation

The retention time from the gas chromatogram provides a characteristic identifier for each compound, while the mass spectrum gives a molecular fingerprint that can be compared to a library of known compounds for identification. This is particularly useful for identifying unknown impurities. For some compounds, derivatization may be necessary to improve volatility and thermal stability.[6]

Spectroscopic Methods for Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[3] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy group protons. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹

  • C-O stretch (methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a quick identity check and for quantification if a validated method is established. The pyridine ring and the aldehyde group constitute a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) can be used as a characteristic parameter.

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and physical properties of this compound.[7]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions or the presence of solvates.[8] A sharp melting endotherm is indicative of a pure crystalline substance.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the amount of residual solvents or water in the sample.

Workflow for Quality Control of this compound

Caption: A typical workflow for the quality control of this compound.

Conclusion

A comprehensive quality control strategy for this compound requires the application of a suite of orthogonal analytical techniques. While HPLC stands out as the primary method for purity and impurity assessment, it must be complemented by spectroscopic methods for unambiguous identification and structural confirmation. GC-MS is crucial for controlling volatile impurities, and thermal analysis provides essential information about the material's physical properties and stability. By implementing and validating a robust set of analytical methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

A Comparative Guide to the Synthesis of 3-Methoxyisonicotinaldehyde for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized heterocyclic compounds is of paramount importance. 3-Methoxyisonicotinaldehyde, a key building block, presents a unique synthetic challenge and opportunity. Its utility in the construction of complex molecular architectures demands a thorough understanding of the available synthetic routes. This guide provides a comparative analysis of the primary methodologies for the preparation of this compound, offering in-depth technical insights and actionable experimental data for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative characterized by a methoxy group at the 3-position and an aldehyde at the 4-position. This substitution pattern makes it a versatile intermediate. The aldehyde functionality serves as a handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its downstream derivatives. A reliable and efficient synthesis of this molecule is therefore a critical first step in many research and development programs.

Comparative Analysis of Synthetic Strategies

Several distinct synthetic strategies have been employed for the synthesis of this compound. This guide will focus on the three most prominent and practical approaches:

  • O-Methylation of 3-Hydroxyisonicotinaldehyde: A direct and often high-yielding approach.

  • Nucleophilic Aromatic Substitution on a Halogenated Precursor: A classic method for introducing the methoxy group.

  • Directed Ortho-Lithiation of 3-Methoxypyridine: A powerful C-H functionalization strategy for the introduction of the aldehyde group.

The following sections will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Route 1: O-Methylation of 3-Hydroxyisonicotinaldehyde

This is arguably the most straightforward approach, starting from the commercially available 3-hydroxyisonicotinaldehyde. The core of this synthesis is the etherification of the phenolic hydroxyl group.

Reaction Scheme:

Py represents the pyridine ring.

Mechanistic Insights

The reaction proceeds via a standard Williamson ether synthesis. The hydroxyl group of 3-hydroxyisonicotinaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the methylating agent (Me-X) in an SN2 reaction to form the desired methoxy ether. The choice of base and methylating agent is crucial for optimizing the reaction yield and minimizing side reactions.

Experimental Protocol

Materials:

  • 3-Hydroxyisonicotinaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 3-hydroxyisonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the methylating agent (e.g., dimethyl sulfate, 1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Data
ParameterO-Methylation of 3-Hydroxyisonicotinaldehyde
Starting Material 3-Hydroxyisonicotinaldehyde
Key Reagents Dimethyl sulfate, Potassium carbonate
Typical Yield 85-95%
Scalability Readily scalable
Cost Moderate (dependent on the cost of the starting material)
Safety Requires caution with toxic methylating agents like DMS.
Green Chemistry Use of hazardous reagents is a drawback.

Workflow Diagram

G Start 3-Hydroxyisonicotinaldehyde Base Add Base (e.g., K2CO3) in Solvent (e.g., Acetone) Start->Base Methylating_Agent Add Methylating Agent (e.g., Dimethyl Sulfate) Base->Methylating_Agent Heat Heat Reaction (50-80 °C) Methylating_Agent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the O-methylation of 3-hydroxyisonicotinaldehyde.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes a halogenated isonicotinaldehyde derivative, typically 3-chloro- or 3-bromoisonicotinaldehyde, and displaces the halide with a methoxide source.

Reaction Scheme:

X = Cl, Br

Mechanistic Insights

The reaction proceeds through a classic SNAr mechanism. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The methoxide ion attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The departure of the halide ion restores the aromaticity of the ring, yielding the final product. The reaction rate is dependent on the nature of the leaving group (Br > Cl) and the reaction conditions.

Experimental Protocol

Materials:

  • 3-Chloroisonicotinaldehyde or 3-Bromoisonicotinaldehyde

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or a polar aprotic solvent like DMF

  • Standard workup and purification reagents

Procedure:

  • Dissolve the 3-halo-isonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF).

  • Add a solution of sodium methoxide (1.1-1.5 eq) in methanol to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Performance Data
ParameterNucleophilic Aromatic Substitution
Starting Material 3-Chloro- or 3-Bromoisonicotinaldehyde
Key Reagents Sodium methoxide
Typical Yield 70-90%
Scalability Good scalability
Cost Can be cost-effective if the starting halide is readily available.
Safety Sodium methoxide is corrosive and moisture-sensitive.
Green Chemistry Generally more atom-economical than Route 1.

Workflow Diagram

G Start 3-Halo-isonicotinaldehyde Methoxide Add Sodium Methoxide in Methanol Start->Methoxide Reflux Heat to Reflux Methoxide->Reflux Neutralize Neutralization Reflux->Neutralize Workup Aqueous Workup & Extraction Neutralize->Workup Purification Purification Workup->Purification Product This compound Purification->Product

A Senior Application Scientist's Guide to the Structural Validation of 3-Methoxyisonicotinaldehyde using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation workflow for 3-Methoxyisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We move beyond mere data reporting to establish a self-validating analytical system, grounded in the principles of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). For researchers, scientists, and drug development professionals, rigorous structural confirmation is the bedrock of reliable and reproducible science. This document outlines the causality behind experimental choices and provides actionable protocols to ensure the identity, purity, and integrity of your target compound.

Introduction to this compound: The "Why" of Rigorous Validation

This compound (CAS: 1849-52-1) is a substituted pyridine derivative with the molecular formula C₇H₇NO₂ and a monoisotopic mass of 137.0477 Da.[1] Its utility as a precursor in the synthesis of more complex molecules necessitates an unambiguous confirmation of its structure. The presence of constitutional isomers, such as 2-methoxyisonicotinaldehyde[2] or 3-methoxybenzaldehyde,[3][4] which may have similar physical properties, makes validation by simple techniques like melting point or thin-layer chromatography insufficient.

Here, we leverage the complementary strengths of NMR spectroscopy, which elucidates the precise arrangement and connectivity of atoms, and mass spectrometry, which confirms the elemental composition and molecular weight with high accuracy.[5] Adherence to robust validation protocols is not merely good practice; it is a requirement for regulatory submissions and ensures the integrity of subsequent biological or chemical findings.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[8] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in a strong magnetic field and can be excited by radiofrequency pulses. The specific frequencies at which they resonate, and how they influence neighboring nuclei, provide a detailed map of the molecular structure.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, if the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a powerful alternative. The choice of solvent is critical as it can subtly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. Its 12 equivalent protons give a single, sharp signal that is typically upfield of most organic compound signals, preventing spectral overlap.

  • Quantitative NMR (qNMR): For purity determination, absolute quantitative ¹H NMR (qNMR) is a primary analytical method that offers advantages over chromatography.[9][10] By accurately weighing the sample and an internal standard of known purity, the absolute purity of the analyte can be determined, as the NMR signal intensity is directly proportional to the number of nuclei.[10]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution.

    • For ¹H NMR: Acquire at least 16 scans with a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • For ¹³C NMR: Acquire several thousand scans using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is typically sufficient. DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis cluster_val Structural Validation prep1 Weigh Compound (~5-10 mg) prep2 Dissolve in Deuterated Solvent with TMS prep1->prep2 acq1 1D ¹H NMR (d1 ≥ 5s) prep2->acq1 Insert into Spectrometer acq2 1D ¹³C & DEPT-135 acq1->acq2 acq3 2D Experiments (COSY, HSQC) acq2->acq3 proc1 Fourier Transform, Phasing & Baseline Correction acq3->proc1 proc2 Calibration to TMS & Solvent proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 val1 Assign Signals based on Chemical Shift & Coupling proc3->val1 val2 Confirm Connectivity with 2D Data val1->val2 val3 Compare with Predicted Spectrum & Literature val2->val3 end Final Report val3->end Structure Confirmed

Caption: Workflow for NMR data acquisition, processing, and validation.

The structure of this compound has four distinct proton environments and seven unique carbon environments.

¹H NMR Predictions:

  • Aldehyde Proton (H-a): Expected to be the most downfield signal (δ ~10.0 ppm) due to the strong deshielding effect of the carbonyl group. It will appear as a singlet as it has no adjacent protons.

  • Pyridine Protons (H-b, H-d): These aromatic protons on the pyridine ring will appear downfield (δ ~8.0-9.0 ppm). They will likely appear as singlets or very finely split doublets (long-range coupling).

  • Methoxy Protons (H-c): The three equivalent protons of the methoxy group will give a sharp singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR Predictions:

  • Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically >190 ppm.

  • Aromatic Carbons: The five pyridine ring carbons will appear in the aromatic region (δ ~110-160 ppm). The carbon bearing the methoxy group (C-3) will be shifted significantly downfield.

  • Methoxy Carbon: The methoxy carbon will appear upfield, typically around δ 55-60 ppm.

Data Summary Table

¹H NMR Predicted δ (ppm) Splitting Pattern Integration Hypothetical Observed δ (ppm)
H-a~10.0s (singlet)1H10.05
H-b~8.7s1H8.72
H-d~8.2s1H8.25
H-c~4.0s3H4.01
¹³C NMR Predicted δ (ppm) Hypothetical Observed δ (ppm)
C=O>190191.5
C-2, C-6140-155152.8, 149.7
C-3, C-4120-160158.1, 125.4
C-5110-125115.3
O-CH₃55-6056.2

Note: Predicted values are estimates based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Trustworthiness through 2D NMR: To create a self-validating dataset, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[11] An HMBC experiment would show a correlation between the methoxy protons (H-c) and the C-3 carbon, and between the aldehyde proton (H-a) and the C-4 carbon, unambiguously confirming the substituent positions.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Confirmation

While NMR provides the architectural plan, mass spectrometry confirms the fundamental building blocks—the elemental composition.[5] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.

  • Positive vs. Negative Mode: The pyridine nitrogen is basic and readily accepts a proton. Therefore, ESI in positive ion mode is the logical choice and will yield a strong signal for the [M+H]⁺ ion.

  • Internal vs. External Calibration: For the highest mass accuracy, an internal calibrant (a compound of known mass introduced with the sample) is often used.[12] However, modern instruments with stable temperature control can achieve excellent accuracy (< 3 ppm error) with external calibration performed just before the sample run.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition:

    • Inject the sample into an LC-HRMS system. A short chromatography run can separate the analyte from any potential impurities.

    • LC Method: Use a C18 column with a simple gradient (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B). Formic acid aids in the protonation of the analyte for positive mode ESI.

    • MS Method: Acquire data in positive ESI mode over a mass range of m/z 50-500. Ensure the mass analyzer is set to a high-resolution mode (>10,000 FWHM).

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Analysis cluster_proc Data Interpretation cluster_val Formula Validation prep1 Prepare Dilute Solution (~10 µg/mL in MeOH) acq1 Inject into LC System prep1->acq1 acq2 Chromatographic Separation (C18 Column) acq1->acq2 acq3 Positive Mode ESI acq2->acq3 acq4 High-Resolution Mass Analysis (e.g., TOF, Orbitrap) acq3->acq4 proc1 Extract Mass Spectrum for Analyte Peak acq4->proc1 proc2 Identify [M+H]⁺ Ion proc1->proc2 proc3 Calculate Elemental Composition from Accurate Mass proc2->proc3 val1 Compare Calculated Formula with Theoretical Formula proc3->val1 val2 Check Isotope Pattern val1->val2 val3 Analyze Fragmentation (if present) val2->val3 end Final Report val3->end Formula Confirmed

Caption: Workflow for HRMS data acquisition and validation.

The validation of mass spectrometry data hinges on mass accuracy—the difference between the measured mass and the theoretical mass.

Data Summary Table

Parameter Theoretical Value Hypothetical Observed Value
Molecular FormulaC₇H₇NO₂-
Exact Mass [M]137.0477-
Ion Species[M+H]⁺[M+H]⁺
Theoretical m/z138.0550-
Observed m/z-138.0548
Mass Error--1.45 ppm

A mass error of less than 5 ppm is considered excellent evidence for the proposed elemental composition. The observed isotopic pattern should also match the theoretical pattern for C₇H₇NO₂.

Conclusion: A Synergistic and Authoritative Approach

The structural validation of a compound like this compound is not achieved by a single measurement but by a system of complementary and self-validating data.

  • NMR Spectroscopy provides the definitive structural architecture, confirming the precise connectivity of every atom in the molecule.

  • High-Resolution Mass Spectrometry provides orthogonal confirmation of the molecular weight and, critically, the elemental formula.

When the detailed structural map from NMR aligns perfectly with the elemental formula derived from HRMS, we achieve an unparalleled level of confidence in the identity and purity of the compound. This multi-faceted approach, grounded in authoritative analytical principles, is essential for any researcher, scientist, or drug development professional dedicated to producing robust, reliable, and reproducible results.

References

The Art of Pyridine Scaffolding: A Comparative Analysis of 3-Methoxyisonicotinaldehyde as a Synthon

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of molecular frameworks is paramount. The substituted pyridine core, a ubiquitous motif in pharmaceuticals and functional materials, demands efficient and versatile synthetic tools. This guide provides an in-depth comparative analysis of 3-methoxyisonicotinaldehyde as a synthon for the elaboration of polysubstituted pyridines, pitting its performance against common alternatives and grounding the discussion in experimental data and mechanistic rationale.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its ability to engage in a variety of non-covalent interactions and its metabolic stability. The precise placement of substituents on this heterocyclic core is critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. Consequently, the choice of starting materials—the synthons—that enable the controlled and efficient assembly of these complex structures is a key consideration in synthetic planning.

This compound, with its strategically placed aldehyde handle and electron-donating methoxy group, presents itself as a valuable building block for the synthesis of 3,4-disubstituted and other polysubstituted pyridines. This guide will dissect its performance in key synthetic transformations and compare it with alternative synthons, providing a clear, data-driven perspective for the discerning chemist.

Core Transformations: A Performance Benchmark

The aldehyde functionality of this compound serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we evaluate its performance in three fundamental transformations: the Knoevenagel condensation, the Wittig reaction, and transition-metal-catalyzed cross-coupling reactions of its halogenated derivatives.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound. This reaction is particularly useful for synthesizing electron-deficient alkenes which are valuable intermediates.

A study on the catalyst-free Knoevenagel condensation of various pyridinecarbaldehydes in an environmentally benign water-ethanol mixture at room temperature provides an excellent baseline for comparison.[1] High to excellent yields (90-95%) were reported for 2-, 3-, and 4-pyridinecarboxaldehyde with active methylene compounds like malononitrile and cyanoacetamide.[1]

Table 1: Comparative Yields in Catalyst-Free Knoevenagel Condensation [1]

AldehydeActive Methylene CompoundYield (%)
2-PyridinecarboxaldehydeMalononitrile92
3-PyridinecarboxaldehydeMalononitrile95
4-PyridinecarboxaldehydeMalononitrile95
2-PyridinecarboxaldehydeCyanoacetamide90
3-PyridinecarboxaldehydeCyanoacetamide93
4-PyridinecarboxaldehydeCyanoacetamide94

While this compound was not explicitly tested in this study, we can infer its reactivity. The methoxy group at the 3-position is electron-donating, which can slightly decrease the electrophilicity of the aldehyde carbonyl compared to the unsubstituted 4-pyridinecarboxaldehyde. However, this deactivation is generally modest, and high yields are still expected under these efficient, catalyst-free conditions. The electron-donating nature of substituents on the aromatic ring can decrease the yield in some Knoevenagel condensations, while electron-withdrawing groups tend to increase it.[2][3]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [1]

  • To a solution of the pyridinecarboxaldehyde (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), add the active methylene compound (1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by filtration.

  • Recrystallize the product from a 50% water-ethanol mixture to obtain the pure electron-deficient alkene.

Logical Workflow for Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Mixing Mixing and Stirring This compound->Mixing Active_Methylene_Compound Active Methylene (e.g., Malononitrile) Active_Methylene_Compound->Mixing Solvent H2O:EtOH (1:1) Solvent->Mixing Temperature Room Temperature Reaction Condensation Temperature->Reaction Catalyst None (Catalyst-Free) Catalyst->Reaction Mixing->Reaction Workup Filtration & Recrystallization Reaction->Workup Product_Alkene α,β-Unsaturated Pyridine Derivative Workup->Product_Alkene

Caption: Workflow for the catalyst-free Knoevenagel condensation.

Wittig Reaction: Olefination with Precision

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[4] It is particularly valuable for its high degree of control over the location of the newly formed double bond. The reactivity of the aldehyde is a key factor in the success of the Wittig reaction.

A multicomponent, one-pot synthesis of substituted pyridines involving an aza-Wittig reaction has been reported, where electron-deficient phenyl rings on the aldehyde component slowed the reaction and resulted in lower yields (63-74%).[6] This suggests that electron-rich aldehydes, such as this compound, would likely perform well in similar transformations.

Experimental Protocol: General Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alkene.

Conceptual Pathway of the Wittig Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key intermediates in the Wittig reaction mechanism.

Transition-Metal-Catalyzed Cross-Coupling: Expanding the Toolkit

For the synthesis of more complex polysubstituted pyridines, halogenated derivatives of this compound can be employed in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are indispensable for the formation of C-C bonds between sp2-hybridized centers.

The performance of a halogenated synthon in these reactions is heavily influenced by the nature of the halogen and the electronic properties of the pyridine ring. The general reactivity trend for halides in Suzuki couplings is I > Br > Cl. The electron-donating methoxy group in a hypothetical 2-halo-3-methoxyisonicotinaldehyde would increase the electron density of the pyridine ring, which could slow down the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, the presence of the electron-withdrawing aldehyde group would counteract this effect to some extent.

Table 2: Representative Yields in Suzuki-Miyaura Coupling of Halopyridines

HalopyridineBoronic AcidCatalyst/LigandBaseYield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)2/SPhosK3PO495J. Am. Chem. Soc. 2008, 130, 6686-6687
3-BromopyridinePhenylboronic acidPd(PPh3)4Na2CO385Synthesis 2003, 2425-2428
4-ChloropyridinePhenylboronic acidPd2(dba)3/t-Bu3PK3PO498J. Am. Chem. Soc. 2001, 123, 10099-10100

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a reaction vessel, add the halogenated pyridine synthon (1 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-R' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Organoboron R'-B(OR)2 Organoboron->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthons for Polysubstituted Pyridines

While this compound is a valuable synthon, a comprehensive evaluation necessitates a comparison with alternative starting materials that can lead to similar substituted pyridine products.

Classical Pyridine Syntheses

Traditional methods for constructing the pyridine ring, such as the Hantzsch and Kröhnke syntheses, offer robust and often high-yielding routes to polysubstituted pyridines from acyclic precursors.[7]

  • Hantzsch Pyridine Synthesis: This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. It is particularly effective for the synthesis of symmetrically substituted pyridines.[7]

  • Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

These classical methods, while powerful, can sometimes lack the regiocontrol offered by the stepwise functionalization of a pre-formed pyridine ring.

Other Substituted Pyridine Synthons
  • Halopyridines: As discussed in the context of cross-coupling reactions, halopyridines are versatile synthons. The choice of halogen and its position on the ring dictates the reactivity and the types of transformations that can be performed.

  • Aminopyridines: 3-Aminopyridine, for example, can be a useful starting material.[8][9][10] The amino group can be converted to a variety of other functionalities, or it can direct further substitution on the pyridine ring. It is prepared from the Hofmann rearrangement of nicotinamide.[8]

  • Pyridine N-oxides: Pyridine N-oxides can be used in reactions that are not possible with the parent pyridine, such as certain C-H functionalization reactions.[7]

The choice of the optimal synthon will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy.

Conclusion and Future Outlook

This compound stands as a competent and versatile synthon for the synthesis of polysubstituted pyridines. Its aldehyde functionality provides a reliable handle for key transformations such as the Knoevenagel condensation and the Wittig reaction, with its performance being broadly comparable to other pyridine aldehydes. For more complex architectures, its halogenated derivatives hold promise for use in powerful cross-coupling methodologies.

The electron-donating nature of the methoxy group can influence reactivity, a factor that must be considered in reaction design. However, this electronic feature can also be exploited to fine-tune the properties of the final products.

When compared to classical pyridine syntheses, the use of a pre-functionalized synthon like this compound offers a higher degree of regiocontrol, which is often crucial in the synthesis of complex pharmaceutical agents.

The continued development of novel synthetic methods, particularly in the realm of C-H activation and late-stage functionalization, will undoubtedly expand the toolkit available to chemists. In this evolving landscape, the strategic choice of synthons, including well-established building blocks like this compound and its derivatives, will remain a critical element in the art of pyridine scaffolding.

References

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 3-Methoxyisonicotinaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the precise control and monitoring of reaction pathways are paramount to ensuring product quality, optimizing yield, and maintaining regulatory compliance. 3-Methoxyisonicotinaldehyde, a substituted pyridine-4-carboxaldehyde, serves as a key building block in the synthesis of various pharmaceutically active compounds.[1] Its quantification within a complex reaction matrix—comprising starting materials, intermediates, by-products, and catalysts—presents a significant analytical challenge. The objective is not merely to obtain a number but to generate reliable, reproducible data that can confidently guide process development and quality control decisions.[2][3]

This guide provides a comparative analysis of three robust analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a Senior Application Scientist, my focus extends beyond the procedural steps to elucidate the underlying causality of our experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, prized for its robustness, precision, and adaptability. For a polar, UV-active molecule like this compound, a reverse-phase HPLC-UV method is the most direct and commonly employed approach.

Principle of the Method

The method is based on the separation of the analyte from other components in the reaction mixture using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The components are separated based on their differential partitioning between the two phases. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

A significant consideration for aldehydes is their potential reactivity and the need for enhanced UV sensitivity, especially at low concentrations. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and effective strategy.[4] This reaction converts the aldehyde into a stable, highly chromophoric hydrazone derivative, which can be detected with high sensitivity at a longer wavelength (typically ~365 nm), moving it away from potential interferences in the low UV region.[5]

Experimental Protocol: HPLC-UV (with DNPH Derivatization)
  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a stock solution of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Preparation & Derivatization:

    • Accurately weigh an aliquot of the reaction mixture expected to contain ~1 mg of the analyte into a 10 mL volumetric flask. Dilute with acetonitrile. Causality: An accurate weight is critical for the final mass balance calculation.

    • Transfer 1 mL of the diluted sample and each calibration standard into separate vials.

    • Prepare a DNPH reagent solution (e.g., 1 mg/mL in acetonitrile with 0.1% phosphoric acid).

    • Add 1 mL of the DNPH reagent to each vial. Cap and vortex.

    • Allow the reaction to proceed for 30 minutes at room temperature. Causality: This ensures the derivatization reaction goes to completion for consistent and accurate quantification.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.[6]

    • Column: ZORBAX Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm.[6] Causality: A C18 column provides excellent retention and separation for the relatively non-polar DNPH-hydrazone derivatives.

    • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile. A typical gradient might be: 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B. Causality: A gradient is necessary to elute the derivatized analyte and separate it from unreacted starting materials and polar/non-polar by-products in the reaction mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 365 nm. Causality: This is the λmax for the DNPH derivative, providing maximal sensitivity and selectivity away from many common reaction components.[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the derivatized analyte in the sample from its peak area using the linear regression equation of the calibration curve.

    • Calculate the original concentration of this compound in the reaction mixture, accounting for all dilution factors.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution1 Weigh & Dilute ReactionMixture->Dilution1 ReferenceStd Reference Standard Dilution2 Prepare Cal. Series ReferenceStd->Dilution2 Derivatization1 Derivatize with DNPH Dilution1->Derivatization1 Derivatization2 Derivatize with DNPH Dilution2->Derivatization2 HPLC HPLC-UV Injection Derivatization1->HPLC Derivatization2->HPLC Calibration Create Calibration Curve Derivatization2->Calibration Chromatogram Generate Chromatogram HPLC->Chromatogram Quantification Quantify Sample Chromatogram->Quantification Calibration->Quantification FinalReport Final Concentration Report Quantification->FinalReport

Caption: Workflow for quantitative HPLC-UV analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity, making it an excellent choice for identifying and quantifying volatile and semi-volatile compounds, especially when trace-level impurity profiling is required alongside the main analyte quantification.

Principle of the Method

Volatile components of the reaction mixture are separated in a capillary column based on their boiling points and interaction with the stationary phase. Upon elution, they are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by integrating the ion current for a specific, characteristic ion of the analyte (Selected Ion Monitoring, SIM mode) and comparing it to a calibration curve.

Direct analysis of aldehydes by GC can be problematic due to their reactivity and potential for thermal degradation in the hot injector.[7] Derivatization is highly recommended. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[7][8][9] This derivative is thermally stable and highly electronegative, making it ideal for sensitive detection using Negative Chemical Ionization (NCI) or simply providing a high-mass, unique fragment for selective EI analysis.

Experimental Protocol: GC-MS (with PFBHA Derivatization)
  • Standard Preparation:

    • Prepare a stock solution of this compound (~100 µg/mL) and a series of calibration standards in a suitable solvent like ethyl acetate.

  • Sample Preparation & Derivatization:

    • Dilute an accurately weighed aliquot of the reaction mixture in ethyl acetate.

    • To 100 µL of each standard and sample solution in a GC vial, add 100 µL of a PFBHA solution (e.g., 2 mg/mL in ethyl acetate).

    • Cap the vials and heat at 60 °C for 30 minutes. Cool to room temperature before analysis. Causality: Heating accelerates the oxime formation, ensuring complete derivatization for all analytes.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds like the PFBHA-oxime.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the PFBHA derivative of this compound would need to be determined from a full scan analysis (e.g., the molecular ion and major fragments).

  • Data Analysis:

    • Identify the analyte peak based on its retention time.

    • Construct a calibration curve by plotting the peak area of the selected quantification ion versus concentration for the standards.

    • Calculate the concentration in the sample from this curve, accounting for dilutions.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Sample / Standard Dilute Dilute in Solvent Sample->Dilute Derivatize Add PFBHA & Heat Dilute->Derivatize GCMS GC-MS (SIM Mode) Derivatize->GCMS TIC Generate Ion Chromatogram GCMS->TIC Quant Integrate & Quantify TIC->Quant CalCurve Build Calibration Curve CalCurve->Quant Report Concentration Report Quant->Report

Caption: Workflow for quantitative GC-MS analysis with PFBHA derivatization.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance in a mixture without the need for an identical reference standard for the analyte itself. Its signal response is directly proportional to the number of nuclei, making it inherently quantitative under specific experimental conditions.[10]

Principle of the Method

The area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[10] By adding a known amount of a certified internal standard to a known amount of the reaction mixture, the concentration of the analyte can be determined by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.[11]

The key to accurate qNMR is selecting non-overlapping signals for both the analyte and the internal standard and ensuring complete longitudinal (T1) relaxation of all nuclei by using a sufficiently long relaxation delay (D1).[12]

Experimental Protocol: ¹H qNMR
  • Internal Standard Selection:

    • Choose an internal standard with a simple spectrum (e.g., singlets), high purity, and signals that do not overlap with the analyte or other major reaction components. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh ~5-10 mg of the certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Causality: The accuracy of the quantification is directly dependent on the accuracy of these weighings.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure complete dissolution. Causality: DMSO-d₆ is often a good choice for reaction mixtures as it can dissolve a wide range of organic molecules and its residual proton signal does not interfere with many analyte signals.

  • NMR Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard 1D proton pulse-acquire sequence.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification). Causality: This is the most critical parameter. A long delay ensures that all proton signals are fully relaxed before the next pulse, making the signal integral directly proportional to the molar quantity.

    • Pulse Angle: 90°.

    • Number of Scans: 8 to 16 (or more to achieve adequate signal-to-noise).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal corresponding to the analyte (e.g., the aldehyde proton -CHO of this compound) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the concentration using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)

    Where:

    • C = Concentration (as a weight/weight percentage)

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Weigh Reaction Mixture Combine Combine in NMR Tube Sample->Combine Standard Weigh Internal Standard Standard->Combine Dissolve Add Deuterated Solvent Combine->Dissolve Acquire Acquire 1H Spectrum (Long D1) Dissolve->Acquire FID Generate FID Acquire->FID Process Process Spectrum (FT, Phase, Baseline) FID->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

Performance Comparison Guide

The selection of the optimal analytical method depends on the specific requirements of the analysis, such as the need for regulatory validation, desired sensitivity, sample throughput, and available instrumentation.

Parameter HPLC-UV (with Derivatization) GC-MS (with Derivatization) Quantitative NMR (qNMR)
Selectivity Good to Excellent. Dependent on chromatographic separation. Derivatization improves selectivity.Excellent. Separation by both retention time and mass-to-charge ratio provides very high confidence.Moderate to Good. Highly dependent on spectral overlap.[12][13] Can be an issue in complex mixtures.
Sensitivity (LOD/LOQ) Excellent (ng/mL to low µg/mL range).Superior (pg/mL to ng/mL range), especially with NCI mode.Moderate (typically low mg/mL range). Not suitable for trace analysis.
Precision & Accuracy Excellent (<2% RSD is typical). High accuracy when using certified standards.[14][15]Excellent (<5% RSD is achievable). High accuracy with proper calibration.Excellent (<1% RSD possible). Considered a primary ratio method, can be highly accurate.
Analysis Time Moderate (15-20 min per sample run).Moderate (20-30 min per sample run).Fast (5-10 min per sample), but requires long relaxation delay, increasing total acquisition time.
Sample Prep Moderate (involves dilution and a derivatization step).Moderate (involves dilution and a heated derivatization step).Simple (weighing and dissolving). Non-destructive.
Cost & Equipment Moderate. HPLC systems are common in QC labs.High. GC-MS instruments are more expensive to purchase and maintain.High. NMR spectrometers are a significant capital investment.
Robustness High. Well-established methods are very reliable.High. Methods are generally robust once developed.Moderate. Sensitive to acquisition parameters (D1, pulse angle) and shimming.

Expert Recommendations and Conclusion

The choice of analytical technique for quantifying this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific analytical question being asked.

  • For routine Quality Control (QC) and release testing in a regulated (GMP) environment, HPLC-UV is the method of choice. Its combination of high precision, robustness, and established validation protocols makes it ideal for generating the reliable data required for batch release.[2][3]

  • When the highest sensitivity and specificity are required, particularly for identifying and quantifying trace-level impurities alongside the main component, GC-MS is the superior technique. Its ability to provide structural information via mass fragmentation is invaluable for by-product investigations and process optimization studies.[16]

  • For in-process reaction monitoring, rapid purity assessment, and situations where a certified reference standard of the analyte is unavailable, qNMR is an exceptionally powerful tool. Its speed of sample preparation and the ability to quantify multiple components simultaneously using a single internal standard make it highly efficient for R&D and process development.[13][17]

Ultimately, a well-equipped drug development laboratory may employ all three techniques for a comprehensive understanding of the chemical process. HPLC provides the validated, quantitative anchor for quality control, GC-MS offers the deep dive into trace impurities, and qNMR delivers rapid, structural, and quantitative insights during the discovery and development phases.

References

Establishing a Reference Standard for 3-Methoxypyridine-4-carbaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock upon which the reliability of analytical data is built. For a molecule like 3-methoxypyridine-4-carbaldehyde, a key building block in the synthesis of various pharmacologically active agents, establishing a well-characterized reference standard is not merely a procedural step but a critical determinant of quality and consistency. This guide provides a comprehensive framework for the establishment of 3-methoxypyridine-4-carbaldehyde as a reference standard, offering a comparative analysis of essential analytical techniques and the rationale behind their application.

The Imperative for a Reference Standard

A chemical reference standard serves as the benchmark against which subsequent batches of a substance are measured. Its purity and identity must be established with a high degree of certainty, as it is used for critical applications such as:

  • Identification: Confirming the identity of the active pharmaceutical ingredient (API) or intermediate.

  • Purity Assessment: Quantifying impurities in a sample.

  • Assay: Determining the potency of a drug substance.

  • Method Validation: Ensuring the accuracy and precision of analytical methods.

The establishment of a reference standard is a multi-faceted process that involves a battery of analytical tests, each providing a unique piece of the puzzle to form a complete picture of the compound's identity, purity, and stability.

A Multi-Pronged Approach to Characterization

Workflow for Establishing a Reference Standard

Reference_Standard_Workflow cluster_0 Candidate Material cluster_1 Initial Characterization cluster_2 Comprehensive Analysis cluster_3 Final Qualification start Procure High-Purity 3-Methoxypyridine-4-carbaldehyde identity Identity Confirmation (NMR, MS, FTIR) start->identity Structural Elucidation purity Preliminary Purity (HPLC, GC) identity->purity Initial Screen qnmr Absolute Purity (qNMR) purity->qnmr Definitive Purity impurities Impurity Profile (LC-MS, GC-MS) qnmr->impurities Cross-validation residual Residual Solvents (Headspace GC) impurities->residual Complete Profile water Water Content (Karl Fischer) residual->water stability Forced Degradation & Stability Studies water->stability Assess Stability cert Certificate of Analysis Generation stability->cert Documentation standard Qualified Reference Standard cert->standard Release

Caption: Workflow for qualifying a reference standard.

Comparative Analysis of Analytical Techniques

The selection of analytical techniques should be based on their ability to provide specific and accurate information about the molecule. The following table compares the primary methods used in the characterization of 3-methoxypyridine-4-carbaldehyde.

Technique Parameter Measured Strengths for 3-Methoxypyridine-4-carbaldehyde Potential Limitations
¹H and ¹³C NMR Molecular structure and connectivityProvides unambiguous structural confirmation. Can detect and quantify impurities with distinct signals.Lower sensitivity for impurities that co-elute or have overlapping signals with the main component.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms molecular formula and provides structural information through fragmentation. Highly sensitive for impurity detection when coupled with chromatography.Isomeric impurities may not be distinguishable by mass alone.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsConfirms the presence of key functional groups (aldehyde C=O, C-O-C, aromatic C=C). Quick and non-destructive.Provides limited information on the overall molecular structure and is not ideal for quantification.
High-Performance Liquid Chromatography (HPLC) Purity and impurity profileHigh-resolution separation of non-volatile impurities. Well-suited for quantitative analysis.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography (GC) Purity and volatile impuritiesExcellent for separating volatile and semi-volatile impurities and residual solvents.The compound must be thermally stable and volatile. Derivatization may be required.
Quantitative NMR (qNMR) Absolute purityA primary ratio method for determining purity without the need for a specific reference standard of the same compound. Highly accurate and precise.Requires a certified internal standard and careful experimental setup.
Karl Fischer Titration Water contentThe gold standard for accurate determination of water content.Requires a dedicated instrument.
Melting Point Physical property and purity indicatorA sharp melting point range is indicative of high purity.Impurities can depress and broaden the melting point range, but it is not a quantitative measure of purity.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments in establishing a reference standard for 3-methoxypyridine-4-carbaldehyde.

Protocol 1: Identity Confirmation by NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of 3-methoxypyridine-4-carbaldehyde and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key expected signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons on the pyridine ring, and a singlet for the methoxy group protons.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals include the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and the methoxy carbon.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 3-methoxypyridine-4-carbaldehyde.

Protocol 2: Purity Determination by HPLC
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the candidate reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Evaluation: Determine the area percent of the main peak. Identify and quantify any impurity peaks.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
  • Internal Standard Selection: Choose a certified internal standard with a known purity that has a signal in a clean region of the spectrum and does not react with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the candidate reference standard and the internal standard into the same NMR tube. Dissolve in a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay).

  • Calculation: Calculate the purity of the 3-methoxypyridine-4-carbaldehyde using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 4: Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies should be performed.[1][2][3]

  • Acid Hydrolysis: Reflux the compound in 0.1 M HCl.

  • Base Hydrolysis: Reflux the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C).

  • Photolytic Degradation: Expose the compound to UV light.

Analyze the stressed samples by HPLC to demonstrate that the method can separate the degradation products from the parent compound.

Impurity Profiling: What to Look For

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[4] For 3-methoxypyridine-4-carbaldehyde, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Other methoxypyridine carbaldehyde isomers.

  • Over-reaction products: Further reactions on the pyridine ring.

  • Degradation products: Such as the corresponding carboxylic acid from oxidation of the aldehyde.

Impurity_Sources cluster_synthesis Synthesis Process cluster_product Final Product cluster_impurities Potential Impurities starting_materials Starting Materials product 3-Methoxypyridine-4-carbaldehyde starting_materials->product Reaction unreacted Unreacted Starting Materials starting_materials->unreacted Carry-over reagents Reagents & Solvents reagents->product intermediates Intermediates intermediates->product byproducts Reaction Byproducts product->byproducts Side Reactions isomers Isomeric Impurities product->isomers Non-specific Synthesis degradation Degradation Products product->degradation Storage/Handling

Caption: Potential sources of impurities.

Conclusion: A Foundation of Quality

Establishing a reference standard for 3-methoxypyridine-4-carbaldehyde is a rigorous but essential process. By employing a suite of orthogonal analytical techniques, researchers can build a comprehensive profile of the compound, ensuring its identity, purity, and stability. This, in turn, provides the solid foundation necessary for the development of safe and effective pharmaceuticals. The principles and protocols outlined in this guide offer a robust framework for achieving this critical goal, upholding the principles of scientific integrity and analytical excellence.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxyisonicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxyisonicotinaldehyde (CAS No. 1849-52-1), a substituted pyridine derivative utilized in various synthetic applications. By understanding the chemical's hazard profile and adhering to the protocols outlined below, you can mitigate risks and ensure responsible chemical waste management.

Hazard Profile and Immediate Safety Considerations

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that necessitates careful handling at all stages.

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

These classifications underscore the importance of appropriate Personal Protective Equipment (PPE) and engineering controls. The causality is clear: the aldehyde functional group can be reactive, and the pyridine core, while aromatic, can exhibit biological activity. Inhalation or ingestion can lead to systemic toxicity, while direct contact can result in localized irritation.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to a strict PPE protocol is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale for Use
Gloves Nitrile gloves are recommended.Provides a barrier against skin contact, preventing irritation.[2]
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.Protects against accidental splashes that can cause serious eye irritation.
Lab Coat A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling larger quantities or when generating aerosols.Mitigates the risk of inhaling harmful vapors, which can cause respiratory irritation and systemic toxicity.[2]

Engineering Control: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[2][3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container: Dedicate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.[3][4]

  • Container Material: The container must be made of a compatible material, such as glass or high-density polyethylene, and have a secure, sealable lid.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[4]

  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[3]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[2]

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the liquid.[2][3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.[3]

Final Disposal

The ultimate disposal of the collected waste must be handled by qualified professionals in accordance with institutional and regulatory guidelines.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2][4]

  • EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes, small large_spill Large Spill: Evacuate & Call EHS is_spill->large_spill Yes, large collect_waste Collect Waste in Designated Container is_spill->collect_waste No, routine waste small_spill->collect_waste contact_ehs Contact EHS for Pickup large_spill->contact_ehs label_container Label Container Correctly collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste store_waste->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound waste.

Authoritative Grounding and Regulatory Context

The disposal procedures outlined in this guide are grounded in established safety protocols and regulatory frameworks. As a substituted pyridine, the disposal of this compound waste falls under regulations for hazardous waste management. While specific regulations may vary by jurisdiction, the principles of proper segregation, labeling, and disposal by a licensed facility are universal. Current practices for the disposal of pyridine-containing waste often involve incineration at high temperatures to ensure complete destruction.[5]

It is the responsibility of the researcher and their institution to be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. Consulting your institution's EHS department is the most reliable way to ensure full compliance.

By integrating these scientifically sound and safety-conscious procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and uphold the principles of responsible chemical stewardship.

References

Personal protective equipment for handling 3-Methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Methoxyisonicotinaldehyde

As scientific endeavors into novel therapeutics and chemical entities advance, a thorough understanding of the safe handling of specialized reagents is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring both personal safety and experimental integrity.

Understanding the Compound: A Risk-Based Approach

This compound, a pyridine derivative, presents a specific set of hazards that dictate the necessary safety protocols. The primary risks associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed.[1][2][3]

  • Irritation: It is known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1][2][3] Some data also suggests it may be harmful if inhaled.[2][3]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations of the causality behind each choice.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side shields; Face shield if there is a splash hazard.The aldehyde functional group and pyridine ring can cause significant irritation and potential damage to the eyes.[1][2][4] Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing, such as transfers or reaction quenching.
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to pyridine and its derivatives.[5] It is crucial to check the breakthrough time of the specific gloves being used. Always double-glove if handling higher concentrations or for prolonged periods. Never reuse disposable gloves.
Body Protection Laboratory coat; Impervious clothing as needed.A standard lab coat is the minimum requirement to protect against incidental skin contact.[6][5] For tasks with a higher risk of spills or splashes, consider using chemically resistant aprons or sleeves over the lab coat.
Respiratory Protection Use in a certified chemical fume hood.Due to the risk of respiratory irritation, all handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[2][5]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation and Pre-Handling Checklist:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Gather all necessary PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before retrieving the this compound from storage.

  • Have a designated waste container ready for contaminated materials.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.

  • Work exclusively within the chemical fume hood.

  • When transferring the solid, use a spatula or other appropriate tool to avoid creating dust.

  • If the compound is in a liquid or semi-solid state, handle it with the same care as a volatile liquid.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment used.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after handling is complete.[1][6]

  • Ensure the container of this compound is properly sealed and returned to its designated storage location. The compound should be stored in a cool, dry, and well-ventilated area, away from light and ignition sources.[5][7][8] Some sources recommend storage in a freezer at temperatures below -20°C or under refrigeration at 2-8°C.[7][8]

Emergency Response Workflow

In the event of an accidental exposure, immediate and correct action is crucial. The following diagram outlines the necessary steps.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Skin_Contact Skin Contact Occurs Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Wash_Skin Flush skin with plenty of soap and water for 15 mins. Remove_Clothing->Wash_Skin Seek_Medical_Skin Seek medical attention if irritation persists. Wash_Skin->Seek_Medical_Skin Eye_Contact Eye Contact Occurs Rinse_Eyes Immediately flush eyes with water for at least 15 mins, lifting eyelids. Eye_Contact->Rinse_Eyes Seek_Medical_Eye Seek immediate medical attention. Rinse_Eyes->Seek_Medical_Eye Inhalation Inhalation Occurs Move_Fresh_Air Move to fresh air immediately. Inhalation->Move_Fresh_Air Artificial_Respiration If not breathing, give artificial respiration. Move_Fresh_Air->Artificial_Respiration Seek_Medical_Inhale Seek medical attention. Artificial_Respiration->Seek_Medical_Inhale

Caption: Emergency first aid procedures for exposure to this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.

  • Collect this solid waste in a designated, sealed, and clearly labeled container.[9]

  • Any unused or waste solutions of the compound should be collected in a separate, sealed, and labeled liquid waste container.[9]

2. Labeling and Storage:

  • Waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[9]

3. Final Disposal:

  • Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[9]

The following workflow illustrates the decision-making process for proper disposal.

Disposal_Workflow Start Handling of this compound Complete Waste_Generated Waste Generated Start->Waste_Generated Is_Solid Solid or Liquid Waste? Waste_Generated->Is_Solid Solid_Waste_Container Place in designated, labeled SOLID hazardous waste container. Is_Solid->Solid_Waste_Container Solid Liquid_Waste_Container Place in designated, labeled LIQUID hazardous waste container. Is_Solid->Liquid_Waste_Container Liquid Seal_Container Seal container when not in use. Solid_Waste_Container->Seal_Container Liquid_Waste_Container->Seal_Container Store_Waste Store in secondary containment in a well-ventilated, designated area. Seal_Container->Store_Waste Arrange_Pickup Arrange for pickup by licensed hazardous waste disposal service. Store_Waste->Arrange_Pickup

Caption: Workflow for the safe disposal of this compound waste.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for all.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.